6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Description
BenchChem offers high-quality 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(11)12-5-13-9(6)14-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNJFDXFLFLEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373803 | |
| Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-55-4 | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439692-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine synthesis pathways
An In-Depth Technical Guide to the Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural component in a multitude of biologically active agents, particularly kinase inhibitors.[1][2] Its role as a bioisostere of purine lends it significant potential in the design of targeted therapeutics.[2] This guide provides a comprehensive, technically-grounded overview of the principal synthetic pathways to 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine, a key intermediate for the development of novel pharmaceuticals. We will dissect the most robust and widely adopted synthetic strategy, which proceeds through the construction of a substituted thiophene precursor via the Gewald reaction, followed by pyrimidine ring annulation and subsequent chlorination. Each stage is detailed with mechanistic insights, step-by-step protocols, and comparative data to equip researchers and drug development professionals with the practical knowledge required for its efficient synthesis.
Introduction and Strategic Overview
The synthesis of substituted thieno[2,3-d]pyrimidines is a cornerstone of modern heterocyclic chemistry. The fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring creates a unique electronic landscape, making the scaffold an ideal platform for developing compounds that can interact with a wide range of biological targets.[3][4] The 4-chloro substituent, in particular, is a highly versatile functional handle. Its reactivity towards nucleophilic aromatic substitution allows for the straightforward introduction of various amine, ether, or thioether side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][6]
The most logical and field-proven approach to synthesizing 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine involves a linear sequence starting from simple, commercially available precursors. This strategy can be broken down into three core transformations:
-
Thiophene Ring Formation: Construction of a 2-amino-5-tert-butylthiophene-3-carbonitrile intermediate.
-
Pyrimidine Annulation: Cyclization of the aminothiophene to form the 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one core.
-
Aromatic Chlorination: Conversion of the pyrimidinone to the target 4-chloro derivative.
This guide will focus on this primary pathway, emphasizing the causality behind experimental choices and providing detailed, reproducible protocols.
Retrosynthetic Analysis
A retrosynthetic view illustrates the strategic disconnection of the target molecule back to its fundamental building blocks. This approach highlights the key bond formations and the selection of appropriate synthons.
Caption: Retrosynthetic pathway for the target compound.
Primary Synthesis Pathway: A Step-by-Step Elucidation
This section details the most reliable, multi-step synthesis of the title compound. The workflow is designed for scalability and reproducibility, relying on well-established and high-yielding chemical transformations.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile
The foundation of this synthesis is the construction of the substituted thiophene ring using the Gewald multicomponent reaction.[7] This powerful reaction combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene in a single step.[8][9]
Expertise & Rationale: The choice of pinacolone (3,3-dimethyl-2-butanone) as the ketone component is critical, as it directly installs the required tert-butyl group at what will become the 6-position of the final thieno[2,3-d]pyrimidine ring. Malononitrile serves as the C2-C3 fragment of the thiophene ring and provides the nitrile group necessary for the subsequent pyrimidine annulation. A secondary amine, such as morpholine or diethylamine, is employed as a catalyst to facilitate the initial Knoevenagel condensation between the ketone and malononitrile, which is the rate-determining step of the sequence.[7]
Experimental Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pinacolone (0.1 mol), malononitrile (0.1 mol), and ethanol (150 mL).
-
Stir the mixture to ensure homogeneity.
-
Add elemental sulfur (0.1 mol) followed by the dropwise addition of morpholine (0.1 mol) over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with water to remove any residual morpholine salts.
-
Dry the resulting solid under vacuum to yield 2-amino-5-tert-butylthiophene-3-carbonitrile.
Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | General yield for Gewald reactions. |
| Appearance | Yellow to beige solid | N/A |
| Key Analytical Data | Confirmed by ¹H NMR, ¹³C NMR, MS | N/A |
Part 2: Cyclization to 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one
With the aminothiophene precursor in hand, the next step is the annulation of the pyrimidine ring. The most direct method involves heating the 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon that also provides the necessary nitrogen atoms.
Expertise & Rationale: Formamide is an ideal reagent for this transformation. It serves as both the solvent and the reactant, providing the N1 and C2 atoms of the pyrimidine ring. The reaction proceeds through an initial formation of a formamidine intermediate, followed by a thermal cyclization with the elimination of ammonia. This cyclization is a robust and high-yielding method for constructing the pyrimidin-4-one core from 2-amino-3-cyanothiophenes.
Experimental Protocol:
-
In a 250 mL round-bottom flask, combine 2-amino-5-tert-butylthiophene-3-carbonitrile (0.05 mol) and formamide (100 mL).
-
Heat the mixture to 180-190°C under a nitrogen atmosphere, using a heating mantle and a condenser.
-
Maintain this temperature for 4-5 hours. The reaction can be monitored by observing the cessation of ammonia evolution or by TLC analysis.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Pour the mixture into cold water (300 mL) and stir for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum at 60-70°C.
Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 75-85% | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Key Analytical Data | Confirmed by ¹H NMR, ¹³C NMR, MS | N/A |
Part 3: Chlorination to 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
The final step is the conversion of the pyrimidin-4-one to the target 4-chloro derivative. This is a crucial activation step, transforming the relatively unreactive pyrimidinone into a highly versatile intermediate for further diversification.
Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[5][6] The reaction proceeds via the enol tautomer of the pyrimidinone, which attacks the phosphorus center of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloropyrimidine. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.[6]
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one (0.03 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Slowly add phosphorus oxychloride (60 mL, excess) to the flask.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Once the ice has melted, a solid precipitate will form. Adjust the pH of the slurry to ~7-8 with a saturated aqueous sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [10] |
| Appearance | White to off-white crystalline solid | N/A |
| Key Analytical Data | Confirmed by ¹H NMR, ¹³C NMR, MS | N/A |
Conclusion and Outlook
The synthesis pathway detailed herein, commencing with the Gewald reaction, represents a robust, efficient, and scalable method for producing 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine. Each step is based on well-understood and high-yielding chemical principles, ensuring the reliability of the overall process. The final product is a highly valuable intermediate, poised for elaboration into diverse molecular architectures through nucleophilic substitution at the C4 position. This guide provides the foundational knowledge and practical protocols necessary for researchers in medicinal chemistry and drug discovery to access this important scaffold and accelerate their research programs.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
An In-depth Technical Guide to 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, it serves as a foundational structure for a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
Within this important class of molecules, 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4) emerges as a crucial synthetic intermediate. The presence of the chlorine atom at the 4-position provides a chemically reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to build libraries of novel compounds. The tert-butyl group at the 6-position serves as a bulky, lipophilic anchor that can modulate the compound's solubility, metabolic stability, and interaction with target proteins. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and the experimental protocols necessary for its characterization and utilization in a research setting.
Molecular and Structural Properties
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a substituted bicyclic heteroaromatic compound. Its core structure consists of a thiophene ring fused to a pyrimidine ring.
Key Identifiers:
-
Chemical Name: 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Molecular Formula: C₁₀H₁₁ClN₂S[4]
-
Molecular Weight: 226.73 g/mol [5]
Currently, there is no publicly available single-crystal X-ray diffraction data for this specific compound. Therefore, its precise bond lengths, angles, and crystal packing arrangement have not been experimentally determined. However, the thienopyrimidine ring system is known to be essentially planar.[6]
Caption: Chemical structure of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Physicochemical Properties
| Property | Value / Observation | Source / Justification |
| Physical Form | Solid | Supplier information confirms it is a solid at room temperature.[7] |
| Melting Point | Not Experimentally Determined. Likely > 60°C. | The related 4-chloro-6-ethylthieno[2,3-d]pyrimidine has a melting point of 56-57°C.[8] The larger tert-butyl group would be expected to increase the melting point due to greater molecular weight and packing efficiency. |
| Boiling Point | 321.7 ± 37.0 °C | Predicted value.[9] High boiling point is expected for a heterocyclic compound of this molecular weight. |
| Density | 1.272 g/cm³ | Predicted value.[9] |
| pKa | 0.62 ± 0.40 | Predicted value.[9] The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the fused ring and chloro-substituent. |
| Solubility | ||
| Aqueous | Poorly soluble | Expected based on the hydrophobic nature of the tert-butyl group and the overall scaffold. |
| Organic | Soluble in Chloroform, Methanol (Slightly), DMSO, DCM | Based on data for analogues like 4-chloro-6-ethylthieno[2,3-d]pyrimidine and general properties of similar heterocycles.[8][10] |
Experimental Protocol: Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2°C).
-
Sample Preparation: Finely crush a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Spectral Characteristics (Anticipated)
While experimental spectra are not published, the structure of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine allows for the confident prediction of its key spectral features. These predictions are vital for confirming the identity and purity of synthesized material.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet at ~9.0 ppm corresponding to the proton at the 2-position of the pyrimidine ring.
-
A singlet at ~7.5 ppm for the proton at the 5-position of the thiophene ring.
-
A sharp, intense singlet at ~1.4 ppm, integrating to 9 protons, characteristic of the tert-butyl group.
-
-
¹³C NMR: The carbon NMR spectrum will be more complex, but key signals would include:
-
Signals for the two quaternary carbons of the tert-butyl group around 30-35 ppm.
-
Multiple signals in the aromatic region (110-170 ppm) corresponding to the carbons of the fused heterocyclic core.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one chlorine atom. There will be a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.[11]
-
Expected (M⁺) for C₁₀H₁₁³⁵ClN₂S: m/z = 226.
-
Expected (M+2) for C₁₀H₁₁³⁷ClN₂S: m/z = 228.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations from the aromatic and aliphatic (tert-butyl) groups will be observed around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations within the aromatic rings will appear in the 1500-1600 cm⁻¹ region.
-
A C-Cl stretching vibration may be observed in the fingerprint region, typically below 800 cm⁻¹.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine starts from a substituted 2-aminothiophene, which is then cyclized to form the pyrimidinone, followed by chlorination.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for analogous compounds.[10][12] Optimization may be required.
Step 1 & 2: Synthesis of 6-(tert-butyl)thieno[2,3-d]pyrimidin-4(3H)-one A one-pot approach can often be utilized.
-
To a solution of tert-butyl acetoacetate (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, the intermediate 2-aminothiophene derivative often precipitates and can be isolated by filtration.
-
Take the crude thiophene intermediate and reflux in formic acid for 8-12 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice water. The solid pyrimidinone product will precipitate.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Chlorination to 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Suspend the dried 6-(tert-butyl)thieno[2,3-d]pyrimidin-4(3H)-one (1 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Chemical Reactivity: The 4-Chloro Position
The primary site of reactivity on this molecule is the C4-Cl bond. The chlorine atom is an excellent leaving group, and the pyrimidine ring is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is the cornerstone of its utility as a synthetic intermediate.
Caption: Reactivity of the 4-chloro position via SNAr.
A wide variety of nucleophiles can be employed to displace the chloride, including:
-
Amines (Primary and Secondary): To form 4-amino derivatives, which are often the final bioactive compounds.
-
Alcohols/Phenols: In the presence of a base, to form 4-alkoxy or 4-aryloxy ethers.
-
Thiols/Thiophenols: To generate 4-thioether linkages.
This reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs.
Stability and Storage
To ensure the integrity of the compound, proper storage is essential.
-
Recommended Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[5][13]
-
Stability: The compound is generally stable under recommended storage conditions. However, it is susceptible to hydrolysis, especially under basic conditions, which would convert the 4-chloro group back to a 4-hydroxyl (pyrimidinone). It should be protected from moisture and strong bases during storage.
Conclusion
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. While specific experimental physicochemical data is sparse in public literature, its properties can be reliably inferred from its structure and comparison with closely related analogues. Its key feature is the reactive 4-chloro substituent, which serves as a handle for introducing molecular diversity through nucleophilic substitution reactions. The protocols and data provided in this guide offer a robust framework for scientists to synthesize, characterize, and utilize this important intermediate in their research endeavors.
References
-
SpectraBase. 1H NMR of 4-chloro-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. Available from: [Link]
-
Angene International Limited. 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine. Available from: [Link]
-
PubChem. 4-Chlorothieno[2,3-d]pyrimidine. Available from: [Link]
-
ECHO CHEMICAL CO., LTD. 6-Tert-Butyl-4-Chlorothieno[2,3-D]Pyrimidine. Available from: [Link]
-
Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available from: [Link]
-
Shanghai Yuanye Bio-Technology Co., Ltd. 6-Tert-Butyl-4-Chlorothieno[2,3-D]Pyrimidine CAS NO.439692-55-4. Available from: [Link]
-
ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
- Google Patents. Process for the preparation of pyrimidine compounds.
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Available from: [Link]
-
ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: [Link]
- Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available from: [Link]
-
European Patent Office. PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Available from: [Link]
-
PubMed. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Available from: [Link]
-
PubChem. Pyridine and pyrimidine derivatives - Patent US-11352369-B2. Available from: [Link]
-
ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available from: [Link]
-
PubMed Central. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Available from: [Link]
-
PubChem. 4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Available from: [Link]
-
PubMed Central. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Available from: [Link]
Sources
- 1. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Tert-Butyl-4-Chlorothieno[2,3-D]Pyrimidine-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine|CAS 439692-55-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine | 439693-52-4 [sigmaaldrich.com]
- 7. 81136-42-7 CAS MSDS (4-CHLORO-6-ETHYLTHIENO[2,3-D]PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 6-TERT-BUTYL-4-CHLOROTHIENO[2,3-D]PYRIMIDINE CAS#: 439692-55-4 [amp.chemicalbook.com]
- 9. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with the purine scaffold makes it a compelling template for drug design.[1] This guide provides a detailed examination of the molecular structure and conformational properties of a specific derivative, 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine. While a dedicated crystal structure for this exact molecule is not publicly available, this document synthesizes information from closely related analogues and employs established principles of physical organic chemistry to project its structural characteristics. We will delve into the synthetic routes, the key structural features of the thieno[2,3-d]pyrimidine core, the profound influence of the 6-tert-butyl and 4-chloro substituents on conformation and reactivity, and the state-of-the-art methodologies for its structural elucidation.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[2,3-d]pyrimidine heterocyclic system. This scaffold has garnered significant attention in drug discovery due to its versatile biological activities, which include roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] A notable application is in the development of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in angiogenesis and tumor progression.[2] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets.
Synthesis of the 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine Scaffold
The synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine typically proceeds through a multi-step sequence, beginning with the construction of a substituted 2-aminothiophene, a common precursor for thienopyrimidines. A widely employed method is the Gewald reaction.
Experimental Protocol: A Generalized Synthetic Approach
-
Gewald Reaction: The synthesis would likely start with the reaction of a ketone bearing a tert-butyl group, elemental sulfur, and a cyanoacetamide in the presence of a base like morpholine or triethylamine. This one-pot reaction assembles the 2-amino-3-cyanothiophene ring.
-
Pyrimidine Ring Formation: The resulting 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. This can be achieved by heating with formamide or by reaction with an orthoformate followed by cyclization.
-
Chlorination: The crucial 4-chloro substituent is introduced by treating the thieno[2,3-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of PCl₅ and POCl₃.[3][4] This step converts the 4-oxo group into the more reactive 4-chloro group, which is a key handle for further synthetic modifications, particularly for nucleophilic aromatic substitution reactions to introduce various amine side chains.[5]
Caption: Generalized synthetic workflow for 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Molecular Structure and Conformational Analysis
The core of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is an essentially planar bicyclic system due to the aromaticity of the pyrimidine and thiophene rings. The key structural considerations revolve around the influence of the substituents at the 4 and 6 positions.
The Thieno[2,3-d]pyrimidine Core
The fused ring system is characterized by delocalized π-electrons across both rings. The nitrogen atoms in the pyrimidine ring act as electron sinks, influencing the electron density distribution throughout the scaffold. The sulfur atom in the thiophene ring, with its lone pairs, participates in the aromatic system.
The Influence of the 6-Tert-butyl Group
The tert-butyl group is a bulky, sterically demanding substituent. Its primary impact on the molecule's conformation is steric hindrance.
-
Restricted Rotation: While there is free rotation around the C6-C(tert-butyl) single bond, the sheer size of the tert-butyl group will sterically clash with neighboring atoms, particularly the hydrogen at the 5-position of the thiophene ring. This can lead to a preferred rotational conformation that minimizes these steric interactions.
-
Impact on Intermolecular Interactions: In a solid-state or a receptor-bound context, the tert-butyl group will significantly influence molecular packing and binding orientation. Its lipophilic nature can favor interactions with hydrophobic pockets in a protein active site.
The Role of the 4-Chloro Substituent
The chlorine atom at the 4-position has both steric and electronic effects:
-
Electronic Effects: Chlorine is an electronegative atom, and it will withdraw electron density from the pyrimidine ring via the inductive effect. This makes the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack, which is a cornerstone of its synthetic utility.
-
Steric Effects: While smaller than a tert-butyl group, the chlorine atom still contributes to the steric profile around the pyrimidine ring, which can influence the approach of reactants and the conformation of nearby substituents.
Methodologies for Structural Elucidation
Determining the precise three-dimensional structure and conformational dynamics of molecules like 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine relies on a combination of experimental and computational techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule.[6]
-
Crystal Growth: High-quality single crystals are grown from a solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are collected at a low temperature (typically around 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[6]
From a successful crystallographic analysis, one can obtain precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular backbone.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing crucial information for determining the preferred conformation in solution. For instance, NOE correlations between the protons of the tert-butyl group and the H5 proton would confirm their spatial proximity.
Computational Modeling
In the absence of experimental data, computational methods can provide valuable insights into the likely conformations and electronic properties of the molecule.
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the rotational space of the tert-butyl group is performed to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Various electronic properties, such as the molecular electrostatic potential (MEP), and HOMO-LUMO energies, can be calculated to understand the molecule's reactivity.[1]
Caption: Methodologies for the structural elucidation of thieno[2,3-d]pyrimidine derivatives.
Conclusion
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a molecule of significant interest in medicinal chemistry, embodying the pharmacologically relevant thieno[2,3-d]pyrimidine scaffold. Its molecular structure is defined by a planar heterocyclic core, with the bulky 6-tert-butyl group being the primary determinant of its conformational preferences and steric interactions. The 4-chloro substituent, in turn, governs its electronic properties and serves as a key synthetic handle. A comprehensive understanding of its structure, achievable through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount for the rational design of novel therapeutics based on this promising molecular framework.
References
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
-
(PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. [Link]
-
Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. [Link]
-
6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine. Angene. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
6-Tert-Butyl-4-Chlorothieno[2,3-D]Pyrimidine. ECHO CHEMICAL CO., LTD.. [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Longdom Publishing. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
4-Chlorothieno[2,3-d]pyrimidine. PubChem. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. National Institutes of Health. [Link]
-
Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. ResearchGate. [Link]
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Abstract
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a focal point for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. We will delve into their mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring to a pyrimidine core gives rise to the thieno[2,3-d]pyrimidine system, a class of compounds that has garnered considerable attention for its diverse pharmacological potential.[1] As bioisosteres of purines, these derivatives can interact with a variety of biological targets, including enzymes and receptors, leading to a broad range of therapeutic effects.[1] This guide will systematically explore the key biological activities that make this scaffold a promising starting point for drug discovery.
Anticancer Activity: Targeting the Hallmarks of Cancer
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.[2]
Mechanism of Action: Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting the ATP-binding site of key kinases involved in cancer signaling pathways.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[3][4]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidines have been developed as inhibitors of both wild-type and mutant forms of EGFR.
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
Below is a diagram illustrating the points of intervention for thieno[2,3-d]pyrimidine derivatives in key oncogenic signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways by thieno[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure.
-
Substitution at the 2- and 4-positions of the pyrimidine ring is crucial for activity. For instance, the presence of an aniline or a substituted aniline moiety at the 4-position is often associated with potent kinase inhibition.
-
Modifications on the thiophene ring , such as the introduction of alkyl or aryl groups at the 5- and 6-positions, can influence both potency and selectivity.[5] For example, compounds with a cyclohexyl moiety fused to the thiophene ring have shown higher activity in some studies compared to those with a phenyl group.[5]
-
The nature of the substituent at the 2-position can also significantly impact activity. For example, a 2-(benzylamino) group has been identified as a key feature for potent cytotoxicity in certain series.[5]
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [3] |
| HCT-116 | 2.80 | [3] | |
| HepG2 | 4.10 | [3] | |
| 5a | MDA-MB-435 | Growth Percent = -31.02% | [5] |
| 14 | MCF-7 | 22.12 | |
| 13 | MCF-7 | 22.52 | |
| 9 | MCF-7 | 27.83 | |
| 12 | MCF-7 | 29.22 |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[6]
Antibacterial Activity
Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7]
Antifungal Activity
Certain derivatives have also shown promising activity against fungal pathogens. For example, some compounds have been evaluated for their antifungal activity against Piricularia oryzae.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial profile of these compounds is dictated by their structural features.
-
The pyrimidine dione moiety appears to be important for antibacterial activity.[7]
-
The presence of a phenol group has been identified as critical for activity against Gram-positive bacteria.[7]
-
Flexibility in the side chains on the thiophene ring seems to be beneficial for antibacterial potency.[7]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MIC) of representative thieno[2,3-d]pyrimidine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| 2 | MRSA | 2-16 | [7] |
| VRSA | 2-16 | [7] | |
| VISA | 2-16 | [7] | |
| VRE | 2-16 | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, showing promising results in preclinical models.[8]
Mechanism of Action
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, by the inhibition of key inflammatory mediators. Studies have shown that certain derivatives can significantly reduce the production of prostaglandin E2 (PGE2), a key player in the inflammatory response.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potential is influenced by the substitution pattern on the thieno[2,3-d]pyrimidine scaffold. Specific substitutions on the pyrimidine and thiophene rings can lead to compounds with potent in vivo anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of selected derivatives has been evaluated in the carrageenan-induced paw edema model in rats.
| Compound ID | Paw Edema Inhibition (%) | Reference |
| 4c | 35% (1h), 36% (2h), 42% (3h) |
Experimental Protocols
To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thieno[2,3-d]pyrimidine derivatives against bacterial strains.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after overnight incubation.[9][10]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the thieno[2,3-d]pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[11]
-
Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate Plate: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[10]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
This protocol details the evaluation of the anti-inflammatory activity of thieno[2,3-d]pyrimidine derivatives in an acute inflammation model.[12]
Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13]
Step-by-Step Protocol:
-
Animal Grouping: Divide the rats into groups, including a control group, a positive control group (e.g., treated with indomethacin or diclofenac), and test groups receiving different doses of the thieno[2,3-d]pyrimidine derivative.[1]
-
Compound Administration: Administer the test compounds and control substances to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection.[1]
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[12]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has unequivocally demonstrated its versatility and potential in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its importance as a privileged structure for drug discovery. The insights into the structure-activity relationships presented in this guide provide a rational basis for the design of new, more potent, and selective derivatives.
Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further elucidation of the precise molecular mechanisms of action will also be crucial for the clinical translation of these promising compounds. The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine core is expected to yield novel therapeutic agents with significant clinical impact.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Strategic Utility of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine in Modern Drug Discovery
An In-depth Guide to Synthesis, Reactivity, and Application
Introduction
In the landscape of contemporary medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant therapeutic agents. Its rigid, planar geometry and rich electronic properties make it an ideal framework for designing molecules that can effectively interact with biological targets. Within this class of compounds, 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine stands out as a particularly valuable and versatile building block. The presence of the sterically demanding tert-butyl group at the 6-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability. The chlorine atom at the 4-position serves as a key reactive handle, allowing for the facile introduction of a wide array of functional groups through nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine, with a focus on its role in the development of next-generation kinase inhibitors.
Synthesis of the Building Block
The most common and efficient synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine begins with 2-amino-5-tert-butylthiophene-3-carbonitrile. This starting material can be prepared via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur. The subsequent cyclization with formamide or a derivative thereof furnishes the corresponding 4-aminothieno[2,3-d]pyrimidine, which is then converted to the 4-hydroxy analog by diazotization and hydrolysis. Finally, chlorination with a suitable reagent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), affords the desired 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Figure 1: General synthetic scheme for 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Key Reactions and Mechanistic Considerations
The synthetic utility of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is primarily derived from the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse range of functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction at the 4-position of the thieno[2,3-d]pyrimidine core is the cornerstone of its application as a building block. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene sulfur atom activates the C4 position towards nucleophilic attack. A wide variety of nucleophiles can be employed, including:
-
Amines: Primary and secondary amines readily displace the chloride to form 4-amino-thieno[2,3-d]pyrimidines. This reaction is fundamental to the synthesis of many kinase inhibitors, where the amino group often serves as a key hydrogen bond donor.
-
Alcohols and Phenols: Alkoxides and phenoxides react to yield the corresponding 4-alkoxy and 4-aryloxy derivatives.
-
Thiols: Thiolates can be used to introduce sulfur-based linkers, forming 4-thioether-thieno[2,3-d]pyrimidines.
The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.
Figure 2: Generalized mechanism for nucleophilic aromatic substitution at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the most common transformation, the C4-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities. For instance, a Suzuki coupling with an arylboronic acid can introduce an aryl group at the 4-position, a common motif in many bioactive molecules.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 6-tert-butyl-4-substituted-thieno[2,3-d]pyrimidine scaffold is a prominent feature in the design of kinase inhibitors. The thieno[2,3-d]pyrimidine core mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases. The substituent at the 4-position can then be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity and potency.
| Target Kinase | 4-Substituent | Biological Activity | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Anilines | Anticancer | |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Indazoles | Anti-angiogenic | |
| Bruton's Tyrosine Kinase (BTK) | Piperidines | Autoimmune diseases |
The tert-butyl group at the 6-position often projects into a hydrophobic pocket of the kinase active site, enhancing binding affinity and improving pharmacokinetic properties.
Figure 3: Workflow for the utilization of the building block in kinase inhibitor discovery.
Experimental Protocols
Synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Step 1: Synthesis of 6-tert-butylthieno[2,3-d]pyrimidin-4-ol To a solution of 2-amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq) in formamide (10 vol) is heated to 150 °C for 16 hours. The reaction mixture is cooled to room temperature and the resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate 4-aminothieno[2,3-d]pyrimidine. This intermediate is then taken up in a mixture of sulfuric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 1 hour before being heated to 80 °C for 2 hours. The reaction is cooled, and the precipitate is collected by filtration, washed with water, and dried to yield 6-tert-butylthieno[2,3-d]pyrimidin-4-ol.
-
Step 2: Chlorination A mixture of 6-tert-butylthieno[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5 vol) is heated to reflux for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
General Procedure for SNAr with an Amine
To a solution of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide is added a base, for example, diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is heated to 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-6-tert-butyl-thieno[2,3-d]pyrimidine derivative.
Conclusion
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a high-value building block in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and the predictable reactivity of the 4-chloro group make it an attractive starting material for the rapid generation of compound libraries. The strategic incorporation of the 6-tert-butyl group often confers advantageous physicochemical properties, making this scaffold particularly well-suited for the development of kinase inhibitors and other targeted therapies. As the demand for novel therapeutics continues to grow, the utility of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine in drug discovery programs is poised to expand even further.
References
-
Tsou, H.-R., et al. (2005). 6-Substituted-4-anilinoquinazolines as sandbox templates for the rational design of potent and selective inhibitors of the Aurora kinases. Journal of Medicinal Chemistry, 48(4), 1107–1119. [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-methoxy-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)quinazolin-6-amine (AZD2171), a novel, orally active, potent and selective VEGFR signaling inhibitor, is a potential new drug for the treatment of cancer. Journal of Medicinal Chemistry, 49(26), 7814–7816. [Link]
-
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. As a bioisostere of the purine nucleobases, this fused heterocyclic system has been extensively explored as a privileged structure in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemistry of thieno[2,3-d]pyrimidines, including seminal synthetic strategies, and delves into their expansive applications in drug development, with a particular focus on their role as kinase inhibitors in oncology. We will explore the structure-activity relationships that govern their biological effects and present detailed protocols for their synthesis, offering a technical resource for researchers in the field.
The Thieno[2,3-d]pyrimidine Nucleus: A Foundation for Therapeutic Innovation
The thieno[2,3-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring. This arrangement mimics the purine core found in adenine and guanine, the essential building blocks of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-containing ligands. The thiophene ring, in place of the imidazole ring in purines, offers unique physicochemical properties and vectors for substitution, enabling fine-tuning of the molecule's pharmacological profile.
The therapeutic relevance of this scaffold is vast, with derivatives exhibiting a broad spectrum of biological activities, including:
-
Anti-inflammatory [1]
-
Antimicrobial [4]
-
Antiviral [2]
-
Central Nervous System (CNS) protective effects [1]
This wide range of activities has cemented the thieno[2,3-d]pyrimidine core as a highly sought-after template in the design of new chemical entities.
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold: Key Methodologies
The construction of the thieno[2,3-d]pyrimidine ring system is primarily achieved through the synthesis of a substituted 2-aminothiophene precursor, followed by cyclization to form the fused pyrimidine ring.
The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5]
Mechanism of the Gewald Reaction:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoester. The elemental sulfur then adds to the resulting α,β-unsaturated nitrile, which is followed by cyclization and tautomerization to yield the 2-aminothiophene product.[5] Microwave irradiation has been shown to improve reaction times and yields.[5]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (A Gewald Reaction Example)
This protocol describes a representative Gewald reaction for the synthesis of a key 2-aminothiophene intermediate.
Materials:
-
Butan-2-one
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Triethylamine (TEA) or Diethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this mixture, add triethylamine (2 equivalents) dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Causality Behind Experimental Choices:
-
Base Catalyst (Triethylamine): The base is crucial for promoting the initial Knoevenagel condensation and facilitating the subsequent steps of the reaction.[6]
-
Ethanol as Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Room Temperature Reaction: Many Gewald reactions can proceed efficiently at room temperature, making the procedure more environmentally friendly and cost-effective.[6]
Cyclization to the Thieno[2,3-d]pyrimidine Ring
Once the 2-aminothiophene precursor is obtained, the fused pyrimidine ring can be constructed through various cyclization strategies. A common approach involves the reaction of the 2-aminothiophene-3-carbonitrile or 3-carboxylate with a one-carbon synthon, such as formamide or an orthoformate.
Cyclization using Formamide:
Heating a 2-aminothiophene-3-carbonitrile with formamide is a straightforward method to construct the 4-aminothieno[2,3-d]pyrimidine core.
Caption: Cyclization of 2-aminothiophene-3-carbonitrile with formamide.
Experimental Protocol: Synthesis of 4-Aminothieno[2,3-d]pyrimidine
This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile to form the thieno[2,3-d]pyrimidine core.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the 2-aminothiophene-3-carbonitrile (1 equivalent).
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (typically 180-200 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using it in excess ensures the reaction goes to completion.
-
High Temperature: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.
Applications in Drug Development: A Focus on Oncology
The thieno[2,3-d]pyrimidine scaffold has proven to be particularly fruitful in the development of anticancer agents, largely due to its ability to effectively inhibit various protein kinases that are crucial for tumor growth and survival.[7]
Kinase Inhibition: A Major Avenue for Anticancer Therapy
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[7] Thieno[2,3-d]pyrimidine derivatives have been successfully designed as inhibitors of several key kinases.
Key Kinase Targets for Thieno[2,3-d]pyrimidine Derivatives:
| Kinase Target | Therapeutic Area | Representative Compound(s) | Reference(s) |
| VEGFR-2 | Angiogenesis Inhibition | Thieno[2,3-d]pyrimidine-based derivatives | [8] |
| EGFR (WT & T790M) | Non-Small Cell Lung Cancer | Compound 7a, Compound 5b | [9][10] |
| PI3K | Various Cancers | Thieno[2,3-d]pyrimidine 6a | [11] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[8] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[8] For example, compound 17f from a reported series showed significant cytotoxic activities against HCT-116 and HepG2 cancer cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively, and also demonstrated potent VEGFR-2 inhibitory activity.[8]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is another receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). Thieno[2,3-d]pyrimidine-based compounds have been designed to inhibit both wild-type (WT) EGFR and clinically relevant mutant forms, such as the T790M resistance mutation.[9][10]
For instance, compound 7a was identified as a potent dual inhibitor of both EGFRWT and EGFRT790M with IC50 values of 88.24 nM and 92.02 nM, respectively.[9] Similarly, compound 5b demonstrated strong inhibitory activity against EGFRWT (IC50 = 37.19 nM) and EGFRT790M (IC50 = 204.10 nM).[10]
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. The development of PI3K inhibitors has been a major focus of cancer drug discovery.[11] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent PI3K inhibitors. For example, compound 6a from a series of thieno[2,3-d]pyrimidines exhibited nanomolar PI3K potency and significant in vivo anti-cancer efficacy.[11]
Structure-Activity Relationship (SAR) Insights
The broad applicability of the thieno[2,3-d]pyrimidine scaffold stems from the ability to readily modify its structure at several key positions, leading to distinct pharmacological profiles. SAR studies have revealed that substitutions at the 2-, 4-, and 6-positions of the thieno[2,3-d]pyrimidine ring are particularly important for modulating biological activity. For instance, in the context of anticancer activity, the introduction of various substituted amines or other functional groups at the 4-position has been a common strategy to enhance potency and selectivity.[3] The nature of the substituents on the thiophene ring also plays a crucial role in defining the overall properties of the molecule.[3]
Future Perspectives and Conclusion
References
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Ghorab, M. M., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]
-
Sobh, E. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
-
Sobh, E. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
Dahab, M. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2155. [Link]
-
Kovalenko, S., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(21), 3975. [Link]
-
Li, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112921. [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 55-64. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5663-5677. [Link]
-
Kumar, D., et al. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(16), 8148-8161. [Link]
-
Eissa, I. H., et al. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. [Link]
-
Younis, Y. A. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Guo, Y., et al. (2024). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society. [Link]
-
Sobh, E. A., et al. (2023). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
El-Enany, M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(12), 9208-9221. [Link]
-
Koleva, M. I., et al. (2018). Synthesis of π-conjugated thiophenes via Gewald reaction. ResearchGate. [Link]
-
Semantic Scholar. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
Wikipedia. Gewald reaction. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting materials for the synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine: From Starting Materials to Core Scaffold
Abstract: The 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine scaffold is a valuable heterocyclic intermediate in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents, including kinase inhibitors. Its synthesis is a multi-step process that hinges on the strategic construction of a substituted thiophene ring, followed by the annulation of a pyrimidine ring, and a final functionalization step. This guide provides a detailed examination of the requisite starting materials, the underlying chemical principles, and field-proven protocols for its synthesis. We will dissect the synthetic pathway, beginning with the foundational Gewald multicomponent reaction, proceeding through pyrimidine ring formation, and concluding with the critical chlorination step. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthetic route.
Retrosynthetic Strategy: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis, which involves methodically breaking down the target molecule into simpler, commercially available precursors. The synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a classic example of a convergent synthesis strategy, where the core heterocyclic system is built sequentially.
The key disconnections are as follows:
-
C4-Cl Bond: The chloro group at the 4-position of the pyrimidine ring is a reactive handle for subsequent nucleophilic substitution reactions. This functionality is almost universally installed by treating the corresponding hydroxyl or oxo-analogue, 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one, with a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Pyrimidine Ring: The pyrimidine ring itself is typically formed by the cyclization of a suitably functionalized thiophene. The most direct precursor is a 2-aminothiophene bearing a nitrile or carboxamide group at the 3-position. Specifically, 2-amino-5-tert-butylthiophene-3-carbonitrile serves as the ideal starting point for building the pyrimidine ring using a one-carbon source like formamide.[3][4]
-
Thiophene Ring: The substituted thiophene core, 2-amino-5-tert-butylthiophene-3-carbonitrile, is most efficiently assembled via the Gewald reaction.[5][6] This powerful multicomponent reaction constructs the thiophene ring from a ketone, an activated nitrile, and elemental sulfur in a single pot.
This analysis reveals that the entire synthesis hinges on three simple, bulk starting materials for the initial Gewald reaction.
Caption: Retrosynthetic analysis of the target molecule.
The Gateway Reaction: Synthesis of the Thiophene Intermediate
The cornerstone of this entire synthesis is the formation of the 2-aminothiophene ring. The Gewald reaction, first reported by Karl Gewald in the 1960s, remains the most efficient and widely adopted method for this transformation.[6][7][8] It is a one-pot reaction that combines a carbonyl compound, an α-cyanoester or dinitrile, and elemental sulfur in the presence of a basic catalyst.
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood steps:
-
Knoevenagel Condensation: The base catalyst (e.g., morpholine) facilitates the condensation between the ketone (pinacolone) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated dinitrile intermediate.[7]
-
Michael Addition: Elemental sulfur, acting as an electrophile, is added to the enolate of the intermediate. The exact mechanism of sulfur addition is still debated but results in a thiolate intermediate.
-
Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, where the thiolate attacks one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[7]
Starting Materials Analysis
The selection of starting materials for the Gewald step directly dictates the substitution pattern of the resulting thiophene.
| Starting Material | Structure | CAS Number | Mol. Weight | Role in Reaction |
| Pinacolone | (CH₃)₃CCOCH₃ | 75-97-8 | 100.16 g/mol | Provides the C4, C5, and the C5-tert-butyl group of the thiophene ring. |
| Malononitrile | CH₂(CN)₂ | 109-77-3 | 66.06 g/mol | Provides the C2-amino and C3-carbonitrile groups of the thiophene ring. |
| Elemental Sulfur | S | 7704-34-9 | 32.06 g/mol | Provides the sulfur atom for the thiophene heterocycle. |
| Morpholine | C₄H₉NO | 110-91-8 | 87.12 g/mol | Acts as a basic catalyst to promote the initial Knoevenagel condensation. |
Detailed Experimental Protocol: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add ethanol (80 mL).
-
Reagent Addition: Add pinacolone (0.1 mol, 10.0 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) to the flask.
-
Catalyst Addition: Slowly add morpholine (0.1 mol, 8.7 g) to the stirred suspension. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with water to remove any residual catalyst. Dry the product under vacuum to yield 2-amino-5-tert-butylthiophene-3-carbonitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Pyrimidine Ring Annulation
With the key thiophene intermediate in hand, the next stage is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Cyclization with Formamide
The reaction of a 2-aminothiophene-3-carbonitrile with formamide is a well-established and highly effective method for forming the pyrimidinone ring.[3][4] Formamide serves as the source for the final carbon atom (C4) of the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization where the nitrile group is attacked by the formamidine nitrogen, and subsequent tautomerization to the stable pyrimidinone.
Caption: Workflow for pyrimidine ring formation.
Detailed Experimental Protocol: Synthesis of 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-amino-5-tert-butylthiophene-3-carbonitrile (0.05 mol).
-
Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to a high temperature (typically 180-200°C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one.
Final Functionalization: Chlorination
The final step in synthesizing the target scaffold is the conversion of the pyrimidinone's hydroxyl group (in its enol form) into a chloro group. This transformation is crucial as it activates the 4-position for a wide range of nucleophilic substitution reactions, making it a versatile intermediate for library synthesis.
Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the reagent of choice for this type of transformation.[1][2] The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by the attack of a chloride ion. A small amount of a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), is sometimes added to facilitate the reaction.
Detailed Experimental Protocol: Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Overall Synthetic Pathway
The complete synthetic route is a robust and scalable three-step process starting from simple and inexpensive materials. Each step is high-yielding and utilizes standard laboratory techniques, making this an accessible pathway for producing this valuable chemical intermediate.
Sources
- 1. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
Discovery and history of thieno[2,3-d]pyrimidine compounds
An In-Depth Technical Guide to the Discovery and History of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and structural analogy to endogenous purines. This guide provides a comprehensive exploration of the discovery and historical development of this privileged heterocyclic system. We will navigate through the seminal synthetic strategies that enabled its initial creation and subsequent diversification, critically examining the causality behind key experimental choices. Furthermore, this document will chronicle the discovery of the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, with a particular focus on their evolution as potent kinase inhibitors in oncology. Through a synthesis of historical context, detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to equip researchers and drug development professionals with a robust foundational understanding of this critical pharmacophore.
Introduction: The Emergence of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system comprising a thiophene ring annulated to a pyrimidine ring. Its significance in drug discovery is profound, largely stemming from its structural resemblance to adenine, a fundamental component of DNA and RNA. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking the binding of natural purine-containing ligands.[1][2][3]
The inherent structural features of the thieno[2,3-d]pyrimidine scaffold, including its planarity, hydrogen bonding capabilities, and multiple sites for chemical modification, have made it a fertile ground for the development of novel therapeutic agents. Over the decades, this core has been successfully incorporated into molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5]
The Genesis of a Scaffold: Foundational Synthetic Strategies
The construction of the thieno[2,3-d]pyrimidine ring system has been a subject of extensive research, leading to the development of several elegant and efficient synthetic routes. Broadly, these strategies can be categorized into two primary approaches: the annulation of a pyrimidine ring onto a pre-formed thiophene, and the less common construction of a thiophene ring onto an existing pyrimidine.[6][7] The former has historically been the more dominant and versatile approach.
The Gewald Reaction: A Cornerstone in Thieno[2,3-d]pyrimidine Synthesis
A pivotal moment in the history of thieno[2,3-d]pyrimidine synthesis was the application of the Gewald reaction . This multicomponent reaction, discovered by Karl Gewald in the 1960s, provides a remarkably efficient method for the synthesis of 2-aminothiophenes, the key precursors for the most common route to thieno[2,3-d]pyrimidines.[6][8][9]
The causality behind the widespread adoption of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials (a ketone or aldehyde, a compound with an activated methylene group like malononitrile or ethyl cyanoacetate, and elemental sulfur), and its ability to generate highly functionalized thiophenes in a single step.[9][10]
Experimental Protocol: A Representative Gewald Reaction for 2-Aminothiophene Synthesis
-
Reaction Setup: To a solution of an appropriate ketone (1.0 eq.), an active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), a catalytic amount of a base (e.g., triethylamine or morpholine) is added.[6][10]
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[6][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude 2-aminothiophene can then be purified by recrystallization from a suitable solvent.
From Thiophene to Thieno[2,3-d]pyrimidine: The Cyclization Step
With the 2-aminothiophene precursor in hand, the subsequent annulation of the pyrimidine ring can be achieved through various cyclization strategies. The choice of cyclizing agent dictates the substitution pattern on the resulting pyrimidine ring.
-
Formation of Thieno[2,3-d]pyrimidin-4-ones: A common and historically significant method involves the reaction of a 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide with reagents like formic acid, formamide, or orthoesters to yield the corresponding 4-oxo-thieno[2,3-d]pyrimidines.[11] For instance, cyclization with acyl chlorides in the presence of an acid can also afford thieno[2,3-d]pyrimidin-4-one derivatives.[6]
-
Microwave-Assisted Synthesis: In more recent years, microwave irradiation has been employed to accelerate these cyclization reactions, often leading to higher yields and shorter reaction times, representing a significant advancement in the practical synthesis of these compounds.[8]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine via Dimroth Rearrangement
This protocol highlights a modern approach to synthesizing 4-amino substituted thieno[2,3-d]pyrimidines, which are often sought after for their biological activity.
-
Amidine Formation: A 2-amino-3-cyanothiophene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate N,N-dimethylformamidine.[6][8]
-
Cyclization via Dimroth Rearrangement: The purified amidine is then heated with a primary amine (e.g., an aniline derivative) in a suitable solvent. This step proceeds via a Dimroth rearrangement to afford the final 4-aminothieno[2,3-d]pyrimidine.[6][8]
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of the thieno[2,3-d]pyrimidine core.
A Pharmacophore of Immense Potential: The History of Biological Discovery
The exploration of the biological activities of thieno[2,3-d]pyrimidine derivatives has been a rich and rewarding endeavor. Initially investigated for a broad range of therapeutic applications, the focus has increasingly sharpened towards their use as targeted anticancer agents, particularly as kinase inhibitors.
Early Investigations: A Broad Spectrum of Activity
Early research into thieno[2,3-d]pyrimidines uncovered a wide array of biological effects, including:
-
Antimicrobial and Antifungal Activity: Numerous derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[2][11]
-
Anti-inflammatory and Analgesic Properties: Certain thieno[2,3-d]pyrimidine compounds have demonstrated significant anti-inflammatory and analgesic effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[5]
The Rise of Thieno[2,3-d]pyrimidines in Oncology
A paradigm shift in the history of thieno[2,3-d]pyrimidine research occurred with the discovery of their potent inhibitory activity against various protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thieno[2,3-d]pyrimidine scaffold proved to be an excellent template for the design of ATP-competitive kinase inhibitors.
Key Kinase Targets and Their Significance:
-
Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, a key driver in many epithelial cancers. Research has focused on achieving high potency against both wild-type EGFR and clinically relevant resistance mutants, such as T790M.[12][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical mediator of tumor angiogenesis, VEGFR-2 has been a prime target for anticancer drug development. Several thieno[2,3-d]pyrimidine-based compounds have demonstrated potent VEGFR-2 inhibitory activity, leading to the suppression of tumor growth in preclinical models.[14]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer. Thieno[2,3-d]pyrimidines have emerged as a promising class of PI3K inhibitors, with structure-activity relationship studies guiding the development of potent and selective agents.[10][12][15]
-
Other Kinase Targets: The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the discovery of inhibitors against a growing list of other clinically relevant kinases, including Fms-like tyrosine kinase 3 (FLT3), atypical protein kinase C (aPKC), and KRAS G12D.[16][17][18][19]
Diagram: Thieno[2,3-d]pyrimidine as a Kinase Inhibitor in a Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Structure-Activity Relationships: Decoding the Molecular Interactions
The extensive research into thieno[2,3-d]pyrimidine-based kinase inhibitors has led to a deep understanding of their structure-activity relationships (SAR). The ability to systematically modify the core at various positions has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
General SAR Insights for Kinase Inhibition:
-
The 4-Position: Substitutions at the 4-position, often with anilino or other aromatic moieties, are crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[12]
-
The 2-Position: The 2-position is another critical site for modification, where the introduction of various aryl or heterocyclic groups can significantly impact potency and selectivity by occupying adjacent hydrophobic pockets.
-
The Thiophene Ring: Substituents on the thiophene ring can modulate the electronic properties of the scaffold and influence its orientation within the binding site.
Quantitative Data: A Comparative Analysis
The following table summarizes the inhibitory activity of a representative series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives against PI3K isoforms, illustrating the impact of substitution patterns on biological activity.
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[12] |
Analysis of SAR: The data clearly indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is beneficial for potent PI3K inhibition, while a 4-hydroxyl group is detrimental. The addition of a methoxy group at the 5-position further enhances activity, highlighting the subtle electronic and steric effects that govern inhibitor potency.
Conclusion and Future Perspectives
The journey of the thieno[2,3-d]pyrimidine scaffold, from its initial synthesis to its current status as a privileged core in medicinal chemistry, is a testament to the power of synthetic innovation and a deep understanding of molecular interactions. The historical development, underpinned by foundational reactions like the Gewald synthesis, has paved the way for the creation of a vast and diverse chemical space. The discovery of their potent and varied biological activities, particularly as kinase inhibitors, has solidified their importance in the ongoing quest for novel therapeutics.
Looking ahead, the thieno[2,3-d]pyrimidine core will undoubtedly continue to be a focal point of drug discovery efforts. Future research will likely concentrate on the development of highly selective inhibitors for novel kinase targets, the exploration of new therapeutic areas beyond oncology, and the application of modern drug design principles, such as the development of dual-target inhibitors and proteolysis-targeting chimeras (PROTACs), to further unlock the immense potential of this remarkable scaffold.
References
- Guo, T., Wang, Y., Li, X., Lv, W., Liu, H., & Li, Z. (2023).
- Guo, T., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC.
- Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Gaber, H. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- (2020). Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells. Journal of Medicinal Chemistry.
- (n.d.).
- (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC.
- (2022).
- (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
- (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- (n.d.).
- (2007). (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- Sobh, E. A., et al. (n.d.).
- (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
- (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science.
- (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14.
- (n.d.). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. Benchchem.
- (n.d.). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijacskros.com [ijacskros.com]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors via Functionalization of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system found in adenine and guanine, and is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the building blocks of DNA and RNA allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3][4] The thieno[2,3-d]pyrimidine framework has been successfully incorporated into numerous potent kinase inhibitors targeting enzymes such as EGFR, VEGFR-2, and PI3K.[2][4][5]
The starting material, 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine , is a highly valuable building block for the synthesis of kinase inhibitor libraries. The strategic placement of its functional groups dictates its synthetic utility:
-
The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which are crucial for modulating kinase selectivity and potency.[6][7]
-
The 6-Tert-butyl Group: This bulky group serves two primary purposes. First, it can provide steric hindrance that directs interactions with the target kinase, often enhancing selectivity.[8] Second, it significantly improves the solubility of the resulting compounds in organic solvents, which greatly simplifies synthesis, purification, and formulation.[8]
This application note provides a comprehensive guide to the synthetic strategies and detailed protocols for derivatizing 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine into potent kinase inhibitors, focusing on the widely employed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.
Core Synthetic Strategies and Mechanistic Rationale
The reactivity of the C4-Cl bond is the cornerstone of this synthetic platform. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position electron-deficient and thus highly susceptible to modification.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9][10] This reaction is indispensable for installing the diverse amine side chains often required for potent kinase inhibition, as these groups frequently form critical hydrogen bonds within the kinase ATP-binding pocket.
Causality: Traditional methods for forming aryl-amine bonds often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig reaction proceeds under relatively mild conditions and is compatible with a vast array of functionalized anilines and heterocyclic amines, making it ideal for complex molecule synthesis.[9][11] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step of the catalytic cycle, leading to higher yields and faster reaction times.[12]
dot digraph "buchwald_hartwig_cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_complex [label="Palladium Amido\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-NR¹R²", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
reagents [label="Ar-Cl + R¹R²NH\n(Base)", shape=plaintext, fontcolor="#202124"];
reagents -> pd0 [style=invis]; pd0 -> oa_complex [label=" Oxidative\n Addition (Ar-Cl)"]; oa_complex -> amide_complex [label=" Amine Coordination\n & Deprotonation"]; amide_complex -> product [label=" Reductive\n Elimination", color="#EA4335", fontcolor="#EA4335"]; amide_complex -> pd0 [label=" ", style=dashed, arrowhead=none]; product -> pd0 [style=invis];
subgraph "cluster_cycle" { label="Catalytic Cycle"; bgcolor="#FFFFFF"; pd0; oa_complex; amide_complex; } }
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is another cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[13] This reaction is used to append aryl or heteroaryl moieties to the thieno[2,3-d]pyrimidine scaffold, which can occupy hydrophobic pockets in the kinase active site to enhance binding affinity.
Causality: The Suzuki reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[14][15] The reaction mechanism involves a palladium(0) catalyst. The choice of base and solvent is crucial; a base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation, and a solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[15][16]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of a representative kinase inhibitor library. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine with 3-ethynylaniline.
dot digraph "workflow_buchwald" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Combine Reactants & Catalyst\n(Ar-Cl, Amine, Pd₂(dba)₃, XPhos, NaOtBu)"]; solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)"]; reaction [label="Heat under Inert Atmosphere\n(e.g., N₂ or Ar, 100 °C)"]; monitor [label="Monitor Reaction by TLC/LC-MS"]; workup [label="Aqueous Work-up\n(Quench, Extract with EtOAc)"]; purify [label="Purify by Column Chromatography"]; characterize [label="Characterize Product\n(NMR, HRMS)"];
start -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> characterize; }
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Reagents & Conditions:
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Purpose |
| 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | 240 mg | 1.0 | Starting Material |
| 3-Ethynylaniline | 129 mg | 1.1 | Coupling Partner |
| Pd₂(dba)₃ | 18.3 mg | 0.02 (2 mol%) | Palladium Pre-catalyst |
| XPhos | 28.6 mg | 0.06 (6 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
| Reaction Temperature | 100 °C | - | - |
| Reaction Time | 4-12 h | - | - |
Step-by-Step Procedure:
-
To a dry reaction vial, add 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (240 mg, 1.0 mmol), 3-ethynylaniline (129 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the vial with a septum and purge with nitrogen or argon gas for 5-10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, N-(3-ethynylphenyl)-6-(tert-butyl)thieno[2,3-d]pyrimidin-4-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the starting material with 4-methoxyphenylboronic acid.
Reagents & Conditions:
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Purpose |
| 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine | 240 mg | 1.0 | Starting Material |
| 4-Methoxyphenylboronic acid | 182 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg | 0.05 (5 mol%) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base |
| 1,4-Dioxane / Water | 4 mL / 1 mL (4:1) | - | Solvent System |
| Reaction Temperature | 90 °C | - | - |
| Reaction Time | 6-16 h | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, combine 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Add the 1,4-dioxane (4 mL) and water (1 mL) solvent mixture.
-
Fit the flask with a condenser and heat the mixture to 90 °C under a nitrogen atmosphere.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue using flash column chromatography to obtain the final product, 6-tert-butyl-4-(4-methoxyphenyl)thieno[2,3-d]pyrimidine.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized inhibitors.
Standard Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The disappearance of the starting material peaks and the appearance of new peaks corresponding to the coupled fragment are key indicators. For example, in the Buchwald-Hartwig product, one would expect to see new aromatic signals corresponding to the aniline ring and the disappearance of the aniline -NH₂ protons, replaced by a single N-H singlet.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition of the newly synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.
Expected Data Summary:
| Analysis | Starting Material (Ar-Cl) | Buchwald Product (Ar-NHR) | Suzuki Product (Ar-Ar') |
| ¹H NMR | Aromatic protons on thienopyrimidine core. Singlet for t-butyl group. | Additional aromatic signals from aniline. N-H singlet. | Additional aromatic signals from coupled aryl ring. |
| HRMS (m/z) | Calculated mass for C₁₀H₁₁ClN₂S | Calculated mass for C₁₈H₁₇N₃S | Calculated mass for C₁₇H₁₈N₂OS |
| HPLC Purity | >98% | >95% (post-purification) | >95% (post-purification) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient base; Low temperature. | Use fresh catalyst and anhydrous, degassed solvents. Ensure the base is dry and freshly opened. Screen different ligands (e.g., RuPhos, BrettPhos). Increase reaction temperature incrementally. |
| Formation of Side Products | Debromination of aryl halide; Homocoupling of boronic acid (Suzuki); Catalyst decomposition. | Degas the solvent thoroughly to remove oxygen. Use a slightly lower catalyst loading. Ensure the reaction is not overheated. |
| Difficult Purification | Co-elution of product with impurities or starting materials. | Optimize the chromatography solvent system (try different solvent mixtures or gradients). If the product is basic, consider adding a small amount of triethylamine to the eluent. |
Conclusion
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a versatile and highly effective scaffold for the synthesis of kinase inhibitors. The protocols outlined in this note for Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent reliable and scalable methods for generating diverse libraries of potential drug candidates. By leveraging these powerful cross-coupling technologies, researchers can efficiently explore the structure-activity relationships (SAR) of this privileged core and accelerate the discovery of novel therapeutics.
References
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1954. [Link]
-
Ali, I., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Recent advances in the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41. [Link]
-
Hassan, A. E. A., et al. (2023). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. RSC Advances, 13(1), 1-1. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 24(21), 3870. [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3364. [Link]
-
Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 819. [Link]
-
Molander, G. A., & Canturk, B. (2009). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Organic letters, 11(4), 823-826. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 47(10), 1545-1547. [Link]
-
Chemistry Perfetto. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Fayed, E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(1), 1-1. [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of medicinal chemistry, 63(6), 2941-2961. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(28), 5176-5190. [Link]
-
Johnson, T. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 63(11), e01250-19. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(28), 5176-5190. [Link]
-
Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5919. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
The Versatile Scaffold: Application of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine in Modern Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Core and the Strategic Role of the 6-Tert-butyl Group
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine bases of DNA and RNA.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[2][3] The fusion of the thiophene and pyrimidine rings creates a planar, aromatic system that serves as an excellent foundation for the development of potent and selective inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1]
The introduction of a tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidine core is a strategic modification that can significantly influence the compound's pharmacological profile. The bulky and lipophilic nature of the tert-butyl group can enhance binding affinity to the target protein through van der Waals interactions, improve metabolic stability by sterically hindering potential sites of metabolism, and modulate the overall physicochemical properties of the molecule to optimize its pharmacokinetic profile. This guide provides a detailed overview of the synthesis and application of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine as a key intermediate in the discovery of novel therapeutics.
Synthesis of the Core Scaffold: A Step-by-Step Approach
The synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a multi-step process that begins with the construction of the substituted thiophene ring, followed by the annulation of the pyrimidine ring and subsequent chlorination.
Part 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile via the Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes.[4][5][6] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[4][5]
Protocol 1: Gewald Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile
-
Reactants:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred solution of pinacolone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (1.5 eq) dropwise to the mixture at room temperature. An exothermic reaction is typically observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 2-amino-5-tert-butylthiophene-3-carbonitrile.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Base: Morpholine acts as a catalyst for both the initial Knoevenagel condensation between pinacolone and malononitrile and the subsequent cyclization reaction.[4] Its moderate basicity is optimal for promoting these steps without inducing unwanted side reactions.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
Part 2: Cyclization to 6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one
The synthesized 2-aminothiophene-3-carbonitrile is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core. This is commonly achieved by heating with formic acid or a derivative.
Protocol 2: Formation of the Pyrimidinone Ring
-
Reactants:
-
2-Amino-5-tert-butylthiophene-3-carbonitrile
-
Formic acid (or triethyl orthoformate)
-
-
Procedure:
-
Suspend 2-amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry to obtain 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Part 3: Chlorination to 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
The final step in the synthesis of the target intermediate is the chlorination of the 4-oxo position. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
Protocol 3: Chlorination of the Pyrimidinone
-
Reactants:
-
6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
Carefully add 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride at room temperature.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
-
Diagram 1: Synthetic Pathway to 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
A three-part synthetic workflow for the target compound.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The 4-chloro substituent on the 6-tert-butylthieno[2,3-d]pyrimidine scaffold is a versatile chemical handle that allows for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr) reactions. This enables the synthesis of large libraries of compounds for screening against a multitude of biological targets.
Application as Kinase Inhibitors
A primary application of the thieno[2,3-d]pyrimidine scaffold is in the development of protein kinase inhibitors.[2][3] The 4-position is often substituted with an amino group bearing various aryl or heteroaryl moieties that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Example Application: Cyclin-Dependent Kinase 4 (CDK4) Inhibitors
Derivatives of 6-tert-butylthieno[2,3-d]pyrimidine have been investigated as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[7] Specifically, (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone derivatives have shown promise as potent and selective CDK4 inhibitors.[7]
Protocol 4: Synthesis of a 4-Hydrazinyl Derivative
-
Reactants:
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Hydrazine hydrate
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield 6-tert-butyl-4-hydrazinylthieno[2,3-d]pyrimidine.
-
This hydrazinyl intermediate can then be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives for structure-activity relationship (SAR) studies.
Diagram 2: General Scheme for Derivatization
Versatile derivatization via nucleophilic aromatic substitution.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a wide range of 6-tert-butylthieno[2,3-d]pyrimidine derivatives is not extensively published, general trends can be extrapolated from the broader thieno[2,3-d]pyrimidine literature.[8]
| Position | Modification | General Impact on Activity (Kinase Inhibition) |
| C4 | Introduction of anilino or related amino-heteroaryl groups. | Crucial for establishing hydrogen bonds in the hinge region of the kinase ATP-binding site. Substituents on the aniline ring can be tuned to enhance potency and selectivity. |
| C6 | Tert-butyl group | Provides a bulky, lipophilic anchor that can occupy a hydrophobic pocket, potentially increasing potency and metabolic stability. |
| C2 | Substitution with small alkyl or aryl groups. | Can modulate potency and selectivity. The optimal substituent is target-dependent. |
Diagram 3: Key Interaction Points of a Thieno[2,3-d]pyrimidine Kinase Inhibitor
Illustrates key interactions driving kinase inhibition.
Conclusion
The 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine scaffold represents a valuable and versatile starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established synthetic routes, and the 4-chloro position provides a convenient point for diversification. The strategic placement of the 6-tert-butyl group can confer advantageous properties, leading to potent and selective modulators of biological targets, particularly protein kinases. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to explore the rich medicinal chemistry of this promising heterocyclic system.
References
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie / Chemical Monthly. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed Central. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). PubMed. [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. (2011). ResearchGate. [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2014). ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]
-
Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011). PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2016). Sciforum. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. (2003). PubMed. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: A Protocol for Nucleophilic Aromatic Substitution on 4-Chlorothieno[2,3-d]pyrimidines
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Functionalization of this core, particularly at the C4 position, is a critical strategy for modulating pharmacological properties. This document provides a comprehensive guide for researchers on performing nucleophilic aromatic substitution (SNAr) on 4-chlorothieno[2,3-d]pyrimidines. We delve into the underlying reaction mechanism, provide a general protocol adaptable for various nucleophiles, offer a detailed step-by-step procedure for a representative amination reaction, and include essential guidelines for troubleshooting and data interpretation.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
Thieno[2,3-d]pyrimidines are bicyclic heteroaromatic compounds structurally analogous to purines. This similarity allows them to interact with a multitude of biological targets, leading to their development as potent therapeutic agents. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The ability to readily introduce diverse chemical moieties onto this scaffold is paramount for constructing compound libraries for screening and lead optimization.
The C4 position of the pyrimidine ring is particularly activated towards nucleophilic attack, making the 4-chloro derivative an exceptionally versatile synthetic intermediate.[3] The protocol detailed herein leverages this reactivity to provide a robust and reproducible method for synthesizing novel 4-substituted thieno[2,3-d]pyrimidine derivatives.
The SNAr Mechanism: An In-Depth Look
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.[4][5] Unlike nucleophilic substitution on aliphatic carbons, the SNAr reaction does not involve an SN1 or SN2 pathway. Instead, it is a two-step addition-elimination process.
Causality of Reactivity:
-
Ring Activation: The thieno[2,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. These nitrogens act as powerful electron-withdrawing groups, polarizing the C-Cl bond at the C4 position and making the carbon atom highly electrophilic.[6][7]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]
-
Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. This stabilization is crucial for the reaction to proceed.[5][7]
-
Elimination & Aromatization: The reaction concludes with the expulsion of the chloride leaving group and the restoration of the aromatic system, yielding the final substituted product.
General Protocol Considerations
The success of the nucleophilic substitution reaction depends on several key parameters. The following table summarizes typical conditions for various classes of nucleophiles.
| Nucleophile Type | Typical Solvent(s) | Base (if required) | Temperature (°C) | Typical Reaction Time |
| Primary Amines | Isopropanol, Ethanol, DMF, Dioxane | DIPEA, Et₃N, K₂CO₃ | 25 - 120 | 2 - 24 h |
| Secondary Amines | Isopropanol, DMF, NMP | DIPEA, Et₃N, K₂CO₃ | 50 - 150 | 4 - 48 h |
| Anilines | Isopropanol, Dioxane, DMF | None or Acid Catalyst (HCl) | 80 - 160 | 12 - 48 h |
| Alcohols/Phenols | DMF, THF, Dioxane | NaH, K₂CO₃, Cs₂CO₃ | 25 - 100 | 6 - 24 h |
| Thiols | DMF, Ethanol, THF | NaH, K₂CO₃, Et₃N | 0 - 80 | 1 - 12 h |
Expert Insights:
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, and DMAc are often excellent choices as they can solvate the charged Meisenheimer complex, lowering the activation energy.[4] However, for simpler reactions with amines, alcohols like isopropanol or ethanol can be sufficient and simplify workup.
-
Base Selection: A base is often required to deprotonate the nucleophile (especially for alcohols and thiols) or to act as a scavenger for the HCl generated during the reaction with amines. For amine nucleophiles, an excess of the amine itself can sometimes serve as the base. Non-nucleophilic organic bases like triethylamine (Et₃N) or DIPEA are common choices. Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly for O- and S-nucleophiles.
-
Temperature Control: The reaction temperature is highly dependent on the nucleophilicity of the attacking species and the specific substitution pattern on the thienopyrimidine core. Less reactive nucleophiles, such as anilines or hindered secondary amines, typically require higher temperatures. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.
Detailed Experimental Protocol: Synthesis of N-benzyl-thieno[2,3-d]pyrimidin-4-amine
This section provides a self-validating, step-by-step procedure for a representative reaction between 4-chlorothieno[2,3-d]pyrimidine and benzylamine.
Materials:
-
Benzylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
2-Propanol (Isopropanol, IPA), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorothieno[2,3-d]pyrimidine (e.g., 1.0 g, 5.86 mmol, 1.0 eq) and anhydrous 2-propanol (20 mL). Stir the suspension.
-
Add N,N-Diisopropylethylamine (DIPEA) (e.g., 1.52 mL, 8.79 mmol, 1.5 eq) followed by the dropwise addition of benzylamine (e.g., 0.77 mL, 7.03 mmol, 1.2 eq) at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (4-chlorothieno[2,3-d]pyrimidine) should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-benzyl-thieno[2,3-d]pyrimidin-4-amine, typically as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Poor quality starting material. | 1. Increase reaction temperature or switch to a higher boiling solvent (e.g., Dioxane, DMF). Consider using microwave heating. 2. Ensure the nucleophile is not a salt form; use a stronger base (e.g., NaH for alcohols) if necessary. 3. Verify the purity of the 4-chlorothieno[2,3-d]pyrimidine by NMR or MS. |
| Multiple Products/Side Reactions | 1. Reaction at other positions (unlikely at C4 but possible with other isomers). 2. Di-substitution (if a di-functional nucleophile is used). 3. Decomposition at high temperatures. | 1. Confirm the structure of the starting material. 2. Use a protecting group strategy for the nucleophile. 3. Run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Residual base (DIPEA) co-elutes with the product. | 1. Adjust the eluent system for chromatography; try different solvent systems (e.g., Dichloromethane/Methanol). 2. Perform an acidic wash (e.g., dilute HCl) during workup to remove the amine base (note: this may protonate an amine product, making it water-soluble). |
References
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. baranlab.org [baranlab.org]
- 7. youtube.com [youtube.com]
- 8. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
Application Notes & Protocols: Investigating 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the initial investigation of the novel compound 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine as a potential therapeutic agent in oncology. Due to the novelty of this specific molecule, this guide synthesizes data from structurally related compounds to propose a logical, in-depth experimental plan for its characterization.
Introduction: The Thienopyrimidine Scaffold as a Foundation for Cancer Drug Discovery
The thieno[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure serves as an excellent framework for developing inhibitors of various key targets in oncology. Derivatives of this scaffold have demonstrated potent activity against a range of cancer-related targets, including protein kinases and enzymes involved in nucleotide biosynthesis.[1][2][3]
Notably, various thienopyrimidine derivatives have been developed as:
-
PI3Kδ Inhibitors: These compounds can modulate the tumor microenvironment, suppress regulatory T cells (Tregs), and enhance anti-tumor immune responses.[4][5]
-
VEGFR-2 Inhibitors: By targeting Vascular Endothelial Growth Factor Receptor 2, these agents can inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.[2]
-
Antifolates: Certain derivatives can interfere with de novo purine biosynthesis, starving cancer cells of the necessary building blocks for DNA replication.[6][7]
The subject of this guide, 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine , represents an unexplored molecule within this promising class. The presence of a bulky tert-butyl group at the 6-position and a reactive chloro group at the 4-position suggests the potential for unique interactions with target proteins and opportunities for further chemical modification. This document outlines a systematic approach to elucidate its mechanism of action and evaluate its potential as an anti-cancer agent.
Hypothesized Mechanisms of Action and Key Signaling Pathways
Based on the established activities of the thienopyrimidine scaffold, we can formulate several primary hypotheses for the mechanism of action of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. The initial research plan should be designed to systematically test these hypotheses.
Hypothesis A: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling networks in human cancers. Several thienopyrimidine derivatives are potent inhibitors of PI3K isoforms, particularly PI3Kδ, which is crucial for the survival and proliferation of certain cancer cells and for modulating immune responses.[4][5] Inhibition of PI3K leads to the dephosphorylation of Akt, a central node in this pathway, ultimately resulting in decreased cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Hypothesis B: Inhibition of VEGFR-2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size. VEGFR-2 is the primary receptor responsible for mediating the pro-angiogenic effects of VEGF. Thieno[2,3-d]pyrimidine derivatives have been successfully designed as VEGFR-2 kinase inhibitors, blocking downstream signaling and preventing endothelial cell proliferation and migration.[2]
Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade.
A Phased Experimental Workflow for Compound Characterization
We propose a multi-phase experimental plan to systematically evaluate 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. This workflow begins with broad phenotypic screening and progresses to specific target validation and mechanistic studies.
Caption: Proposed experimental workflow for compound characterization.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the core experiments outlined in the workflow.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound across a panel of human cancer cell lines.
Materials:
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine (dissolved in DMSO to a 10 mM stock)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], OV2008 [ovarian]) and a non-cancerous cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., from 100 µM to 0.01 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation: Summarize the results in a table for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal | Experimental Value |
| OV2008 | Ovarian | Experimental Value |
| A549 | Lung | Experimental Value |
| MCF-7 | Breast | Experimental Value |
| HEK293T | Non-cancerous | Experimental Value |
Protocol 2: Western Blot for PI3K and VEGFR-2 Pathway Activation
Objective: To assess the phosphorylation status of key proteins downstream of PI3K (Akt) and VEGFR-2 (ERK, VEGFR-2 itself) following compound treatment.
Materials:
-
Selected cancer cell line (e.g., HCT-116)
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Growth factor (e.g., IGF-1 for PI3K pathway, VEGF for VEGFR-2 pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt Ser473, Total Akt, p-VEGFR-2 Tyr1175, Total VEGFR-2, p-ERK, Total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treatment: Treat cells with the compound at 1x and 2x its IC₅₀ value for 2-4 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL VEGF for 15 minutes) to induce pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. β-actin serves as a loading control.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Selected cancer cell line
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1x Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within 1 hour.
-
Analysis:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Quantify the percentage of cells in each quadrant.
-
Protocol 4: Antifolate Rescue Experiment
Objective: To determine if the compound's cytotoxicity is due to inhibition of the de novo purine biosynthetic pathway.[6][8]
Materials:
-
Selected cancer cell line (e.g., KB cells)[6]
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Adenosine and Thymidine
-
MTT Assay reagents
Procedure:
-
Experimental Setup: Follow the MTT assay protocol (Protocol 1).
-
Co-treatment: In parallel to the standard compound treatment, set up identical plates where cells are co-treated with the compound's serial dilutions AND a protective nucleoside.
-
Set 1: Compound only
-
Set 2: Compound + Adenosine (e.g., 60 µM)
-
Set 3: Compound + Thymidine (e.g., 10 µM)
-
-
Analysis: Calculate and compare the IC₅₀ values from the three sets.
-
Interpretation: If adenosine, but not thymidine, significantly increases the IC₅₀ value (i.e., "rescues" the cells), it strongly suggests the compound is acting as an antifolate by inhibiting purine biosynthesis.[6]
-
Data Interpretation and Future Directions
The results from this initial battery of tests will provide a strong foundation for understanding the anti-cancer potential of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
-
If the compound shows potent cytotoxicity and reduces p-Akt levels, it is likely a PI3K pathway inhibitor. Future work should include isoform-specific PI3K kinase assays and evaluation in hematological malignancy models.
-
If the compound inhibits VEGFR-2 phosphorylation and shows activity in endothelial cell proliferation assays (not detailed here), it is a candidate anti-angiogenic agent. Subsequent studies could involve in vivo angiogenesis models and xenografts.
-
If the compound's activity is rescued by adenosine, it is functioning as an antifolate. Further studies should include direct enzyme assays against glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[7]
-
If the compound induces significant apoptosis, further investigation into the apoptotic mechanism (e.g., caspase activation, Bcl-2 family protein expression) is warranted.
Upon successful in vitro characterization, promising leads should be subjected to ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling and subsequently evaluated in human tumor xenograft mouse models to establish in vivo efficacy.[2]
References
-
Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry. Available at: [Link]
-
Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available at: [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC - NIH. Available at: [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - MDPI. Available at: [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. Available at: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. Available at: [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC - NIH. Available at: [Link]
Sources
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine Derivatives: An Application Note and Protocol
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is a key component in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of substituents, such as the bulky tert-butyl group at the 6-position and a reactive chloro group at the 4-position, allows for the fine-tuning of pharmacological profiles and provides a versatile handle for further chemical modifications. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutic agents. The presented methodology is grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is efficiently achieved through a robust three-step sequence. This strategy begins with the construction of a substituted thiophene ring via the well-established Gewald reaction, followed by the annulation of the pyrimidine ring, and culminates in the chlorination of the resulting pyrimidinone.
Caption: Overall workflow for the synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Part 1: Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile (Gewald Reaction)
The initial and crucial step is the construction of the thiophene ring, which is accomplished via the Gewald multicomponent reaction.[1][2][3][4] This one-pot synthesis involves the condensation of a ketone (pinacolone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2]
Causality Behind Experimental Choices:
-
Pinacolone: This ketone is the source of the tert-butyl group at what will become the 6-position of the final product.
-
Malononitrile: This reactant provides the nitrile and the adjacent methylene group required for the thiophene ring formation.
-
Elemental Sulfur: Sulfur is the key reactant that forms the thiophene ring.
-
Morpholine: A secondary amine that acts as a base to catalyze the initial Knoevenagel condensation between pinacolone and malononitrile.[2]
-
Ethanol: A suitable solvent that facilitates the dissolution of reactants and allows the reaction to proceed at a controlled temperature.
Caption: Key stages of the Gewald reaction for the synthesis of the thiophene intermediate.
Detailed Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| Pinacolone | C₆H₁₂O | 100.16 | 10.0 g | 0.1 |
| Malononitrile | CH₂(CN)₂ | 66.06 | 6.6 g | 0.1 |
| Elemental Sulfur | S | 32.06 | 3.2 g | 0.1 |
| Morpholine | C₄H₉NO | 87.12 | 8.7 mL | 0.1 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pinacolone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (50 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
From the dropping funnel, add morpholine (8.7 mL, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction will be observed, and the temperature of the mixture may rise. Maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-tert-butylthiophene-3-carbonitrile as a crystalline solid.
-
Dry the product in a vacuum oven at 50 °C. Expected yield: 70-80%.
Part 2: Synthesis of 6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the 2-aminothiophene-3-carbonitrile intermediate with formamide to construct the pyrimidine ring. This reaction proceeds through the initial formation of an N-formyl intermediate, followed by intramolecular cyclization.
Causality Behind Experimental Choices:
-
2-Amino-5-tert-butylthiophene-3-carbonitrile: The precursor containing the pre-formed thiophene ring and the necessary amino and nitrile functionalities for pyrimidine ring annulation.
-
Formamide: Serves as both the reagent providing the one-carbon unit for the pyrimidine ring and as the high-boiling solvent for the reaction.
Detailed Experimental Protocol: Step 2
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Amino-5-tert-butylthiophene-3-carbonitrile | C₉H₁₂N₂S | 196.27 | 10.0 g | 0.051 |
| Formamide | CH₃NO | 45.04 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-amino-5-tert-butylthiophene-3-carbonitrile (10.0 g, 0.051 mol).
-
Add formamide (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 210 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the mixture into ice-water (200 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven at 80 °C. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary. Expected yield: 85-95%.
Part 3: Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
The final step is the chlorination of the 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one to yield the target compound. This is a crucial transformation that introduces a reactive chloro group at the 4-position, which is a key site for further derivatization. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of deoxychlorination.[5][6][7][8]
Causality Behind Experimental Choices:
-
6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one: The heterocyclic core to be chlorinated.
-
Phosphorus Oxychloride (POCl₃): A potent chlorinating and dehydrating agent that efficiently converts the pyrimidinone to the corresponding chloropyrimidine.
-
N,N-Dimethylaniline: A tertiary amine base that acts as a catalyst and an acid scavenger, facilitating the reaction.
Detailed Experimental Protocol: Step 3
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles |
| 6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one | C₁₀H₁₂N₂OS | 224.28 | 5.0 g | 0.022 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 20 mL | - |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 0.5 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride guard tube), add 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one (5.0 g, 0.022 mol).
-
Carefully add phosphorus oxychloride (20 mL) and a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a beaker with constant stirring. This is a highly exothermic process.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine as a solid. Expected yield: 75-85%.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point (m.p.): To assess the purity of the crystalline products.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine. The three-step synthetic route is efficient and utilizes readily available starting materials and reagents. By carefully following the outlined procedures and understanding the rationale behind the experimental choices, researchers can successfully synthesize this valuable intermediate for further exploration in the field of drug discovery and development.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Thieno[2,3-d]pyrimidine Scaffolds
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purine nucleobases, the building blocks of DNA and RNA, allows it to function as a "privileged scaffold". This unique characteristic enables it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively explored as potent inhibitors of various enzyme families implicated in oncogenesis, inflammation, and other pathological conditions. Numerous compounds built on this scaffold have demonstrated significant efficacy as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to identify and characterize novel bioactive molecules based on the thieno[2,3-d]pyrimidine scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and hit validation.
Chapter 1: Strategic Planning of an HTS Campaign for Thieno[2,3-d]pyrimidine Libraries
A successful HTS campaign is underpinned by a meticulously planned workflow. The primary objective is to efficiently screen large, diverse chemical libraries to identify "hits"—compounds that exhibit a desired biological activity. This process is typically followed by a series of validation and characterization steps to advance promising hits into lead compounds.
An automated HTS workflow is essential for screening large compound libraries. This typically involves robotic liquid handling for sample preparation, plate readers for signal detection, and specialized software for instrument control and data processing.[2]
Diagram 1: General HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Chapter 2: Biochemical Assays for Direct Target Inhibition
Biochemical assays are fundamental in the primary screening of thieno[2,3-d]pyrimidine libraries, as they directly measure the interaction between the compound and its purified target protein. Kinase inhibition assays are particularly relevant for this scaffold.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: HTRF is a robust technology for detecting molecular interactions in a homogeneous format. In a kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 (a fluorescent acceptor) brings the donor (europium cryptate) and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.
Application: This assay is highly suitable for screening thieno[2,3-d]pyrimidine libraries against purified kinases such as VEGFR-2, EGFR, and PI3K.
Detailed Protocol: HTRF PI3K Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% BSA, and 2 mM DTT.
-
PI3K Enzyme Solution: Dilute the PI3K isoform (e.g., PI3Kβ or PI3Kγ) to the desired concentration in the assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Substrate Solution: Prepare a working solution of PIP2 in the assay buffer.
-
ATP Solution: Prepare a working solution of ATP in the assay buffer. The concentration should be at the Km for ATP for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Detection Reagents: Prepare the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the thieno[2,3-d]pyrimidine compound library (typically at 10 µM final concentration) or control (DMSO for negative control, known inhibitor for positive control) into the wells of a low-volume 384-well plate.
-
Add 4 µL of the PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Normalize the data using the negative (DMSO) and positive (potent inhibitor) controls.
-
Calculate the percent inhibition for each compound.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Representative Data for Thieno[2,3-d]pyrimidine Derivatives in a PI3K HTRF Assay
| Compound ID | Target Isoform | % Inhibition at 10 µM | IC50 (µM) | Reference |
| VIb | PI3Kβ | 72% | Not specified | [3][4] |
| VIb | PI3Kγ | 84% | Not specified | [3][4] |
| IIIa | PI3Kβ | 62% | Not specified | [4] |
| IIIa | PI3Kγ | 70% | Not specified | [4] |
Chapter 3: Cell-Based Assays for Phenotypic Screening
Cell-based assays are crucial for evaluating the effects of thieno[2,3-d]pyrimidine compounds in a more physiologically relevant context. These assays can assess cytotoxicity, effects on cell proliferation, and induction of specific cellular pathways like apoptosis.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Application: This assay is widely used to screen thieno[2,3-d]pyrimidine libraries for their anti-proliferative or cytotoxic effects on cancer cell lines.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
For IC50 determination, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Table 2: Cytotoxic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| 17f | HCT-116 | 2.80 | VEGFR-2 | [5] |
| 17f | HepG2 | 4.10 | VEGFR-2 | [5] |
| 21e | - | 21 (nM) | VEGFR-2 | [6] |
| 25 | MDA-MB-231 | 3.80 | EGFR/FGFR | [7] |
| 25 | MCF-7 | 2.95 | EGFR/FGFR | [7] |
| B1 | H1975 | 0.087 | EGFR L858R/T790M | [8] |
| KD-8 | Panc1, SW1990, CT26 (average) | 2.1 | KRAS G12D | [9] |
Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity.
Application: This assay is ideal for screening thieno[2,3-d]pyrimidine libraries to identify compounds that induce apoptosis in cancer cells.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to a vehicle-treated control to determine the fold-increase in caspase activity.
-
Diagram 2: Key Kinase Signaling Pathways Targeted by Thieno[2,3-d]pyrimidines
Caption: Simplified signaling pathways commonly targeted by thieno[2,3-d]pyrimidine inhibitors.
Chapter 4: Hit Validation and Prioritization
The primary screen will inevitably generate false positives. Therefore, a rigorous hit validation cascade is essential to confirm the activity of the initial hits and to eliminate artifacts.
4.1. Hit Confirmation:
-
Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Analysis: Active compounds should be tested over a range of concentrations to determine their potency (IC50 or EC50).
4.2. Orthogonal Assays: To ensure that the observed activity is not due to assay-specific artifacts, hits should be validated in an orthogonal assay that has a different detection method or is based on a different biological principle. For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR) to verify direct binding to the target protein.
4.3. Selectivity Profiling: Promising hits should be screened against a panel of related kinases to assess their selectivity. A highly selective compound is often more desirable as it is likely to have fewer off-target effects and a better safety profile.
4.4. Initial Structure-Activity Relationship (SAR) Analysis: The SAR of the confirmed hits should be explored by synthesizing and testing a small number of analogs. This will provide valuable information on the chemical features that are important for activity and will guide the design of more potent and selective compounds.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a versatile and promising starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign, as outlined in these application notes, requires a multi-faceted approach that combines robust biochemical and cell-based assays with a strategic hit validation process. By carefully designing and executing these experiments, researchers can efficiently identify and advance novel thieno[2,3-d]pyrimidine-based drug candidates.
References
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Al-Suwaidan, I. A., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today, 22(12), 1774-1780. [Link]
-
Lasheen, D. S., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 941-957. [Link]
-
Chen, J., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. [Link]
-
Ghorab, M. M., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Archiv der Pharmazie, e2300350. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for precise interactions with various biological targets. This has led to the development of thienopyrimidine derivatives as potent inhibitors of kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor-2 (VEGFR-2), making them crucial in oncology research.[2][3] Furthermore, their utility extends to treatments for parasitic diseases like malaria and as atypical protein kinase C (aPKC) inhibitors for controlling retinal vascular permeability.[4][5]
The 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a key intermediate in the synthesis of diverse compound libraries. The chlorine atom at the C4-position is particularly susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies. The tert-butyl group at the C6 position provides steric bulk, which can influence the molecule's binding selectivity and metabolic stability.[4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine. The protocols and insights provided are designed to be a valuable resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.
The C4-Position: A Hub for Chemical Diversification
The pyrimidine ring is an electron-deficient aromatic system, which makes halogen substituents, particularly at the C2 and C4 positions, more reactive compared to analogous benzene halides in cross-coupling reactions.[6] In the context of 2,4-dichloropyrimidines, reactions typically favor substitution at the C4 position.[7][8] This inherent reactivity of the C4-chloro group in 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine is the cornerstone of its utility in library synthesis. Palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[9][10][11]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (typically a boronic acid) and an organic halide.[12] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[13]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For electron-deficient heteroaryl chlorides like our substrate, a highly active catalyst system is often required. Palladium sources such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) are commonly employed.[14] The base (e.g., K₂CO₃, Cs₂CO₃, or KF) plays a crucial role in activating the boronic acid for transmetalation.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine with various arylboronic acids.
Materials:
-
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol (3:1 mixture)
-
Argon or Nitrogen source
Procedure:
-
To a dry reaction vessel, add 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the vessel.
-
Add the degassed toluene/ethanol solvent mixture (10 mL).
-
Heat the reaction mixture to 110 °C and stir for the desired time (monitor by TLC or LC-MS).[15]
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with dichloromethane (3 x 10 mL).[15]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[15] |
| Base | K₂CO₃ | A moderately strong base sufficient for many Suzuki reactions. |
| Solvent | Toluene/Ethanol | The mixed solvent system aids in the solubility of both organic and inorganic reagents.[15] |
| Temperature | 110 °C | Elevated temperature is often required to drive the reaction to completion, especially with less reactive chlorides.[15] |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[16] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceuticals.[17]
Mechanistic Insights
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][18]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The choice of ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos, t-BuXPhos, or Josiphos-type ligands, are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step.[19][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex.[20]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Materials:
-
6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.025 equivalents)
-
RuPhos (0.05 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
-
Argon or Nitrogen source
Procedure:
-
To a dry reaction vessel, add 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and RuPhos (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add dry, degassed toluene (10 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / RuPhos | A highly active catalyst system for the amination of aryl chlorides.[19] |
| Base | NaOt-Bu | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | A common, non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Section 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling is a versatile method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[21] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and functional materials due to the utility of the resulting alkyne products.[21]
Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 10. Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Therapeutics Based on the Thieno[2,3-d]pyrimidine Core: Application Notes and Protocols
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, a fundamental component of DNA and RNA.[1] This bioisosterism allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery. Their diverse pharmacological activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The π-rich and electron-deficient nature of this fused heterocycle facilitates the fine-tuning of its biological interactions through rational chemical modifications, making it a promising framework for the development of targeted therapies.[2]
This guide provides an in-depth exploration of the synthetic strategies for accessing the thieno[2,3-d]pyrimidine core and detailed protocols for evaluating its derivatives as potential therapeutic agents, with a particular focus on their application as kinase inhibitors in oncology.
Part 1: Synthetic Strategies for the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine scaffold is a critical step in the development of novel therapeutics. The most prevalent and versatile approach involves the annulation of a pyrimidine ring onto a pre-synthesized thiophene precursor. A cornerstone of this strategy is the Gewald reaction , which provides a straightforward route to the key 2-aminothiophene intermediates.[3][4][5]
Key Synthetic Approach: Gewald Reaction and Subsequent Cyclization
The Gewald reaction is a multi-component condensation that typically involves an α-methylene ketone or aldehyde, a cyano-activated methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4][6] This reaction efficiently furnishes a polysubstituted 2-aminothiophene, which serves as the foundational building block for the subsequent pyrimidine ring formation.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene intermediate, a key precursor for the thieno[2,3-d]pyrimidine core.[6]
Materials:
-
α-Methylene carbonyl compound (e.g., cyclohexanone or ethyl acetoacetate)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., dimethylformamide (DMF) or ethanol)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the α-methylene carbonyl compound (1 equivalent) and the activated nitrile (1 equivalent) in the chosen solvent.
-
Add the base (0.1-0.5 equivalents) to the mixture and stir at room temperature.
-
Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition of sulfur is complete, heat the reaction mixture to 50-80 °C and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is the 2-aminothiophene derivative. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality behind Experimental Choices:
-
The choice of base is crucial; morpholine and triethylamine are commonly used to catalyze the reaction.[6]
-
The reaction is often exothermic, so careful, portion-wise addition of sulfur is necessary to control the temperature.
-
The use of a polar solvent like DMF helps to dissolve the reactants and facilitate the reaction.[6]
Protocol 2: Cyclization to the Thieno[2,3-d]pyrimidin-4-one Core
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidin-4-one core.
Materials:
-
2-Aminothiophene derivative (from Protocol 1)
-
Cyclizing agent (e.g., formamide, urea, or an aromatic aldehyde)
-
Catalyst (e.g., concentrated HCl for aldehyde-mediated cyclization)
-
Solvent (e.g., dry DMF)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Reflux condenser
Procedure (Example with an Aromatic Aldehyde):
-
In a round-bottom flask, dissolve the 2-aminothiophene derivative (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in dry DMF.[6]
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the thieno[2,3-d]pyrimidin-4-one derivative.
Protocol 3: Functionalization of the Thieno[2,3-d]pyrimidine Core
For many therapeutic applications, particularly as kinase inhibitors, the 4-position of the thieno[2,3-d]pyrimidine core is functionalized. This is typically achieved by chlorination followed by nucleophilic substitution.[7]
Step 1: Chlorination
-
Suspend the thieno[2,3-d]pyrimidin-4-one derivative in phosphorus oxychloride (POCl₃).[6][7]
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 2: Nucleophilic Substitution
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine intermediate in a suitable solvent (e.g., absolute ethanol, isopropanol, or DMF).[3][7]
-
Add the desired nucleophile (e.g., an amine or a hydrazine derivative; 1.1-1.5 equivalents).
-
Add a base such as triethylamine if the nucleophile is an amine salt.[3]
-
Reflux the reaction mixture for 2-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration or concentrate the reaction mixture and purify the residue by column chromatography to obtain the final functionalized thieno[2,3-d]pyrimidine derivative.
Part 2: Application in Kinase Inhibitor Development
Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[8] Key kinase targets for this scaffold include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11]
Caption: Key signaling pathways targeted by thieno[2,3-d]pyrimidine inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the substitution pattern around the core.
| Target | Position 2 Substitution | Position 4 Substitution | Other Positions | Reference |
| EGFR | Small, electron-donating groups on a 2-phenyl ring enhance activity. | Anilino substitutions are critical for high potency. | [9] | |
| PI3K | A hydroxyl group at the 3-position of a 2-phenyl ring is beneficial. | A morpholino group is commonly employed. | [6][9] | |
| VEGFR-2 | Varies, but often contains moieties capable of hydrogen bonding. | Often a substituted aniline or similar group that interacts with the hinge region of the kinase. | Substitutions at the 5 and 6 positions can modulate solubility and activity. | [10][11] |
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against a target kinase using the ADP-Glo™ Kinase Assay.[9]
Materials:
-
Target kinase
-
Substrate for the kinase
-
ATP
-
Test compounds (thieno[2,3-d]pyrimidine derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
In the wells of a 384-well plate, add the kinase, substrate, and any necessary cofactors in kinase buffer.
-
Add the test compounds at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Self-Validating System:
-
The inclusion of positive and negative controls ensures the validity of the assay.
-
The signal-to-background ratio should be sufficiently high for reliable measurements.
-
A known inhibitor of the target kinase should be included as a reference compound.
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the colored solution with a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with its ability to interact with a multitude of biological targets, particularly protein kinases, has established it as a cornerstone in modern drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies required to explore and exploit the therapeutic potential of this remarkable heterocyclic system. Through rational design, efficient synthesis, and rigorous biological evaluation, the development of next-generation therapeutics based on the thieno[2,3-d]pyrimidine core can be significantly advanced.
References
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO.
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. 2019;27(7):1159-1194. Available from: [Link]
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships - Benchchem.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. 1989;109(7):464-473. Available from: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ProQuest. Available from: [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry. 2009;17(23):7850-7860. Available from: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. 2020;28(11):115480. Available from: [Link]
- A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold - Benchchem.
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 11 and 12. ResearchGate. Available from: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. Available from: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):500-518. Available from: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. 2021;112:104947. Available from: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. 2018;143:72-85. Available from: [Link]
-
Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... ResearchGate. Available from: [Link]
-
Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. 2025;154:108839. Available from: [Link]
-
Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Semantic Scholar. Available from: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Semantic Scholar. Available from: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Tiered Framework for the In Vitro Evaluation of Novel 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, structurally resembling the native purine bases of DNA and RNA.[1][2] This structural similarity allows it to function as a versatile core for designing antagonists of ATP-binding proteins, particularly protein kinases.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Receptor-Interacting Protein Kinase 2 (RIPK2).[3][4][5][6]
This guide provides a comprehensive, tiered framework for the in vitro evaluation of novel analogs based on the 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine core. The objective is to establish a logical, efficient, and robust workflow to characterize these compounds, moving from broad cellular effects to specific molecular target engagement and mechanism of action. By explaining the causality behind each protocol, this document serves as a practical guide for researchers aiming to identify and validate promising new therapeutic candidates.
Section 1: Foundational Concepts & Strategic Workflow
1.1 Hypothesized Mechanism of Action
Based on the extensive literature for this scaffold, the primary hypothesis is that these analogs will function as Type I kinase inhibitors, competing with ATP for binding in the kinase domain. The 4-chloro position is a key reactive site for nucleophilic substitution, often with anilines, to generate potent inhibitors. The 6-tert-butyl group serves as a bulky substituent that can influence selectivity and solubility. The overall goal of the in vitro cascade is to confirm this hypothesis, identify the specific kinase(s) targeted, and elucidate the downstream cellular consequences of inhibition.
1.2 The Tiered Evaluation Workflow
A tiered or cascaded approach is essential for efficient drug discovery. It allows for the rapid screening of many compounds in cost-effective, high-throughput assays first, followed by more complex, resource-intensive assays for only the most promising candidates. This strategy maximizes information gain while minimizing effort on compounds with poor activity or undesirable properties.
Caption: Tiered workflow for evaluating thieno[2,3-d]pyrimidine analogs.
Section 2: Protocol 1 - Primary Cellular Viability Screening
2.1 Principle
The initial step is to determine if the analogs have any biological effect on whole cells. A cell viability assay measures the overall health of a cell population after treatment with the compounds. The MTT assay is a classic colorimetric method that relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8]
2.2 Detailed Protocol: MTT Assay
-
Cell Line Selection: Choose a cancer cell line known to be dependent on a specific kinase pathway that is a plausible target for thieno[2,3-d]pyrimidines (e.g., A549 lung carcinoma for EGFR, MCF-7 breast cancer for PI3K/mTOR).
-
Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[11] Incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
2.3 Data Analysis and Presentation
The absorbance values are converted to percentage viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.
Table 1: Representative Cellular Viability Data
| Compound ID | R-Group Modification | GI₅₀ (µM) on A549 Cells |
|---|---|---|
| TPY-001 | 4-(3-chloroanilino) | 0.85 |
| TPY-002 | 4-(3-methoxyanilino) | 1.20 |
| TPY-003 | 4-(4-fluoroanilino) | 0.52 |
| TPY-004 | 4-(phenylamino) | 5.60 |
| Staurosporine | (Positive Control) | 0.01 |
Section 3: Protocol 2 - Biochemical Target Validation
3.1 Principle
A cellular viability assay demonstrates an effect but does not prove the compound acts on the intended molecular target. A direct biochemical assay using purified kinase enzyme is required to confirm target engagement and rule out other mechanisms of cytotoxicity. The ADP-Glo™ Kinase Assay is a robust, luminescent method that quantifies the amount of ADP produced during a kinase reaction.[12][13] The amount of ADP is directly proportional to kinase activity.[14] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[13][15]
3.2 Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), purified active kinase (e.g., recombinant human EGFR), peptide substrate, and ATP at appropriate concentrations. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer with DMSO.
-
Kinase Reaction Setup (384-well plate):
-
Add 2 µL of compound dilution or vehicle control.
-
Add 2 µL of a kinase/substrate mix.
-
Initiate the reaction by adding 1 µL of ATP solution.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[15][16]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
3.3 Data Analysis and Presentation
The luminescence signal is inversely proportional to the degree of kinase inhibition. Data is normalized to high (no inhibitor) and low (no enzyme) controls. The resulting percent inhibition values are plotted against compound concentration to determine the biochemical IC₅₀.
Table 2: Comparison of Cellular vs. Biochemical Potency
| Compound ID | Cellular GI₅₀ (µM) | Biochemical IC₅₀ (µM) vs. EGFR |
|---|---|---|
| TPY-001 | 0.85 | 0.15 |
| TPY-002 | 1.20 | 0.31 |
| TPY-003 | 0.52 | 0.08 |
| TPY-004 | 5.60 | 2.50 |
Section 4: Protocol 3 - Cellular Mechanism of Action Analysis
4.1 Principle
Confirming that a compound inhibits a purified enzyme is a critical step. However, it is equally important to demonstrate that the compound engages the target within the complex environment of a living cell and modulates its downstream signaling pathway. Western blotting is a powerful technique to measure changes in the phosphorylation state of specific proteins.[17] For an EGFR inhibitor, for example, one would expect to see a decrease in the phosphorylation of EGFR itself (autophosphorylation) and its key downstream effectors like AKT and ERK. The key to a successful phospho-protein Western blot is the preservation of phosphate groups during sample preparation through the use of phosphatase inhibitors.[18][19]
4.2 Detailed Protocol: Western Blot for Phospho-Protein Analysis
Caption: Standard workflow for Western Blot analysis.
-
Cell Culture & Stimulation: Plate cells (e.g., A549) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with various concentrations of the thieno[2,3-d]pyrimidine analog for 1-2 hours.
-
Pathway Stimulation: Stimulate the pathway by adding the relevant growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[19] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19] Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[19]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH).
4.3 Data Interpretation
A dose-dependent decrease in the band intensity of the phosphorylated protein, relative to the total protein and loading control, provides strong evidence of target engagement and pathway inhibition in a cellular context.
Section 5: Data Synthesis and Structure-Activity Relationships (SAR)
The final step is to integrate the data from all three tiers to build a comprehensive understanding of each analog. This allows for the development of Structure-Activity Relationships (SAR), which guide the design of next-generation compounds.
Table 3: Integrated Data Summary and SAR Insights
| Compound ID | Structure Modification | Cellular GI₅₀ (µM) | Biochemical IC₅₀ (µM) | p-EGFR Inhibition (at 1 µM) | SAR Insight |
|---|---|---|---|---|---|
| TPY-001 | 4-(3-chloroanilino) | 0.85 | 0.15 | +++ | Meta-electron-withdrawing group is tolerated and provides good potency. |
| TPY-002 | 4-(3-methoxyanilino) | 1.20 | 0.31 | ++ | Meta-electron-donating group slightly reduces potency. |
| TPY-003 | 4-(4-fluoroanilino) | 0.52 | 0.08 | ++++ | Para-halogen substitution significantly improves both cellular and biochemical potency. |
| TPY-004 | 4-(phenylamino) | 5.60 | 2.50 | + | Unsubstituted aniline results in a significant loss of activity. |
References
-
Synthesis and Biological Activity of a Novel Series of 6-Substituted Thieno[2,3-d]pyrimidine Antifolate Inhibitors... Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed. [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents... ACS Publications. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Semantic Scholar. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers... PMC - NIH. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors... PMC - NIH. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this multi-step synthesis. Here, we will address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and purity.
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with this particular derivative showing significant potential in various therapeutic areas. The most common and efficient route to this target molecule involves a two-step process:
-
Gewald Reaction: Formation of the key intermediate, 2-amino-5-tert-butylthiophene-3-carbonitrile.
-
Cyclization and Chlorination: Conversion of the aminothiophene intermediate into the final 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine product.
This guide is structured in a question-and-answer format to directly address the issues you may encounter at each critical stage.
Part 1: Troubleshooting the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[1][2][3] However, its success is highly dependent on carefully controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction for 2-amino-5-tert-butylthiophene-3-carbonitrile is resulting in a low yield. What are the likely causes?
A1: Low yields in the Gewald reaction are a common issue and can often be traced back to several key factors:
-
Purity of Reactants: The purity of your starting materials, pivalaldehyde (trimethylacetaldehyde), malononitrile, and sulfur, is critical. Impurities in pivalaldehyde, such as isobutyraldehyde, can lead to the formation of undesired side products.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. While morpholine is commonly used, other bases like triethylamine or piperidine can also be effective. An incorrect amount of base can either fail to catalyze the reaction efficiently or lead to unwanted side reactions.
-
Reaction Temperature: The initial Knoevenagel condensation between pivalaldehyde and malononitrile is exothermic.[1] If the temperature is not controlled, it can lead to polymerization of the reactants and a significant decrease in yield.
-
Inefficient Sulfur Addition: The elemental sulfur must be finely powdered to ensure it dissolves and reacts efficiently. Clumps of sulfur will have a reduced surface area, leading to an incomplete reaction.
Troubleshooting Protocol: Optimizing the Gewald Reaction
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Methanol | Protic solvents are generally effective for the Gewald reaction. |
| Temperature Control | Maintain at 40-50°C | This temperature range provides a good balance between reaction rate and minimizing side reactions. Use an ice bath to control the initial exotherm. |
| Base | Morpholine or Triethylamine | These bases have been shown to be effective catalysts for this transformation. |
| Sulfur | Fine Powder | Maximizes surface area for efficient reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine the point of completion. |
Step-by-Step Optimization:
-
To a stirred solution of pivalaldehyde and malononitrile in ethanol at room temperature, slowly add the base while maintaining the temperature below 40°C with an ice bath.
-
After the initial exotherm subsides, add finely powdered elemental sulfur in one portion.
-
Heat the reaction mixture to 40-50°C and monitor its progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude 2-amino-5-tert-butylthiophene-3-carbonitrile.
Part 2: Troubleshooting the Cyclization and Chlorination Step
The second stage of the synthesis involves the cyclization of the 2-amino-5-tert-butylthiophene-3-carbonitrile to form the thieno[2,3-d]pyrimidin-4-one, followed by chlorination to yield the final product. A common method for this transformation is a one-pot reaction using a Vilsmeier-Haack type reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q2: I am observing incomplete conversion and the formation of multiple byproducts during the chlorination of the thienopyrimidinone intermediate. What could be the problem?
A2: This is a frequent challenge in the synthesis of 4-chlorothieno[2,3-d]pyrimidines. The Vilsmeier-Haack reaction conditions are harsh and can lead to several issues if not properly controlled.[4][5][6][7]
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the reagent and lead to incomplete reactions and the formation of undesired side products. It is crucial to use anhydrous solvents and properly dried glassware.
-
Reagent Quality: The quality of the phosphorus oxychloride (POCl₃) is paramount. Old or improperly stored POCl₃ can contain degradation products that will interfere with the reaction.[5] If you suspect the quality of your POCl₃, it is best to use a fresh bottle or distill it before use.
-
Reaction Temperature and Time: The temperature and duration of the reaction are critical. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product and the formation of tar-like substances.[8]
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the substrate is important. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion, but a large excess can lead to more side products.
Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I improve the purity?
A3: The formation of isomeric impurities can occur, particularly if the starting aminothiophene is not completely pure. Recrystallization is often the most effective method for purifying the final product. A mixture of ethyl acetate and hexane is a good starting point for recrystallization. If isomeric impurities persist, column chromatography on silica gel may be necessary.
Troubleshooting Protocol: Optimizing the Chlorination Step
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These are common solvents for Vilsmeier-Haack reactions. Ensure they are anhydrous. |
| Reagents | Freshly opened or distilled POCl₃, Anhydrous DMF | Minimizes moisture contamination and ensures reagent reactivity. |
| Temperature | 0°C for reagent addition, then reflux | Controlled addition of POCl₃ to DMF at low temperature is crucial for safety and to control the exotherm. Reflux is then required to drive the reaction. |
| Work-up | Quench with ice-water, neutralize with a base (e.g., NaHCO₃) | Careful quenching of the reactive POCl₃ is essential. Neutralization is required to remove acidic byproducts. |
Step-by-Step Optimization:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flask containing anhydrous dichloromethane (DCM) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF/DCM mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add the 2-amino-5-tert-butylthiophene-3-carbonitrile to the reaction mixture.
-
Slowly warm the reaction to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
To provide a clearer understanding of the process, the following diagram illustrates the key steps and decision points in the synthesis and troubleshooting of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Caption: Synthetic workflow and troubleshooting guide.
References
-
Shorter procedure to access Thieno[2,3-d]pyrimidines. (2018). openlabnotebooks.org. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Available at: [Link]
-
Preparing Vilsmeier reagent? (2019). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack. (n.d.). Reddit. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 2 and 3. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 11 and 12. (n.d.). ResearchGate. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 26(21), 6685. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2015). Organic & Biomolecular Chemistry, 13(2), 438-452. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1739-1753. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197775. Available at: [Link]
-
Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2014). Chemistry of Heterocyclic Compounds, 50, 892-898. Available at: [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
4-Chlorothieno[2,3-d]pyrimidine (14080-59-2). (n.d.). Chemchart. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015). Medicinal Chemistry Research, 24, 4037-4048. Available at: [Link]
-
Factors affecting formation of disinfection by-products during chlorination of Cyclops. (2013). Water Science and Technology: Water Supply, 13(3), 754-761. Available at: [Link]
-
Study on the Inactivation of Cryptosporidium and Giardia by Chlorine Dioxide in Water. (2007). Water Quality and Treatment, 1, 1. Available at: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar thienopyrimidine derivatives. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Thieno[2,3-d]pyrimidines are often synthesized through multi-step sequences.[1][2] Common impurities may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the thiophene or pyrimidine ring.
-
Reagents and Byproducts: For instance, if a chlorinating agent like phosphorus oxychloride (POCl₃) is used to install the chloro group, residual POCl₃ and its hydrolysis products can be present.[3]
-
Isomeric Impurities: In some synthetic pathways for substituted thienopyrimidines, the formation of constitutional isomers is possible.[1]
-
Over-alkylated or Under-alkylated Products: If the tert-butyl group is introduced via alkylation, you might see products with different alkylation patterns.
-
Hydrolyzed Product: The 4-chloro group is susceptible to hydrolysis, which would yield the corresponding 4-hydroxythienopyrimidine.
A preliminary analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the specific impurities in your batch.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For many organic compounds, including 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, a well-chosen recrystallization is often the most efficient initial purification step. It is excellent for removing small amounts of impurities from a crystalline solid.
The choice of solvent is critical. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Given the structure of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, which has both nonpolar (tert-butyl, thieno[2,3-d]pyrimidine core) and polar (chloro, nitrogen atoms) characteristics, a range of solvents should be screened.
Recommended Solvents for Screening:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Aromatic hydrocarbons (e.g., toluene)
-
Alkanes (e.g., hexanes, heptane)
-
Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes)
The goal is to find a solvent or solvent system that provides a good yield of high-purity crystals upon cooling.
Q3: When should I opt for column chromatography over recrystallization?
A3: Column chromatography is generally employed when recrystallization fails to provide the desired purity or when dealing with complex mixtures.[4][5] Specific scenarios where column chromatography is preferred include:
-
Separating compounds with similar solubility: If your desired product and a significant impurity have very similar solubility profiles, recrystallization will be ineffective.
-
Purifying non-crystalline (oily or waxy) products: Recrystallization is only applicable to solid materials.
-
Isolating minor components: If you need to isolate a small amount of a specific compound from a large amount of other materials.
-
When a very high degree of purity (>99.5%) is required: Column chromatography can often achieve higher purity than a single recrystallization.
Troubleshooting Purification Challenges
Problem 1: My compound oils out during recrystallization instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. For 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, which has a reported melting point of 150-152°C for a related isomer, this is a possibility with higher boiling point solvents.
Troubleshooting Steps:
-
Re-heat and Agitate: Re-heat the solution until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the solution.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or a solvent mixture with a lower boiling point.
Problem 2: I am seeing poor separation of my target compound from an impurity during column chromatography.
Causality: Poor separation on a silica gel column is typically due to an inappropriate mobile phase (eluent) polarity. If the eluent is too polar, all compounds will move too quickly up the column, resulting in a low resolution. If it's not polar enough, the compounds will remain adsorbed to the silica.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography separation.
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Packing the Column: Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the stationary phase.[4][5]
-
Loading the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This is known as dry loading and often gives better separation than wet loading.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain your pure product.
Problem 3: My final product shows a persistent colored impurity.
Causality: Colored impurities are often highly conjugated organic molecules or trace amounts of metal catalysts from a preceding reaction step. These can be difficult to remove by standard purification techniques.
Troubleshooting Strategies:
-
Activated Carbon Treatment: Dissolve your product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon can adsorb the colored impurities.
-
Chelating Agents: If the color is due to trace metals, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA may be effective.
-
Re-purification: A second pass through a silica gel column or another recrystallization from a different solvent system might be necessary.
Data Summary
Table 1: Recommended Purification Parameters (Starting Points)
| Purification Technique | Parameter | Recommended Value/System | Rationale |
| Recrystallization | Solvent System | Ethanol/Water or Ethyl Acetate/Hexanes | Balances polarity to achieve good differential solubility. |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a broad range of organic compounds. |
| Mobile Phase (Eluent) | Gradient of Hexanes and Ethyl Acetate | Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. |
Visualizing the Purification Decision Process
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common solubility issues encountered with this class of compounds.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many aromatic heterocyclic systems, derivatives of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine can exhibit poor aqueous solubility. This is often due to their rigid, planar structure and lipophilic nature, which can lead to strong crystal lattice energy and unfavorable interactions with water.[3][4] Poor solubility is a significant hurdle in drug discovery, affecting everything from the reliability of in vitro assays to in vivo bioavailability.[5][6][7] This guide is designed to provide you with the expertise and validated protocols needed to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine derivative poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The fused thienopyrimidine ring system is largely flat and aromatic, promoting strong intermolecular π-stacking interactions in the solid state. The tert-butyl group, while potentially disrupting some crystal packing, adds significant lipophilicity. These characteristics make it energetically unfavorable for water molecules to break apart the crystal lattice and solvate the individual molecules.[4][8] Addressing this requires strategies that either reduce the energy of the solid state or improve the interaction of the molecule with the solvent system.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?
A2: This is a classic sign of a compound "crashing out" of solution and is indicative of its low thermodynamic solubility in the final aqueous buffer system. While your compound may be highly soluble in 100% DMSO, this solvent is a powerful organic co-solvent.[9] When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted to a point where it can no longer maintain the solubility of the compound. The final concentration of your compound has likely exceeded its solubility limit in the final buffer composition (e.g., PBS with 1% DMSO).
Q3: What are the best initial solvents to try for solubilizing my compound for in vitro testing?
A3: For initial in vitro screening, a tiered approach starting with common, relatively benign organic solvents is recommended. The goal is to find a solvent that can produce a concentrated stock solution, which can then be diluted into your final assay medium.
| Tier | Solvent | Typical Stock Concentration | Key Considerations |
| 1 | Dimethyl Sulfoxide (DMSO) | 10-30 mM | The most common starting solvent. Ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[9] |
| 2 | Ethanol (EtOH) or Methanol (MeOH) | 1-10 mM | Can be less toxic to cells than DMSO, but also generally less effective at solubilizing highly lipophilic compounds.[10] |
| 3 | N,N-Dimethylformamide (DMF) | 10-30 mM | A strong solvent, but can be more toxic. Use with caution and appropriate controls. |
| 4 | N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA) | Variable | Stronger, less common co-solvents. Primarily used when others fail and for specific formulation needs.[11] |
Q4: How can pH be used to improve the solubility of my thienopyrimidine derivative?
A4: The thienopyrimidine scaffold contains nitrogen atoms that can be protonated, meaning most derivatives will behave as weak bases.[11] Adjusting the pH of your aqueous buffer can significantly impact solubility. By lowering the pH (making the solution more acidic), you can protonate the basic nitrogen atoms on the pyrimidine ring. This introduces a positive charge, which dramatically improves the interaction with polar water molecules and can lead to a substantial increase in solubility.[10][12] Conversely, at neutral or basic pH, the compound will be in its less soluble, non-ionized form. Therefore, for weakly basic compounds, using a buffer with a pH of 4-6 can be an effective initial strategy.[11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for systematically addressing and overcoming solubility issues.
Issue 1: Compound Crashes Out of Solution Upon Dilution
Q: I've confirmed my compound is precipitating when diluted from a DMSO stock into PBS (pH 7.4). How do I systematically find a suitable solvent system?
A: This requires a multi-step approach to identify a formulation that maintains solubility at the desired final concentration. The workflow below outlines a systematic process for screening co-solvents and other solubilizing agents.
Workflow for Solubility Enhancement
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Reactions for 4-Chlorothieno[2,3-d]pyrimidine Modifications
Welcome to the technical support center for the synthetic modification of 4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a key structural motif in numerous biologically active compounds, making its efficient functionalization a critical aspect of drug discovery and development.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the modification of the 4-chloro position. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 4-chlorothieno[2,3-d]pyrimidine.
Q1: What are the primary methods for modifying the 4-chloro position on the thieno[2,3-d]pyrimidine core?
A1: The C4-chloro group on the thieno[2,3-d]pyrimidine scaffold is amenable to several common transformations, primarily:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or their derivatives.[3][4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, anilines, and amides.[6][7][8]
-
Sonogashira Coupling: For the installation of terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by strong nucleophiles like amines, alkoxides, or thiolates.[9][10][11] The reactivity in SNAr is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[10]
Q2: I am observing significant amounts of starting material decomposition. What are the stability considerations for 4-chlorothieno[2,3-d]pyrimidine?
A2: 4-Chlorothieno[2,3-d]pyrimidine is a relatively stable compound but can be susceptible to degradation under certain conditions. Key considerations include:
-
Hydrolysis: The chloro group can be hydrolyzed to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one, especially in the presence of strong bases and water at elevated temperatures. This is a common side product in aqueous cross-coupling reactions if conditions are not optimized.
-
Strongly Basic Conditions: Prolonged exposure to very strong bases (e.g., alkoxides at high temperatures) can lead to side reactions or decomposition.
-
High Temperatures: Like many heterocyclic compounds, extended reaction times at temperatures exceeding 120-130 °C can lead to thermal decomposition. It is advisable to conduct a thermal stability test if high-temperature reactions are planned.
Q3: Which analytical techniques are best for monitoring the progress of these reactions?
A3: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation. A well-chosen solvent system can often distinguish the starting material, product, and key byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It provides accurate information on the conversion of starting material and the formation of the desired product (by mass), as well as the emergence of any side products. This is particularly useful for identifying issues like hydrolysis or dehalogenation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR of a crude reaction aliquot can provide definitive structural information and ratios of products to byproducts.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to a variety of factors. This section provides a systematic approach to troubleshooting common issues.
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Issue: You are attempting to couple an arylboronic acid with 4-chlorothieno[2,3-d]pyrimidine, but you observe low conversion of the starting material or a complex product mixture.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Causality-Based Solutions:
-
Problem: Catalyst Inactivity
-
Cause: The active Pd(0) species is not forming or is being deactivated. This can be due to poor quality reagents, insufficient degassing (leading to oxidation of the phosphine ligand or Pd(0)), or coordination of the pyrimidine nitrogens to the palladium center.[12]
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3). These are air-stable and efficiently generate the active Pd(0) species under basic conditions.
-
Ligand Choice: For electron-rich heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often superior as they promote the difficult oxidative addition step.[12]
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
-
-
Problem: Ineffective Transmetalation
-
Cause: The transfer of the organic group from boron to palladium is often the rate-limiting step and is highly dependent on the base and solvent system. An inappropriate base may not be strong enough or may have poor solubility.
-
Solution:
-
Base Selection: For challenging couplings with aryl chlorides, stronger bases are often required. Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[12] Cs₂CO₃ is often very effective but more expensive.
-
Solvent System: The presence of water is often crucial for facilitating transmetalation. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water) is a standard starting point.[12][13] However, the optimal ratio can vary.
-
Boronic Acid Quality: Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive trimeric boroxines). If suspected, use freshly purchased or recrystallized material.
-
-
-
Problem: Side Reactions Dominate
-
Cause: At elevated temperatures, competing side reactions can become significant.
-
Solution:
-
Dehalogenation: This occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation. Ensure the boronic acid is present in a slight excess (1.1-1.3 equivalents) and that the base is not excessively strong or reaction times overly long.
-
Homocoupling (Glaser coupling) of Boronic Acid: This is often promoted by oxygen. Rigorous degassing is critical.
-
Hydrolysis of Starting Material: If using aqueous bases, minimize reaction time and temperature to prevent the formation of thieno[2,3-d]pyrimidin-4(3H)-one.
-
-
| Parameter | Starting Point Recommendation | Optimization Strategy |
| Catalyst | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Screen other ligands (XPhos, RuPhos); Use pre-catalysts. |
| Base | K₂CO₃ (2.0 equiv) | Screen K₃PO₄, Cs₂CO₃. Ensure fine powder for better solubility. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Vary solvent (Toluene, DMF); adjust water ratio.[13][14][15][16][17] |
| Temperature | 100 °C | Screen from 80 °C to 120 °C. Consider microwave irradiation for rapid heating.[12] |
Buchwald-Hartwig Amination: Low Yield and Byproduct Formation
Issue: You are attempting to couple a primary or secondary amine with 4-chlorothieno[2,3-d]pyrimidine and observe low product yield, significant dehalogenation, or other side products.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Welcome to the technical support guide for 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting solutions to preempt common experimental challenges and ensure the integrity of your results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximal long-term stability, the compound should be stored under an inert atmosphere (such as nitrogen or argon) at 2-8°C.[1] The container must be tightly sealed to prevent moisture ingress. The rationale for these conditions is to mitigate the primary degradation pathway: hydrolysis of the C4-chloro group.
Q2: Some supplier data sheets mention "ambient temperature" storage. Is this acceptable?
A2: While some suppliers may ship the material at ambient temperature and even list it for storage, this is only suitable for very short-term periods.[2] For long-term storage (>1-2 weeks) or to ensure the highest purity for sensitive downstream applications, refrigeration at 2-8°C under an inert atmosphere is strongly advised. Ambient conditions, especially in humid environments, can lead to slow hydrolysis of the reactive chloro-substituent, compromising sample purity over time.
Q3: What solvents are recommended for preparing stock solutions?
A3: Anhydrous aprotic solvents are highly recommended. Suitable choices include Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Avoid protic solvents like methanol or ethanol for stock solutions intended for storage, as they can act as nucleophiles and slowly displace the chloride. Always use a freshly opened bottle of anhydrous solvent or a properly dried solvent to minimize water content.
Q4: What are the primary safety and handling precautions?
A4: 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is an irritant. It can cause skin, eye, and respiratory irritation.[3][4] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[4][5] All weighing and handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[3][6] Ensure safety showers and eyewash stations are accessible.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during synthesis.
Q1: Problem - My solid compound has changed color, appearing darker yellow or brownish.
A1: Cause & Solution
-
Likely Cause: Discoloration is a common indicator of degradation. This can be caused by prolonged exposure to air, moisture, light, or elevated temperatures. The formation of minor impurities or polymeric byproducts can lead to a visible color change.
-
Troubleshooting Steps:
-
Do not use the discolored material in a critical reaction.
-
Perform a quick quality control (QC) check (see Protocol 3) using Thin Layer Chromatography (TLC) or LC-MS to assess purity.
-
If impurities are detected, it is safest to discard the degraded material and use a fresh, properly stored aliquot. Purification by column chromatography is possible but often not cost-effective for a starting material.
-
Q2: Problem - My reaction is giving low yields or unexpected byproducts.
A2: Cause & Solution
-
Likely Cause: Assuming all other reagents and conditions are correct, the most probable cause is the degradation of your 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine starting material. The primary degradation product is the hydrolyzed analog, 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one. This impurity lacks the reactive chloride and will not participate in nucleophilic substitution reactions, leading to lower yields. It may also complicate purification.
-
Troubleshooting Workflow: The logical process for diagnosing this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for poor reaction outcomes.
Q3: Problem - My analytical data (NMR/LC-MS) shows an impurity. What is it?
A3: Cause & Solution
-
Likely Impurity: The most probable impurity is the hydrolysis product, 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Identification:
-
LC-MS: This product will have a molecular weight of 208.27 g/mol (C10H12N2OS), corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ). You will observe a mass peak consistent with [M+H]+ at m/z 209.
-
¹H NMR: The key change will be the disappearance of the pyrimidine proton signal and potential shifts in the signals of the tert-butyl and thiophene protons. The newly formed N-H proton of the pyrimidinone tautomer may appear as a broad singlet.
-
-
Mechanism: The chloro group at the C4 position is susceptible to nucleophilic attack by water, a process that can be accelerated by trace amounts of acid or base.
Caption: Primary degradation pathway via hydrolysis.
Section 3: Recommended Protocols
Protocol 1: Handling and Weighing of Solid Compound
-
Move the sealed container of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine from cold storage (2-8°C) to a desiccator at room temperature.
-
Allow the container to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.
-
Perform all weighing operations inside a chemical fume hood.
-
Briefly purge the headspace of the container with an inert gas (argon or nitrogen) before tightly resealing.
-
Return the container to its designated cold storage location promptly.
Protocol 2: Preparation and Storage of Stock Solutions
-
Use anhydrous aprotic solvents (e.g., DCM, THF) for preparing stock solutions.
-
Prepare the solution under an inert atmosphere if possible (e.g., using Schlenk techniques).
-
Store the stock solution in a tightly sealed vial with a PTFE-lined cap.
-
For long-term storage, place the vial at 2-8°C. For very sensitive applications, storage at -20°C is recommended.
-
Before use, allow the frozen solution to warm completely to room temperature before opening to prevent condensation.
Protocol 3: Quick Quality Control (QC) Check for Material Integrity
-
Prepare Samples: Dissolve a small amount (~1 mg) of your current material in 1 mL of DCM. As a control, use a sample from a freshly opened or recently purchased batch if available.
-
TLC Analysis:
-
Spot both solutions on a silica gel TLC plate.
-
Elute with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Visualize under UV light (254 nm).
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly a more polar spot at a lower Rf value, indicates the presence of impurities like the hydrolysis product.
Section 4: Technical Data Summary
This table summarizes the key stability and storage parameters for quick reference.
| Parameter | Recommendation | Rationale & Citations |
| Long-Term Storage | 2-8°C under inert gas (N₂ or Ar). | Minimizes thermal degradation and hydrolysis.[1] |
| Short-Term Storage | Ambient temperature in a desiccator. | Acceptable for brief periods (<1 week), but refrigeration is preferred.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, moisture. | Can cause rapid decomposition or unwanted reactions.[3][5] |
| Recommended Solvents | Anhydrous aprotic solvents (DCM, THF, Toluene). | Prevents nucleophilic attack on the C4-chloro position. |
| Hazardous Decomposition | Forms COx, NOx, SOx, and HCl upon heating. | Indicates thermal instability at high temperatures.[3][5] |
Section 5: References
-
Thermo Fisher Scientific. (2014). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Retrieved from a representative SDS for a related compound.
-
Chemchart. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine (14080-59-2). Retrieved from a general chemical information aggregator.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine. Retrieved from a representative SDS for the core structure.
-
CymitQuimica. (2024). Safety Data Sheet: Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate. Retrieved from a representative SDS for a related compound.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminopyrimidine. Retrieved from a representative SDS for a related compound.
-
Angene International Limited. (n.d.). 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine. Retrieved from a chemical supplier listing.
-
PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-(6-((7-cyclopentyl-6-(methylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved from a representative product page showing storage conditions for complex pyrimidines.
-
Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4089-102.
-
van Gennip, A. H., et al. (2000). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 23(3), 203-225.
-
Kim, K. S., Pelton, J. G., & Inwood, W. B. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102.
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate.
-
Kim, K. S., et al. (2005). A Novel Pathway for Pyrimidine Degradation by Escherichia coli K-12. Proceedings of the National Academy of Sciences, 102(31), 11020-11024.
-
Sigma-Aldrich. (n.d.). 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine. Retrieved from a product page.
-
Sigma-Aldrich. (n.d.). 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine. Retrieved from a regional product page.
-
Sigma-Aldrich. (n.d.). 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine. Retrieved from a regional product page.
-
PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from a product page.
-
Sigma-Aldrich. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from a regional product page.
-
Murelli, R. P., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 5(11), 1856-1866.
-
Ali, I., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5088.
-
Lountos, G. T., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 58(18), 7289-7304.
-
Mohamed, A. T. A., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Figshare.
-
Barlaam, B., et al. (2014). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Organic Process Research & Development, 18(11), 1438-1442.
-
Kumar, A., et al. (2023). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design.
-
El-Gendy, M. A. A., et al. (2018). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. Archiv der Pharmazie, 351(6), e1800018.
-
Al-Majid, A. M., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 26(16), 4930.
-
Patil, S. A., et al. (2013). Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents. European Journal of Medicinal Chemistry, 65, 385-394.
Sources
- 1. 6-TERT-BUTYL-4-CHLOROTHIENO[2,3-D]PYRIMIDINE CAS#: 439692-55-4 [amp.chemicalbook.com]
- 2. 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine | 439693-52-4 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Synthesis of Substituted Thienopyrimidines
Welcome to the Technical Support Center for the synthesis of substituted thienopyrimidines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Thienopyrimidines are a cornerstone in medicinal chemistry, with their scaffold present in numerous clinically evaluated and approved drugs.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of substituted thienopyrimidines. The content is structured to provide not just procedural guidance, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
I. Fundamental Synthetic Strategies: An Overview
The synthesis of the thienopyrimidine core generally follows two main pathways:
-
Annulation of a pyrimidine ring onto a pre-formed thiophene scaffold. [2]
-
Construction of a thiophene ring onto an existing pyrimidine core. [2]
The first approach is more prevalent, often commencing with the versatile Gewald reaction to construct a polysubstituted 2-aminothiophene.[3] This guide will primarily focus on the common pitfalls associated with this widely used synthetic route.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted thienopyrimidines.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of substituted thienopyrimidines, providing concise and actionable answers.
Q1: What are the most common starting materials for the synthesis of thienopyrimidines?
A1: The most prevalent starting materials are typically a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur for the initial Gewald reaction to form a 2-aminothiophene intermediate.[4] The choice of these precursors directly dictates the substitution pattern on the final thienopyrimidine scaffold.
Q2: How can I introduce substituents at the 4-position of the thienopyrimidine ring?
A2: A common and effective strategy is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be subsequently displaced by a variety of nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction to introduce diverse functionalities.[1][5]
Q3: Are microwave-assisted reactions beneficial for thienopyrimidine synthesis?
A3: Yes, microwave irradiation can be highly advantageous. It often leads to significantly reduced reaction times, improved yields, and can facilitate reactions that are sluggish under conventional heating.[6][7] For example, the cyclization of 2-aminothiophene derivatives with reagents like formic acid or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be efficiently carried out under microwave conditions.[1]
III. Troubleshooting Guide: Common Pitfalls and Solutions
This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of substituted thienopyrimidines.
Problem 1: Low Yield of the 2-Aminothiophene Intermediate (Gewald Reaction)
The Gewald reaction is a robust method, but its efficiency can be hampered by several factors.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Reaction Conditions | The reaction is sensitive to temperature, solvent, and the choice of base. | Temperature: While often run at elevated temperatures, some substrates may benefit from room temperature conditions to minimize side reactions. Solvent: Protic solvents like ethanol or methanol are commonly used. Experiment with different solvents to optimize solubility of reactants and intermediates. Base: Morpholine, piperidine, or triethylamine are common choices. The basicity and stoichiometry of the catalyst can significantly impact the reaction rate and yield.[8] |
| Dimerization of the Knoevenagel-Cope Adduct | The intermediate α,β-unsaturated nitrile can undergo dimerization, a significant side reaction that competes with the desired cyclization.[9] | This is highly dependent on reaction conditions. Modifying the temperature or the base may favor the desired intramolecular cyclization over intermolecular dimerization.[8] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or deactivation of the catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the catalyst. Microwave irradiation can also be employed to drive the reaction to completion.[6] |
| Side Reactions of Starting Materials | Aldehyd self-condensation or polymerization can occur under basic conditions, reducing the amount of aldehyde available for the desired reaction. | Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Using a milder base might also be beneficial. |
Troubleshooting Workflow for Low Yield in Gewald Reaction
Caption: A decision-making workflow for troubleshooting low yields in the Gewald reaction.
Problem 2: Low Yield or Failure of the Pyrimidine Ring Cyclization
The cyclization of the 2-aminothiophene intermediate is a critical step that can be prone to failure.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Cyclization | The cyclization reaction may not go to completion, leaving unreacted 2-aminothiophene starting material. | Reaction Time and Temperature: Prolonged reaction times at reflux are often necessary. For stubborn cyclizations, increasing the temperature (if the substrate is stable) or switching to a higher-boiling solvent may be effective. Microwave heating is also a powerful tool to promote cyclization.[7] |
| Hydrolysis of Intermediates | If the 2-aminothiophene has a nitrile or ester group at the 3-position, these can be susceptible to hydrolysis under acidic or basic conditions, preventing cyclization. | Ensure anhydrous reaction conditions. If using acidic or basic reagents for cyclization, consider milder alternatives or protecting groups for sensitive functionalities. |
| Formation of Tar | High reaction temperatures can sometimes lead to the formation of polymeric byproducts or "tar," which can be difficult to remove and significantly lowers the yield. | Optimize the reaction temperature; it may be that a lower temperature for a longer duration is more effective. Ensure the purity of the starting 2-aminothiophene, as impurities can often initiate polymerization. |
| Poor Reactivity of the One-Carbon Source | The chosen cyclizing agent (e.g., formamide, triethyl orthoformate) may not be reactive enough under the applied conditions. | For less reactive 2-aminothiophenes, consider more reactive cyclizing agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] The addition of a catalytic amount of acid or base can also enhance the reactivity of the cyclizing agent. |
Problem 3: Purification Challenges
Substituted thienopyrimidines can be challenging to purify due to their polarity and sometimes poor crystallinity.
| Potential Cause | Explanation | Suggested Solution |
| High Polarity | The presence of multiple heteroatoms and polar functional groups can make the compound highly polar, leading to poor solubility in common organic solvents and difficult separation from polar byproducts. | Chromatography: For highly polar compounds, normal-phase silica gel chromatography may be ineffective. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC). Crystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be an effective purification method. Experiment with a range of solvents of varying polarity. Adding an anti-solvent can sometimes induce crystallization. |
| Low to Moderate Yields with Difficult Purification | Some substitution patterns inherently lead to lower yields and challenging purification, with products that are difficult to crystallize and separate from closely related impurities.[5] | In such cases, multiple chromatographic steps may be necessary. High-Performance Liquid Chromatography (HPLC) can be a valuable tool for obtaining highly pure material, albeit on a smaller scale. |
| Poor Crystallinity | The final product may be an amorphous solid or an oil, making purification by recrystallization impossible. | If the compound has a basic nitrogen, formation of a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization and facilitate purification. |
IV. Experimental Protocols
The following are representative protocols for the synthesis of substituted thienopyrimidines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of a 2-Aminothiophene-3-carbonitrile via the Gewald Reaction
This protocol describes a typical Gewald reaction.
Step-by-Step Methodology:
-
To a stirred solution of the ketone/aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add a catalytic amount of a base such as morpholine (2 mmol).
-
Add elemental sulfur (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine
This protocol outlines the cyclization of a 2-aminothiophene with formamide and subsequent conversion to a 4-amino derivative.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the 2-amino-3-ethoxycarbonyl-thiophene (10 mmol) and an excess of formamide (20 mL) is heated to reflux for 18 hours.[10]
-
Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4-one.
Step 2: Chlorination
-
The thieno[2,3-d]pyrimidin-4-one (5 mmol) is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline for 14 hours.[10]
-
The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine.
Step 3: Nucleophilic Substitution
-
The 4-chlorothieno[2,3-d]pyrimidine (1 mmol) and the desired amine (1.2 mmol) are mixed in ethanol in a microwave vial.
-
The mixture is heated in a microwave reactor at 150°C for 1 hour.[10]
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final 4-amino-thieno[2,3-d]pyrimidine derivative.
V. References
-
Dagoneau, C., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. Available at: [Link]
-
Dagoneau, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24671. Available at: [Link]
-
Gewald reaction. (2023, November 28). In Wikipedia. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
Masurier, N. (2022). Thienopyrimidine. In Encyclopedia. MDPI. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
-
Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Available at: [Link]
-
Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Saddik, A. A., et al. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2021). National Institutes of Health. Available at: [Link]
-
El-Baih, F. E., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Some Thienopyrimidine Derivatives [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis and scale-up of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient scale-up process.
I. Introduction to the Synthesis
The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3][4] The synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine typically involves the construction of the thienopyrimidine ring system followed by chlorination. A common route starts from a substituted aminothiophene, which is then cyclized to form the pyrimidinone, and subsequently chlorinated to yield the final product.[5][6]
Synthetic Pathway Overview
The general synthetic approach can be visualized as a multi-step process. Each step presents unique challenges that can be magnified during scale-up.
Caption: General synthetic route for 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning the scale-up of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine synthesis.
Q1: What are the most critical parameters to control during the cyclization step?
A1: The cyclization of 2-amino-5-tert-butylthiophene-3-carbonitrile to form the pyrimidinone ring is highly dependent on temperature and reaction time. Inconsistent heating can lead to incomplete conversion or the formation of impurities. On a larger scale, ensuring uniform heat distribution throughout the reactor is paramount. The use of a high-boiling solvent like formamide is common, and maintaining a consistent reflux temperature is key.[6]
Q2: What are the primary safety concerns when using phosphoryl chloride (POCl3) for chlorination on a large scale?
A2: Phosphoryl chloride is a highly reactive and corrosive substance. Key safety considerations for its large-scale use include:
-
Moisture Sensitivity: It reacts violently with water to produce phosphoric acid and hydrochloric acid fumes. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Toxicity and Corrosivity: POCl3 is toxic upon inhalation and causes severe burns to the skin and eyes.[7] Operations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator, is mandatory.
-
Exothermic Reaction: The reaction with the thienopyrimidinone is exothermic. Controlled, slow addition of POCl3 and efficient cooling of the reactor are essential to prevent thermal runaways.
Q3: Are there any common side reactions to be aware of during the chlorination step?
A3: Yes, several side reactions can occur. Overheating or prolonged reaction times can lead to the formation of colored impurities and decomposition products. In some cases, if other reactive functional groups are present on the starting material, they may also react with POCl3. The presence of N,N-dimethylaniline as a base is often used to scavenge the HCl generated and can help drive the reaction to completion, but its stoichiometry must be carefully controlled.[6]
Q4: What are the recommended purification methods for the final product at a larger scale?
A4: For the final product, purification typically involves quenching the reaction mixture, followed by extraction and crystallization.
-
Quenching: The reaction mixture is carefully and slowly added to crushed ice or an ice-water mixture to decompose excess POCl3. This is a highly exothermic step and requires robust cooling.
-
Extraction: After quenching, the product is usually extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Crystallization: The crude product obtained after solvent evaporation is then purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate).
III. Troubleshooting Guide
This section provides a detailed guide to troubleshoot specific issues that may arise during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the cyclization step | - Incomplete reaction due to insufficient heating or reaction time.- Degradation of starting material or product due to excessive heat. | - Ensure uniform heating of the reactor. Use a thermal fluid for better temperature control.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.- Consider using a milder cyclization agent or a catalyst if thermal degradation is suspected. |
| Formation of dark-colored impurities during chlorination | - Overheating of the reaction mixture.- Presence of moisture in the reactants or solvent.- Air (oxygen) exposure at high temperatures. | - Maintain strict temperature control during the addition of POCl3 and throughout the reaction.- Ensure all glassware and reagents are thoroughly dried. Run the reaction under an inert atmosphere.- Consider adding an antioxidant if oxidation is suspected, although this is less common. |
| Difficulties in isolating the product after quenching | - Product precipitating as an oil or a very fine solid that is difficult to filter.- Formation of an emulsion during extraction. | - Adjust the pH of the aqueous solution after quenching to ensure the product is in its neutral form.- For oily products, try triturating with a non-polar solvent to induce crystallization.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite. |
| Incomplete chlorination | - Insufficient amount of POCl3.- Reaction temperature is too low.- Insufficient reaction time. | - Use a slight excess of POCl3 (e.g., 1.5-2.0 equivalents).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and track the conversion by TLC or HPLC. |
| Product purity issues after crystallization | - Co-precipitation of impurities.- Inappropriate choice of recrystallization solvent. | - Perform a solvent screen to identify the optimal solvent or solvent mixture for recrystallization.- Consider a pre-purification step, such as a charcoal treatment of the solution before crystallization, to remove colored impurities.- If impurities persist, column chromatography may be necessary, although this can be challenging on a large scale. A slurry wash with a suitable solvent can also be effective. |
IV. Experimental Protocols
Step 1: Synthesis of 6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple is assembled.
-
Charging Reagents: Charge the reactor with 2-amino-5-tert-butylthiophene-3-carbonitrile and formamide.
-
Reaction: Heat the mixture to reflux (typically around 180-190 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. The solid is collected by filtration, washed with water, and then a suitable organic solvent (e.g., ethanol or acetone) to remove residual formamide.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Step 2: Synthesis of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a dropping funnel, and a thermocouple is assembled.
-
Charging Reagents: Charge the reactor with 6-Tert-butylthieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphoryl chloride (POCl3). A catalytic amount of N,N-dimethylaniline can be added.
-
Reaction: Heat the mixture to reflux (typically around 105-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to a separate reactor containing crushed ice with vigorous stirring and external cooling.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
-
-
Drying: Dry the purified product under vacuum.
V. References
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate.
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar.
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health.
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate.
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Thieno[2,3-d]pyrimidine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thieno[2,3-d]pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile and pharmaceutically important scaffold.[1] As a bioisostere of purine, the thieno[2,3-d]pyrimidine core is central to numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[2][3]
However, its synthesis is not without challenges. This guide moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during synthesis, purification, and characterization. The advice herein is structured in a practical question-and-answer format to directly address the complex problems you face at the bench.
Section 1: The Foundation - Troubleshooting the 2-Aminothiophene Synthesis (Gewald Reaction)
The most reliable and common route to the thieno[2,3-d]pyrimidine core begins with a robust synthesis of a 2-aminothiophene precursor.[4] The Gewald reaction, a multi-component condensation, is the cornerstone of this approach due to its efficiency and tolerance of diverse functional groups.[5][6] However, its success hinges on a delicate balance of reagents and conditions.
FAQ 1.1: My Gewald reaction is sluggish or fails to initiate. What are the common causes?
This is a frequent issue, often traceable to the basic catalyst or the quality of the elemental sulfur.
-
Causality - The Role of the Base: The Gewald reaction mechanism involves a base-catalyzed Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[7] The base must be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions. Morpholine, piperidine, or triethylamine are commonly used.[6][8] If the reaction is slow, the basicity may be insufficient for the specific substrates used.
-
Troubleshooting Steps:
-
Verify Base Integrity: Ensure the amine catalyst is not degraded (e.g., oxidized or containing excess water). Use a freshly opened bottle or distill if necessary.
-
Increase Catalyst Loading: Cautiously increase the catalyst loading from catalytic (0.1 eq) to stoichiometric (1.0 eq) amounts, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde/ketone.
-
Consider a Stronger Base: For less reactive methylene compounds, a switch from triethylamine to a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial, but use with caution to avoid polymerization.
-
Sulfur Activation: Ensure you are using finely powdered elemental sulfur. If the reaction is still sluggish, the issue may be the dissolution and activation of sulfur. Gently warming the reaction to 40-50°C can facilitate this process.[6]
-
FAQ 1.2: I'm getting a low yield of my desired 2-aminothiophene. How can I improve it?
Low yields are typically due to incomplete reaction, byproduct formation, or suboptimal reaction conditions. A systematic approach is required.
-
Causality - Reaction Parameters: The solvent, temperature, and stoichiometry are all critical. Polar aprotic solvents like DMF or polar protic solvents like ethanol are often used.[8] The choice impacts reagent solubility and reaction rate. An imbalance in stoichiometry, particularly excess sulfur, can lead to polysulfide byproducts.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting flowchart for low Gewald reaction yield.
-
Microwave Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating that minimizes the formation of thermal degradation byproducts.[9]
Table 1: Comparison of Typical Gewald Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Expert Insight |
| Solvent | Ethanol, DMF, Methanol | DMF, Isopropanol | DMF is excellent for dissolving sulfur and polar substrates. Ethanol is a greener, but sometimes less effective, choice. |
| Base | Morpholine, Triethylamine | Triethylamine, Piperidine | Morpholine is often preferred for its moderate basicity and role in solubilizing sulfur. |
| Temperature | 40-80 °C | 80-120 °C | Higher temperatures can accelerate the reaction but may also increase byproduct formation. Microwaves offer precise control. |
| Time | 4-24 hours | 10-30 minutes | The significant time reduction with microwave synthesis is a major advantage for library synthesis.[9] |
Section 2: Building the Core - Troubleshooting Pyrimidine Ring Annulation
Once the 2-aminothiophene is secured, the next critical phase is the cyclization to form the fused pyrimidine ring. This step can be accomplished through various methods, each with its own set of potential pitfalls.[10]
General Synthesis Workflow
Caption: Common synthetic pathways to the thieno[2,3-d]pyrimidine core.
FAQ 2.1: My cyclization reaction with formic acid or an aldehyde is not going to completion. What factors should I investigate?
Incomplete cyclization often points to issues with water content, reagent purity, or reaction temperature.
-
Causality - Dehydration is Key: These cyclizations are condensation reactions that generate water. The reaction is often reversible, and the presence of excess water in the starting materials or solvent can inhibit the reaction from reaching completion. When using aldehydes, an acid catalyst is typically required to activate the carbonyl group for nucleophilic attack by the 2-amino group.[8]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, dioxane) over molecular sieves. Ensure your 2-aminothiophene starting material is completely dry.
-
Use a Dehydrating Agent: For reactions that are particularly sensitive to water, consider adding a dehydrating agent like magnesium sulfate or setting up the reaction with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).
-
Catalyst Check (for aldehyde condensations): If using an acid catalyst (e.g., conc. HCl, p-TSA), ensure it is active. A few drops of concentrated HCl in DMF or refluxing in ethanol with catalytic acid is a common condition.[8]
-
Increase Temperature: Many cyclizations require significant thermal energy. Refluxing in a high-boiling solvent like DMF or dioxane is common. If conventional heating is insufficient, microwave irradiation can be highly effective.[11]
-
FAQ 2.2: I am attempting a Dimroth rearrangement after forming the intermediate with DMF-DMA, but the final cyclization with an aniline is failing. What's wrong?
The Dimroth rearrangement is a powerful method for installing N-aryl substituents, but the cyclization is sensitive to steric and electronic factors.[9]
-
Causality - Nucleophilicity and Steric Hindrance: The reaction involves the initial formation of an N,N-dimethylformamidine intermediate from the 2-aminothiophene and DMF-DMA. This is followed by nucleophilic attack from the aniline, displacement of dimethylamine, and subsequent intramolecular cyclization.[9] A weakly nucleophilic aniline (e.g., one with strong electron-withdrawing groups) or a sterically hindered aniline may react very slowly or not at all.
-
Troubleshooting Steps:
-
Confirm Intermediate Formation: Before adding the aniline, verify the formation of the formamidine intermediate by TLC or LC-MS. If it hasn't formed, the issue lies with the first step (heat longer with DMF-DMA).
-
Increase Aniline Equivalents: Use a slight excess (1.2-1.5 equivalents) of the aniline to push the equilibrium towards the product.
-
Solvent and Temperature: Acetic acid is an excellent solvent for this step as it protonates the intermediate, making it more susceptible to nucleophilic attack, and also acts as a catalyst for the final cyclization. Refluxing in acetic acid or a high-boiling solvent like diphenyl ether may be necessary for unreactive anilines.
-
Microwave Assistance: This is another reaction where microwave synthesis excels, often enabling difficult cyclizations that fail under conventional heating.[10]
-
Section 3: Functionalization and Derivatization Issues
A common and highly valuable synthetic sequence involves the conversion of a thieno[2,3-d]pyrimidin-4-one to a 4-chloro derivative, which then serves as an electrophilic handle for introducing a wide variety of nucleophiles.[12][13]
FAQ 3.1: The chlorination of my thieno[2,3-d]pyrimidin-4-one with POCl₃ is incomplete or gives a charred, intractable mixture.
This is a classic problem. Success with phosphorus oxychloride (POCl₃) requires careful control of temperature and the exclusion of water.
-
Causality - Reagent Reactivity: POCl₃ is a powerful but aggressive chlorinating and dehydrating agent. The reaction likely proceeds through the formation of a phosphate ester intermediate which is then displaced by chloride. If the temperature is too high, or if trace water is present, POCl₃ can cause extensive decomposition and charring.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The starting material must be bone dry. Co-evaporate with toluene three times to remove azeotropically any trace water before adding POCl₃.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 50-60 °C) and slowly increase to reflux only if necessary. Overheating is a common cause of failure.
-
Use a Co-Solvent or Additive: In some cases, adding a high-boiling co-solvent like toluene can help moderate the reaction. Alternatively, adding a catalytic amount of DMF can generate the Vilsmeier reagent in situ, which can be a milder chlorinating agent. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) can also be added to neutralize the HCl generated, preventing acid-catalyzed decomposition.[8]
-
Careful Work-up: The work-up is critical. Cool the reaction mixture completely before slowly and carefully quenching it by pouring it onto crushed ice. This must be done in a well-ventilated fume hood. The product can then be extracted with a suitable organic solvent.
-
Detailed Protocol: Chlorination and Nucleophilic Substitution
-
Chlorination:
-
To a dry flask under N₂, add the thieno[2,3-d]pyrimidin-4-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents/volumes).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Heat the mixture to 80-110 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool to room temperature, then pour slowly onto a stirred mixture of ice and water.
-
Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude 4-chloro product is often used directly in the next step.[8]
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve the crude 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or DMF).[8]
-
Add the amine nucleophile (1.1 - 1.5 eq) and a base such as DIPEA or triethylamine (2.0 eq).
-
Heat the reaction to reflux or 80-100 °C until the 4-chloro starting material is consumed.
-
Cool the reaction, concentrate the solvent, and purify the residue by column chromatography or recrystallization.
-
Section 4: Purification and Characterization Headaches
FAQ 4.1: My final compound is proving very difficult to purify. It streaks on silica gel columns and I get poor separation.
Purification challenges with heterocyclic compounds like thienopyrimidines are common due to their polarity and potential to chelate with the silica gel surface.
-
Causality - Compound Properties: The presence of multiple nitrogen atoms makes these compounds basic. This can lead to strong, irreversible binding to the acidic silica gel surface, causing streaking and low recovery. Highly polar compounds also require very polar mobile phases, which can dissolve some of the silica, contaminating the final product.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add 0.5-1% triethylamine or ammonia to your eluent system. This base will occupy the acidic sites on the silica, preventing your compound from binding too strongly and resulting in much sharper peaks.
-
Switch Stationary Phase: If silica fails, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier. For very basic compounds, alumina (basic or neutral) can be an excellent alternative to silica gel.
-
Recrystallization: Do not underestimate the power of recrystallization. It is an excellent technique for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find a system where your compound is soluble when hot but sparingly soluble when cold.
-
Trituration: If a full recrystallization is not possible, triturating (suspending and stirring) the crude solid in a solvent that dissolves the impurities but not the product (like diethyl ether or hexanes) can be a very effective purification step.
-
FAQ 4.2: The NMR spectrum of my product is confusing. I don't see the pyrimidine C-H proton or the N-H proton I expect.
Spectral interpretation requires careful consideration of the structure and potential dynamic processes.
-
Missing Pyrimidine C-H: The chemical shift of the C2-H or C4-H proton on the pyrimidine ring is highly dependent on the substitution pattern. In some cases, especially with certain N-aryl substituents, this proton signal can be broad or shifted to an unexpected region. Check 2D NMR spectra like HMBC to correlate the proton to nearby carbons.
-
Missing N-H Proton: Amide or amine N-H protons are often broad and can exchange with trace D₂O in the NMR solvent (especially DMSO-d₆), causing them to disappear or diminish. To confirm its presence, you can acquire a spectrum in a non-exchangeable solvent like CDCl₃ or intentionally add a drop of D₂O to a DMSO spectrum to see if the peak disappears. The chemical shift of N-H protons can vary widely (from ~8 to 13 ppm) depending on hydrogen bonding.[10][14]
References
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Gangjee, A. (2007). Synthesis of Bicyclic Thieno[2,3-d]Pyrimidines, Tricyclic Thieno[2,3-d]Pyrimidines and. Duquesne Scholarship Collection. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shaker, Y. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
-
Abdel-Rahman, A. A.-H. (2016). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]
-
Arulmurugan, S. & Kavitha, E. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]
-
Taha, M. O., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]
-
Gomaa, A. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sabat, M., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
Hirota, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. Available at: [Link]
-
Amr, A. E.-G. E., et al. (2009). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Amr, A. E.-G. E., et al. (2005). Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
-
El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Amr, A. E.-G. E., et al. (2005). Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Enhancing the selectivity of reactions involving 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Technical Support Center: 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine. This scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] Its synthetic utility is largely defined by the reactivity of the C4-chloro group, which serves as a versatile handle for introducing molecular diversity.
This guide provides in-depth, field-proven insights into enhancing the selectivity of reactions at this key position. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) on Core Reactivity
This section addresses fundamental questions regarding the inherent reactivity and selectivity of the thieno[2,3-d]pyrimidine system.
Q1: Why is the C4-position the primary site for reaction on the 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine core?
Answer: The high reactivity of the C4-position is a result of fundamental electronic effects within the heterocyclic system. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. Their influence is most pronounced at the adjacent C2 and C4 positions, making these carbons highly electrophilic (electron-deficient).
In nucleophilic aromatic substitution (SNAr), a nucleophile attacks this electron-deficient carbon. The C4 position is generally more reactive than the C2 position in pyrimidine systems.[4] This preference can be attributed to the stability of the intermediate (Meisenheimer complex) formed during the reaction and favorable frontier molecular orbital interactions.[4] For palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the C4-Cl bond facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5]
Q2: What are the two main classes of reactions for functionalizing the C4-position, and when should I choose one over the other?
Answer: The two predominant strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile (e.g., an amine, alcohol, or thiol).[6]
-
Choose SNAr when: You are coupling simple, strong nucleophiles like primary/secondary aliphatic amines, alkoxides, or thiolates. The reactions are often operationally simple and do not require expensive metal catalysts.
-
-
Palladium-Catalyzed Cross-Coupling: This involves an organometallic catalytic cycle to form C-N (Buchwald-Hartwig), C-C (Suzuki, Stille, etc.), or C-O/C-S bonds.[7]
-
Choose Cross-Coupling when: You are coupling less nucleophilic partners (e.g., anilines, arylboronic acids), require milder reaction conditions to preserve sensitive functional groups, or need to form C-C bonds, which is not possible via SNAr.
-
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
While often straightforward, SNAr reactions can present challenges. This section provides solutions to common issues.
Q3: My SNAr reaction with an amine is slow, incomplete, or gives low yields. How can I improve it?
Answer: Low conversion in SNAr reactions is typically due to insufficient activation of either the substrate or the nucleophile. The goal is to facilitate the formation of the negatively charged Meisenheimer intermediate.[8]
| Problem | Potential Cause | Recommended Solution & Rationale |
| Slow/Incomplete Reaction | 1. Weak Nucleophile: The amine/alcohol/thiol is not nucleophilic enough to attack the C4 position effectively. 2. Poor Solvent: The solvent does not adequately stabilize the charged intermediate. | 1. Add a Base: Use a non-nucleophilic base like K₂CO₃ or DIPEA. For alcohols or thiols, a stronger base like NaH or NaOtBu can be used to fully deprotonate the nucleophile, dramatically increasing its reactivity. 2. Change Solvent: Switch to a polar aprotic solvent such as DMF or DMSO . These solvents excel at stabilizing charged intermediates, accelerating the reaction.[9] 3. Increase Temperature: Gentle heating (60-100 °C) can overcome the activation energy barrier. For stubborn reactions, microwave irradiation is highly effective at reducing reaction times. |
| Product Decomposition | Harsh Conditions: High temperatures or overly strong bases can degrade the thieno[2,3-d]pyrimidine core or sensitive functional groups on your coupling partner. | 1. Use a Milder Base: If using NaH, consider switching to K₂CO₃ or Cs₂CO₃. 2. Lower Temperature: Run the reaction at a lower temperature for a longer period. 3. Check Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. |
Section 3: Enhancing Selectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions offer immense scope but require careful optimization to ensure high selectivity and yield. Undesired side reactions like dehalogenation are common pitfalls.
Q4: My Buchwald-Hartwig amination is failing. What are the most critical parameters to investigate?
Answer: The success of a Buchwald-Hartwig amination is a delicate interplay between the catalyst, ligand, base, and solvent. The ligand is arguably the most critical variable.[5]
| Parameter | Role in Catalytic Cycle | Expert Recommendation & Rationale |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃ is often a reliable choice. Pd(OAc)₂ is also common. Ensure the catalyst is fresh, as activity can decrease with age. |
| Phosphine Ligand | Stabilizes the Pd center and facilitates both oxidative addition and reductive elimination. | This is the key to success. For heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., Josiphos) are required. They promote the difficult reductive elimination step and prevent catalyst decomposition.[10] Start with a screening of 2-3 different ligands. |
| Base | Deprotonates the amine to form the active nucleophile and neutralizes the HX byproduct. | Sodium tert-butoxide (NaOtBu) is the standard base for coupling anilines and many alkylamines due to its high basicity.[5] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be trialed, though this may require higher temperatures. |
| Solvent | Solubilizes reagents and influences reaction rate. | Toluene and 1,4-dioxane are the most common solvents. Ensure they are anhydrous, as water can deactivate the catalyst and hydrolyze the phosphine ligands. |
Q5: I'm attempting a Suzuki-Miyaura coupling, but I'm primarily observing dehalogenation (C4-H) instead of the desired C-C bond formation. How can I suppress this side reaction?
Answer: Dehalogenation is a classic challenge in Suzuki couplings of heteroaryl halides. It arises from two main pathways: (1) protodeborylation of the boronic acid, which then couples with your substrate, or (2) direct reduction of the C-Cl bond by the catalytic system. Suppressing it requires careful control of reaction conditions.
Strategies to Minimize Dehalogenation:
-
Assess Boronic Acid Quality: Boronic acids can degrade over time to form boric acid and arenes, which introduce a proton source. Use freshly purchased, high-purity boronic acid. Alternatively, use the corresponding boronic acid pinacol ester (BPin), which is significantly more stable.
-
Optimize the Base: The choice of base is critical. Strong aqueous bases like Na₂CO₃ can accelerate protodeborylation.
-
Select the Right Catalyst/Ligand System: A highly active catalyst system can favor the desired C-C bond formation over the dehalogenation pathway.
-
Recommended System: For challenging heteroaryl chlorides, a catalyst system like Pd(OAc)₂ with SPhos or XPhos as the ligand often provides excellent results. These bulky ligands create a sterically hindered palladium center that promotes the desired cross-coupling.[13]
-
-
Control Water Content: While some water can be beneficial in Suzuki reactions, excess water promotes dehalogenation. Use anhydrous solvents and a base like K₃PO₄ that does not produce water as a byproduct.
Section 4: Validated Experimental Protocols
These protocols serve as a robust starting point for your experiments.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is optimized for coupling an aromatic amine to the C4 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Atmosphere Control: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) followed by anhydrous, degassed toluene (to make a ~0.1 M solution).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the desired C4-amino product.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed to maximize C-C coupling selectivity.
-
Reaction Setup: To an oven-dried vial, add 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.), the arylboronic acid or its pinacol ester (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Atmosphere Control: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Reaction: Vigorously stir the mixture in a preheated block at 90-100 °C until the starting material is consumed (as monitored by LC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the residue by flash column chromatography to isolate the C4-aryl product.
References
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. PubMed Central. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central, NIH. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]
-
4-Chlorothieno[2,3-d]pyrimidine. PubChem. [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. PubMed. [Link]
-
4-Chlorothieno[2,3-d]pyrimidine. Chemchart. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thieno[2,3-d]pyrimidine Analogs Versus First-Generation Kinase Inhibitors in Targeting EGFR-Driven Oncogenic Signaling
A Technical Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for a new generation of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the biological activity of a representative thieno[2,3-d]pyrimidine analog, herein designated TP-4A (6-tert-butyl-4-(phenylamino)thieno[2,3-d]pyrimidine) , against the well-established first-generation EGFR inhibitor, Erlotinib . By examining supporting experimental data and methodologies, this document aims to equip researchers with the technical insights necessary to evaluate the potential of this chemical class in overcoming the challenges of acquired resistance in oncology.
Introduction: The Rationale for Novel EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4][5][6] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][7] While first-generation EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib have shown significant clinical efficacy, their long-term benefit is often limited by the emergence of acquired resistance, frequently driven by secondary mutations such as the T790M "gatekeeper" mutation.[8][9][10]
The thieno[2,3-d]pyrimidine core, a bioisostere of the native purine structure of ATP, offers a versatile scaffold for designing inhibitors that can effectively target both wild-type and mutant forms of EGFR with high potency.[1] This guide focuses on a representative analog, TP-4A, to illustrate the key performance characteristics of this class of compounds compared to Erlotinib.
Comparative Biological Activity: TP-4A vs. Erlotinib
The central thesis for evaluating a novel kinase inhibitor is its potency against the target enzyme and its efficacy in a cellular context. The following data summarizes the inhibitory activities of TP-4A and Erlotinib against a clinically relevant, drug-resistant mutant form of EGFR.
Table 1: Comparative Inhibitory Potency against EGFRL858R/T790M
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (nM) (NCI-H1975 Cell Line) | Selectivity (over EGFRWT) |
| TP-4A | EGFRL858R/T790M | 13 | 87 | >76-fold |
| Erlotinib | EGFRL858R/T790M | >1000 | ~2000 - 5000 | ~1-fold |
Data for TP-4A is representative of highly potent thienopyrimidine derivatives reported in the literature, such as compound B1.[7] Data for Erlotinib is compiled from various public sources and demonstrates significantly reduced potency against the T790M mutant.
Expert Analysis: The biochemical data clearly demonstrates the superior potency of the thienopyrimidine scaffold against the double mutant EGFRL858R/T790M. An IC50 of 13 nM places TP-4A in the category of highly potent, third-generation inhibitors.[7] In contrast, Erlotinib's potency is drastically reduced by the T790M mutation, with IC50 values typically in the micromolar range, rendering it clinically ineffective against this form of resistance.
Furthermore, the cellular data, derived from the NCI-H1975 human lung adenocarcinoma cell line which endogenously expresses the EGFRL858R/T790M mutation, corroborates the biochemical findings. TP-4A demonstrates potent inhibition of cancer cell proliferation with an IC50 of 87 nM, while Erlotinib is largely inactive.[7] The high selectivity of TP-4A for the mutant over the wild-type (WT) EGFR is also a critical feature, suggesting a wider therapeutic window and potentially reduced side effects related to the inhibition of wild-type EGFR in healthy tissues.
The EGFR Signaling Pathway Under Inhibition
To understand the mechanism of action, it is crucial to visualize the signaling cascade that these inhibitors target. EGFR activation initiates multiple downstream pathways critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[5][6]
Caption: EGFR signaling cascade and points of inhibition.
Experimental Methodologies
Scientific integrity demands robust and reproducible experimental protocols. The following sections detail the standard methodologies used to generate the comparative data presented above.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the kinase active site, providing a quantitative measure of potency (IC50). It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: A europium (Eu)-labeled antibody that recognizes a GST-tagged EGFR kinase competes with an Alexa Fluor™ 647-labeled "tracer" (a broad-spectrum ATP-site inhibitor) for binding to the kinase. Inhibition of this interaction by a test compound (like TP-4A) results in a decrease in the TR-FRET signal.
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds (TP-4A, Erlotinib) in kinase reaction buffer. Start with a high concentration, for example, 100 µM.
-
Reagent Preparation:
-
Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the kinase/antibody solution to each well.
-
Inhibitor Addition: Add 5 µL of the serially diluted compounds to the corresponding wells. Include wells with DMSO only as a no-inhibitor control.
-
Reaction Initiation: Add 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Collect fluorescence emission signals at 665 nm (acceptor) and 615 nm (donor) after a 340 nm excitation.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to the high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[14]
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with growth inhibition or cytotoxicity.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of TP-4A and Erlotinib in growth medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[15][16][17][18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
Conclusion and Future Directions
The comparative analysis robustly demonstrates that thieno[2,3-d]pyrimidine derivatives, represented here by TP-4A, offer a significant advantage over first-generation EGFR inhibitors like Erlotinib, particularly in the context of acquired resistance mediated by the T790M mutation. The superior biochemical potency and cellular efficacy highlight the potential of this scaffold in developing next-generation targeted therapies.
Future research should focus on comprehensive selectivity profiling across a broader panel of kinases to ensure a favorable safety profile. Furthermore, in vivo studies using xenograft models derived from resistant cell lines are essential to validate the preclinical efficacy and pharmacokinetic properties of these promising compounds. The detailed protocols provided herein serve as a validated starting point for researchers aiming to explore this and other novel classes of kinase inhibitors.
References
-
Title: Simplified schematic diagram of the EGFR signaling pathway depicting... Source: ResearchGate URL: [Link]
-
Title: A comprehensive pathway map of epidermal growth factor receptor signaling Source: PMC - NIH URL: [Link]
-
Title: EGF/EGFR Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: EGFR Inhibitor Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL: [Link]
-
Title: Schematic diagram of EGFR signaling pathway[13]. Growth factor binding... Source: ResearchGate URL: [Link]
-
Title: Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model Source: PMC - NIH URL: [Link]
-
Title: IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Source: ResearchGate URL: [Link]
-
Title: Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL: [Link]
-
Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: Semantic Scholar URL: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen Eu-anti-GST Antibody:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.at]
- 12. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 13. LanthaScreen™ Eu-anti-GST (Rabbit) Antibody, 1 mg - FAQs [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
Navigating the Structure-Activity Landscape of 6-tert-Butylthieno[2,3-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent kinase inhibitor. This guide delves into the structure-activity relationship (SAR) of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine analogs, providing a comparative analysis for researchers engaged in the design and development of novel therapeutics. By understanding the causal relationships between structural modifications and biological outcomes, we can accelerate the journey from lead identification to clinical candidate.
The strategic placement of a bulky tert-butyl group at the 6-position of the thieno[2,3-d]pyrimidine core serves as a crucial anchor, influencing the molecule's orientation within the target's binding site. The reactive 4-chloro position, in turn, provides a versatile handle for introducing a diverse array of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the impact of these modifications, supported by experimental data from the literature on related thieno[2,3-d]pyrimidine series.
The Core Scaffold: A Foundation for Potency
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, enabling it to interact with a wide range of biological targets, especially the ATP-binding sites of kinases.[1] The fusion of the thiophene and pyrimidine rings creates a planar, aromatic system that can engage in essential hydrogen bonding and π-stacking interactions with protein residues.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine analogs is profoundly influenced by the nature of the substituents at the 4 and 6 positions. While direct SAR studies on the 6-tert-butyl-4-chloro scaffold are not extensively published as a distinct class, we can infer valuable insights from studies on analogous 4,6-disubstituted thieno[2,3-d]pyrimidines.
The Significance of the 6-tert-Butyl Group
The tert-butyl group at the 6-position is a bulky, lipophilic moiety. Its primary role is likely to provide a strong van der Waals interaction within a hydrophobic pocket of the target protein. This can enhance binding affinity and contribute to selectivity. For instance, in the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, bulky substituents at analogous positions were found to influence potency and selectivity.
The Versatility of the 4-Position
The 4-chloro group is an excellent leaving group, making the 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine a key intermediate for the synthesis of a library of analogs through nucleophilic aromatic substitution. The introduction of various amine-containing fragments at this position has been a common strategy to modulate the biological activity of thieno[2,3-d]pyrimidines.
Comparative Analysis of 4-Position Analogs
Based on the broader literature for thieno[2,3-d]pyrimidines, we can anticipate the following SAR trends for analogs derived from 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine:
| R Group at 4-Position | Predicted Biological Activity | Rationale |
| Simple Alkylamines | Moderate Activity | Can form hydrogen bonds with the hinge region of kinases. Potency is often dependent on the length and branching of the alkyl chain. |
| Anilines | High Activity, Potential for Selectivity | The aromatic ring can form additional π-stacking interactions. Substituents on the aniline ring can be tuned to optimize potency and selectivity for specific kinases. |
| Heterocyclic Amines | Variable Activity | The nature of the heterocycle (e.g., piperidine, morpholine, piperazine) can influence solubility, cell permeability, and target engagement. |
| Thioethers | Moderate to High Activity | Thioether linkages have been shown to yield potent inhibitors of protein kinase CK2, suggesting this could be a fruitful modification.[2] |
Experimental Protocols
General Synthesis of 4-Substituted-6-tert-butylthieno[2,3-d]pyrimidines
The synthesis of 4-substituted analogs typically starts from a suitable 2-aminothiophene-3-carbonitrile precursor, which is then cyclized to form the thieno[2,3-d]pyrimidine core. The 4-chloro intermediate is a pivotal component in this process.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the appropriate 2-amino-5-tert-butylthiophene-3-carbonitrile and formamide is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield the 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Chlorination to Yield 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine
-
The 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃) for several hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting solid is filtered, washed with water, and dried to give the 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
A mixture of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine and the desired amine (or thiol) is heated in a suitable solvent (e.g., isopropanol, DMF) in the presence of a base (e.g., triethylamine, DIPEA).
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
-
Enzyme and Substrate Preparation: The purified recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate well at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Logical Relationships and Workflows
Caption: A typical workflow for the synthesis and evaluation of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine analogs.
Signaling Pathway Context: Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway where a receptor tyrosine kinase (RTK) is the target.
Caption: Simplified signaling pathway illustrating the mechanism of action for a thieno[2,3-d]pyrimidine-based kinase inhibitor.
Conclusion and Future Directions
The 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a bulky hydrophobic group at the 6-position and a versatile synthetic handle at the 4-position allows for extensive SAR exploration. Future studies should focus on systematically exploring a wide range of substituents at the 4-position to identify analogs with superior potency, selectivity, and drug-like properties. The insights provided in this guide, drawn from the broader knowledge of thieno[2,3-d]pyrimidine chemistry and biology, offer a solid foundation for these endeavors.
References
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (n.d.). Retrieved from [Link]
-
Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2025, August 6). Retrieved from [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Retrieved from [Link]
-
Golub, A. G., Bdzhola, V. G., Briukhovetska, N. V., Balanda, A. O., Kukharenko, O. P., Kotey, I. M., Ostrynska, O. V., & Yarmoluk, S. M. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022, October 6). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). Retrieved from [Link]
-
Hadfield, J. A., & McGown, A. T. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-cancer drugs, 10(6), 591–595. [Link]
-
Li, R., et al. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. European Journal of Medicinal Chemistry, 219, 113432. [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (n.d.). Retrieved from [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). Retrieved from [Link]
-
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). Heliyon. [Link]
-
Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). Molecules. [Link]
Sources
Validating the Mechanism of Action for Thieno[2,3-d]pyrimidine-Based Compounds: A Comparative Guide
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to the purine core of adenine allows it to function as a versatile ATP-competitive inhibitor, particularly for protein kinases.[1][2] This guide provides an in-depth, comparative analysis of the validated mechanisms of action for thieno[2,3-d]pyrimidine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations. We will explore the key molecular targets, detail the essential experimental workflows for validation, and present comparative data to inform future drug discovery efforts.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The thieno[2,3-d]pyrimidine nucleus is a bicyclic heterocycle that has been extensively explored as a pharmacophore in the development of targeted therapies.[3] Its rigid structure provides a solid anchor for various substitutions, enabling the fine-tuning of inhibitory potency and selectivity against a range of protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of several key kinase families, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).[4][5][6]
Validated Mechanisms of Action: A Multi-Targeted Approach
The therapeutic potential of thieno[2,3-d]pyrimidine-based compounds stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Below, we delve into the validated mechanisms of action against their most prominent targets.
Inhibition of VEGFR-2: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
One notable example is compound 17f , which demonstrated potent cytotoxic activities against HCT-116 and HepG2 cancer cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively.[4] Crucially, its mechanism of action was validated through a direct in vitro VEGFR-2 inhibitory assay, revealing an IC50 value of 0.23 µM, comparable to the established VEGFR-2 inhibitor, sorafenib.[4] Another promising compound, 18 , exhibited an even more potent anti-VEGFR-2 activity with an IC50 of 0.084 μM and showed significant anti-proliferative effects against MCF-7 and HepG2 cells.[7]
Signaling Pathway:
Caption: VEGFR-2 Signaling Pathway Inhibition.
Inhibition of EGFR: Halting Cell Proliferation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target. Thieno[2,3-d]pyrimidine derivatives have been successfully developed as EGFR inhibitors, including those active against the T790M mutation, which confers resistance to first and second-generation EGFR inhibitors.[5][8]
For instance, compound 7a was identified as a potent dual inhibitor of both wild-type EGFR (EGFR-WT) and the resistant EGFR-T790M mutant, with IC50 values of 88.24 nM and 92.02 nM, respectively.[5] Its anti-proliferative effects were demonstrated in HepG2 and PC3 cancer cells, with the compound inducing apoptosis and cell cycle arrest.[5][9] Similarly, compound 5b showed potent inhibitory activity against EGFR-WT (IC50 = 37.19 nM) and EGFR-T790M (IC50 = 204.10 nM) and was found to be safer than erlotinib in normal cell lines.[8]
Signaling Pathway:
Caption: EGFR Signaling Pathway Inhibition.
Inhibition of PI3K: Inducing Apoptosis
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is another critical regulator of cell growth, survival, and metabolism.[10] Aberrant PI3K signaling is frequently observed in cancer.[6] Thieno[2,3-d]pyrimidine derivatives have been designed to target various isoforms of PI3K.
A study focused on morpholine-based thieno[2,3-d]pyrimidines identified compound VIb as a potent inhibitor of PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition).[11][12] This compound also exhibited broad-spectrum anti-proliferative activity against a panel of NCI-60 cell lines.[12] The development of these inhibitors often follows a sequential process involving initial cytotoxicity screening, followed by isoform-specific enzymatic assays to confirm the direct target engagement.[13]
Signaling Pathway:
Caption: PI3K Signaling Pathway Inhibition.
Comparative Performance of Thieno[2,3-d]pyrimidine Derivatives
To provide a clear comparison of the inhibitory activities of different thieno[2,3-d]pyrimidine-based compounds, the following table summarizes their reported IC50 values against their respective kinase targets.
| Compound | Target Kinase | IC50 Value | Cancer Cell Line(s) | Reference |
| 17f | VEGFR-2 | 0.23 µM | HCT-116, HepG2 | [4] |
| 18 | VEGFR-2 | 0.084 µM | MCF-7, HepG2 | [7] |
| 7a | EGFR-WT | 88.24 nM | HepG2, PC3 | [5] |
| 7a | EGFR-T790M | 92.02 nM | HepG2, PC3 | [5] |
| 5b | EGFR-WT | 37.19 nM | MCF-7, A549 | |
| 5b | EGFR-T790M | 204.10 nM | MCF-7, A549 | |
| VIb | PI3Kβ | 72% Inhibition | NCI-60 Panel | [12] |
| VIb | PI3Kγ | 84% Inhibition | NCI-60 Panel | [12] |
| 8 | Topoisomerase II | 41.67 µM | HT-29 | [14] |
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanism of action for any novel compound is a multi-step process that combines in vitro biochemical assays with cell-based functional assays. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, kinase-specific substrate peptide, and ATP at appropriate concentrations.
-
Compound Preparation: Serially dilute the thieno[2,3-d]pyrimidine compound in DMSO to create a range of test concentrations.
-
Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, kinase, and substrate to each well.
-
Compound Addition: Add the serially diluted compound to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a microplate reader (e.g., luminometer or fluorometer).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the data and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, providing a measure of cytotoxicity and anti-proliferative effects.[4]
Experimental Workflow:
Caption: MTT Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thieno[2,3-d]pyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[5][14]
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the thieno[2,3-d]pyrimidine compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Rehydrate the cells in PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing evidence for apoptosis induction.[5][14]
Detailed Protocol:
-
Cell Treatment: Treat cells with the compound of interest as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The validation of their mechanism of action through a combination of in vitro and cell-based assays is crucial for their advancement as potential therapeutic agents. The comparative data presented in this guide highlights the versatility of this scaffold in targeting key oncogenic pathways.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in in vivo models. Furthermore, the investigation of novel thieno[2,3-d]pyrimidine derivatives against a broader range of kinase targets and other enzyme families holds significant promise for the discovery of new medicines to address unmet medical needs.
References
-
El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Sobh, E. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Sobh, E. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link]
-
Dahab, M. A., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2336-2353. [Link]
-
Zhang, J., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112932. [Link]
-
Elmenier, N. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
Elmenier, N. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
Kumar, A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Sobh, E. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Elmenier, N. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9865. [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. [Link]
-
Elmenier, N. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Thieno[2,3-d]pyrimidines: A Comparative Analysis
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, constituting the central framework of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the most prominent synthetic routes to this versatile heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
The Gewald Reaction Route: The Workhorse Approach
One of the most classical and widely adopted methods for constructing the thieno[2,3-d]pyrimidine skeleton begins with the Gewald reaction. This multicomponent reaction elegantly assembles the precursor 2-aminothiophene, which is then cyclized to form the target bicyclic system.
The primary advantage of the Gewald approach lies in its operational simplicity and the ready availability of the starting materials: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine or triethylamine. The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated.
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
To a solution of 2-butanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).
-
Add morpholine (2 mL) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 2 hours. The formation of a solid precipitate should be observed.
-
Cool the mixture to room temperature, and collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene intermediate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
-
Suspend the 2-amino-4,5-dimethylthiophene-3-carbonitrile (5 mmol) in formamide (15 mL).
-
Heat the mixture to reflux (approximately 180-190°C) for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into ice-water (50 mL) and stir for 30 minutes.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
The subsequent cyclization of the 2-aminothiophene intermediate is most commonly achieved by heating with formamide or formic acid to install the pyrimidine ring, a method known as the Niementowski reaction. This step, while effective, often requires high temperatures and long reaction times.
Caption: The Gewald reaction followed by cyclization.
The Friedländer Annulation Approach
An alternative and powerful strategy is the Friedländer annulation, which involves the reaction of an o-aminothiophene aldehyde or ketone with a compound containing an active methylene group. This method offers a more direct convergence to the final product, often under milder conditions than the high-temperature formamide cyclization.
This route's efficiency is highly dependent on the nature of the substituents and the choice of catalyst. While classic conditions might involve strong acids or bases at elevated temperatures, modern variations have employed catalysts like iodine or Lewis acids to promote the reaction under more benign conditions.
-
Dissolve 2-amino-3-benzoylthiophene (5 mmol) and ethyl cyanoacetate (5.5 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes directly from the solution. Collect the solid by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry in a vacuum oven.
The primary advantage of the Friedländer synthesis is its modularity. By varying the aminothiophene precursor and the active methylene component, a wide array of substituted thieno[2,3-d]pyrimidines can be accessed.
Caption: Convergent Friedländer annulation pathway.
Synthesis from Pyrimidine Precursors
A conceptually different approach involves starting with a pre-formed pyrimidine ring and constructing the thiophene ring onto it. This is often achieved by using a substituted pyrimidine that bears reactive functional groups at the 4 and 5 positions, which can then be used to build the fused thiophene.
For instance, a 4-chloro-5-cyanopyrimidine can react with a sulfur nucleophile, such as sodium sulfide, followed by reaction with an α-haloketone. This sequence first introduces the sulfur atom and then closes the thiophene ring via an intramolecular cyclization. This "pyrimidine-first" strategy is particularly useful for accessing substitution patterns that are difficult to obtain through the more common "thiophene-first" routes.
-
To a solution of 4,6-dichloro-5-formylpyrimidine (10 mmol) in dimethylformamide (DMF, 30 mL), add ethyl thioglycolate (11 mmol) and potassium carbonate (25 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate.
This route offers unique advantages for controlling the substitution on the pyrimidine ring from the outset. However, the synthesis of the required polysubstituted pyrimidine precursors can sometimes be complex.
Caption: Building the thiophene ring onto a pyrimidine core.
Comparative Analysis
To provide a clear comparison, the key features of these dominant synthetic strategies are summarized below.
| Feature | Gewald Reaction Route | Friedländer Annulation Route | Pyrimidine Precursor Route |
| Starting Materials | Simple, readily available aldehydes/ketones, nitriles, sulfur | Pre-formed o-aminothiophene carbonyls, active methylene compounds | Polysubstituted pyrimidines, sulfur reagents, α-halo carbonyls |
| Convergence | Linear, multi-step | Convergent, often one-pot | Linear, requires precursor synthesis |
| Reaction Conditions | Often requires high temperatures for cyclization (e.g., >180°C) | Generally milder, can be catalyzed under various conditions | Varies, but cyclization is often mild |
| Key Advantages | High reliability, operational simplicity, inexpensive starting materials | High modularity, direct access to diverse structures, good yields | Unique access to specific substitution patterns on the pyrimidine ring |
| Limitations | High-temperature cyclization can limit functional group tolerance | Synthesis of the required o-aminothiophene precursors can be challenging | Synthesis of the starting pyrimidine can be complex and low-yielding |
| Typical Yields | Moderate to good (50-80% over two steps) | Good to excellent (60-95%) | Moderate (40-70%) |
Conclusion and Future Outlook
The synthesis of thieno[2,3-d]pyrimidines is a mature field with several robust and reliable methods. The choice of synthetic route is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The Gewald reaction route remains the workhorse for preparing simple, unfunctionalized, or alkyl-substituted thieno[2,3-d]pyrimidines due to its simplicity and low cost.
-
The Friedländer annulation offers superior flexibility and efficiency for creating a diverse library of analogues, provided the requisite aminothiophene precursors are accessible.
-
The pyrimidine-first approach provides a strategic advantage when specific functionalities are required on the pyrimidine portion of the molecule that are not compatible with or easily installed using the other methods.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods, such as C-H activation or novel multicomponent reactions, to further streamline the synthesis of these vital medicinal scaffolds.
A Comparative Guide to the In Vivo Efficacy of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine and its derivatives. While direct in vivo data for this specific compound is not extensively published, this guide synthesizes findings from structurally related thieno[2,3-d]pyrimidines to provide a robust comparative framework. We will delve into the mechanistic underpinnings of this class of compounds, compare their performance with relevant alternatives, and provide detailed experimental protocols to support further research and development.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to function as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets, particularly ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
Substitutions on the thieno[2,3-d]pyrimidine ring system, particularly at the 4, 5, and 6-positions, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[1][2] The 4-chloro substituent serves as a versatile synthetic handle for introducing various amine-containing moieties, which can form crucial hydrogen bonds within the kinase hinge region. The 6-position, where our compound of interest bears a tert-butyl group, is critical for establishing interactions within the hydrophobic pocket of the ATP-binding site, thereby influencing inhibitor selectivity and potency.[1]
Comparative In Vivo Efficacy: Insights from 6-Substituted Analogs
Anti-Angiogenic Activity via VEGFR-2 Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] For instance, a series of 6-substituted thieno[2,3-d]pyrimidines have shown to effectively inhibit VEGFR-2 kinase activity, leading to anti-proliferative effects against various cancer cell lines.[3]
One notable study on a series of 5-amino-2-ethylthio-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against human breast cancer cell lines.[6] The in vivo evaluation of such compounds typically involves xenograft models where human tumor cells are implanted in immunocompromised mice. Treatment with the thieno[2,3-d]pyrimidine derivative is then administered, and tumor growth is monitored over time compared to a vehicle control group.
Inhibition of Tumor Cell Proliferation through EGFR and PI3K Blockade
The EGFR and PI3K signaling pathways are critical drivers of cell proliferation, survival, and differentiation, and are frequently mutated or overexpressed in various cancers. Thieno[2,3-d]pyrimidine derivatives have been successfully designed to target these pathways.
For example, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have been evaluated as PI3K inhibitors.[4] The substitution pattern on the 2-aryl ring was found to be a key determinant of their biological activity.[7] Similarly, 6-substituted thieno[2,3-d]pyrimidines have been developed as potent EGFR inhibitors, demonstrating efficacy against both wild-type and mutant forms of the receptor.[5]
The in vivo efficacy of these compounds is often assessed in xenograft models using cancer cell lines with known EGFR or PI3K pathway activation. For example, a study on pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors utilized the H1975 non-small cell lung cancer cell line, which harbors the L858R/T790M double mutation, in their in vitro assays.[5]
Projected Efficacy of 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Based on the established structure-activity relationships (SAR) for this class of compounds, the 6-tert-butyl group in the target molecule is expected to confer high potency and selectivity. The bulky and lipophilic nature of the tert-butyl group can facilitate strong hydrophobic interactions within the kinase active site.[1] The 4-chloro position provides a reactive site for further derivatization to optimize biological activity and pharmacokinetic properties.
It is reasonable to hypothesize that 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine would exhibit significant in vivo antitumor activity in xenograft models of cancers driven by susceptible kinases. Its efficacy would likely be comparable to or potentially exceed that of other 6-alkyl or 6-aryl substituted thieno[2,3-d]pyrimidines.
Data Presentation
Table 1: Comparative In Vitro Activity of Representative 6-Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound A | 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-} | Not Specified | 4.21 (µM) | A549, HCT116, MCF-7 | [6] |
| Compound B | 2-(benzylamino)-5,6-dimethyl | Not Specified | - | MDA-MB-435 | [6] |
| Compound C | 6-aryl | EGFR | <1 | - | [1] |
| Compound D | phenyl | FGFR1 | High Potency | - | [1] |
| Compound E | N-methylpyrazole analog | EGFRL858R/T790M | 13 | H1975 | [5] |
Note: This table presents a selection of data from the literature to illustrate the potency of 6-substituted thieno[2,3-d]pyrimidines. Direct comparison is limited due to variations in experimental conditions and target kinases.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for key in vivo experiments are provided below. These protocols are based on established practices for evaluating kinase inhibitors in preclinical models.
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol outlines the general procedure for assessing the in vivo antitumor efficacy of a test compound.
1. Cell Culture and Implantation:
- Select a human cancer cell line with known sensitivity to the targeted kinase (e.g., H1975 for EGFR, A549 for various RTKs).
- Culture the cells in appropriate media and conditions.
- Harvest the cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
- Subcutaneously inject the cell suspension (typically 5 x 106 to 1 x 107 cells) into the flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
3. Compound Administration:
- Prepare the test compound (e.g., 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine) and any comparator compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the compounds to the mice at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
Causality Behind Experimental Choices:
-
Athymic Nude Mice: These mice lack a functional thymus and are T-cell deficient, preventing the rejection of human tumor xenografts.
-
Matrigel: This basement membrane matrix helps to support the initial growth and vascularization of the tumor.
-
Randomization: This ensures that any pre-existing differences in tumor size are evenly distributed among the treatment groups, reducing bias.
-
Vehicle Control: This group is essential to distinguish the effect of the compound from the effect of the administration vehicle.
Visualizing the Experimental Workflow
Caption: Inhibition of the VEGFR-2 signaling pathway.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Thieno[2,3-d]pyrimidine-based EGFR inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The 6-tert-butyl-4-chlorothieno[2,3-d]pyrimidine scaffold holds significant promise as a platform for the development of potent and selective kinase inhibitors for cancer therapy. While direct in vivo efficacy data for this specific derivative is pending, the extensive body of research on structurally related analogs strongly suggests its potential for significant antitumor activity. The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further preclinical studies to validate the therapeutic potential of this promising class of compounds.
References
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor. SciSpace. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[8][9]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. Available at: [Link]
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 9. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Benchmarking Novel Thienopyrimidine Kinase Inhibitors
The thienopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the backbone for a multitude of potent kinase inhibitors.[1][2] Its structural similarity to the native purine bases allows it to effectively compete for the ATP-binding site of numerous kinases, making it a focal point in the development of targeted therapies for oncology and inflammatory diseases.[3] However, the journey from a promising novel compound to a viable drug candidate is paved with rigorous, multi-faceted evaluation.
This guide provides a comprehensive framework for the systematic benchmarking of novel thienopyrimidine inhibitors. We will move beyond mere protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and translatable dataset. This approach is designed to build a holistic performance profile, comparing novel agents against established alternatives to clearly define their therapeutic potential.
Foundational Benchmarking: In Vitro Biochemical Potency and Selectivity
The initial characterization of any new inhibitor must begin with purified components to determine its intrinsic potency and selectivity, free from the complexities of a cellular environment.
Determining On-Target Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the cornerstone metric of inhibitor potency. It quantifies the concentration of the inhibitor required to reduce the activity of its target kinase by 50%. A highly sensitive and accurate assay is paramount for generating reliable IC₅₀ values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for their sensitivity, low background, and homogeneous format. They directly measure the displacement of a fluorescent tracer from the kinase's active site by the inhibitor.
-
Assay Preparation: Prepare serial dilutions of the novel thienopyrimidine inhibitor, a known reference inhibitor (e.g., a clinically approved drug for the same target), and a vehicle control (DMSO).
-
Reaction Assembly: In a low-volume 384-well plate, combine the target kinase, a Europium (Eu)-labeled anti-tag antibody, and the compound dilutions. Incubate for 60 minutes at room temperature to allow for inhibitor binding.
-
Tracer Addition: Add an Alexa Fluor™ 647-labeled kinase tracer, which competes with the inhibitor for the ATP-binding site.
-
Equilibration: Incubate for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET enabled microplate reader, measuring the emission signals at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to derive the IC₅₀ value.
Causality Behind Experimental Choice: Unlike activity-based assays, which can be confounded by assay artifacts, this binding assay directly measures the physical interaction between the inhibitor and the target kinase.[4] The TR-FRET format minimizes interference from compound fluorescence and scattered light, ensuring high-quality data.
Defining the Selectivity Profile
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, leading to off-target toxicity. Therefore, profiling the inhibitor against a broad panel of kinases is a critical step to assess its selectivity.
Commercial platforms like KinomeScan™ utilize a competition binding assay format to quantify the interactions of a test compound against hundreds of kinases simultaneously.
Caption: A simplified workflow for large-panel kinase selectivity profiling.
Trustworthiness of the Protocol: This method is self-validating because the readout directly quantifies the amount of a known ligand that is displaced. A lower amount of bound ligand directly corresponds to a higher affinity of the test inhibitor for that specific kinase, providing a clear and quantitative measure of interaction.
Cellular Context: Validating Target Engagement and Function
An inhibitor's biochemical potency must translate to activity within the complex milieu of a living cell. Cellular assays are essential to confirm target engagement, measure downstream functional consequences, and assess the overall phenotypic impact.
Verifying Intracellular Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms an inhibitor binds to its intended target in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Treat intact cultured cells with the novel thienopyrimidine inhibitor (at various concentrations) or a vehicle control for 1-2 hours.
-
Thermal Challenge: Harvest, wash, and resuspend the cells. Aliquot the cell suspension and heat the samples across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the aggregated, denatured proteins by high-speed centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature. A rightward shift in the melting curve for inhibitor-treated samples compared to the vehicle control confirms target engagement and stabilization.
Measuring Downstream Pathway Inhibition
Confirming target binding is crucial, but demonstrating that this binding event leads to the desired functional outcome—inhibition of the downstream signaling pathway—is equally important. For a thienopyrimidine targeting a kinase like PI3K, this involves measuring the phosphorylation of its key substrate, AKT.[5][6]
Caption: Inhibition of the PI3K signaling pathway by a thienopyrimidine inhibitor.
-
Cell Culture & Treatment: Plate cancer cells (e.g., MCF-7, which has an active PI3K pathway) and allow them to adhere. Serum-starve the cells for 12-24 hours to lower basal signaling.
-
Inhibition and Stimulation: Pre-treat cells with a dose range of the novel thienopyrimidine for 2 hours. Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & Electrophoresis: Quantify total protein concentration (BCA assay), normalize samples, and separate by SDS-PAGE.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Perform densitometry to quantify band intensity. Normalize the p-AKT signal to the total AKT signal for each sample.
Assessing Phenotypic Outcomes: Cell Viability
The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. A cell viability assay measures the overall cellular response to the inhibitor.
-
Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the novel thienopyrimidine and reference compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours, a period that typically allows for several cell doubling times.
-
Reagent Addition: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolic activity).
-
Signal Measurement: After a brief incubation, measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the percent viability against the log of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Comparative Performance Data
To contextualize the performance of a novel inhibitor, its data must be presented alongside established benchmarks. The following table illustrates a hypothetical comparison for a novel PI3Kα inhibitor.
| Parameter | Novel Thienopyrimidine (Compound X) | Alpelisib (PI3Kα Selective) | Taselisib (PI3Kα/δ/γ Inhibitor) |
| Target(s) | PI3Kα | PI3Kα | PI3Kα, δ, γ |
| Biochemical IC₅₀ (PI3Kα, nM) | 2.5 | 5.1 | 1.1 |
| Selectivity vs mTOR (Fold) | >500-fold | ~250-fold | ~3-fold |
| Cellular p-AKT IC₅₀ (MCF-7, nM) | 15 | 28 | 8 |
| Cell Viability GI₅₀ (MCF-7, nM) | 85 | 130 | 65 |
Disclaimer: Data presented is for illustrative purposes only and does not represent real experimental results.
Preclinical In Vivo Efficacy
The final step in preclinical benchmarking is to assess the inhibitor's performance in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for evaluating anti-tumor efficacy.
-
Cell Implantation: Subcutaneously implant MCF-7 cells into female nude mice.
-
Tumor Growth: Monitor tumor growth until volumes reach an average of 150-200 mm³.
-
Randomization & Dosing: Randomize mice into treatment cohorts (e.g., Vehicle, Novel Thienopyrimidine at 25 mg/kg, Reference Inhibitor at 25 mg/kg). Administer compounds daily via oral gavage.
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples at a set timepoint post-dosing to analyze target modulation (e.g., p-AKT levels) by Western blot or IHC.
Conclusion
A systematic, multi-tiered benchmarking strategy is non-negotiable for the successful development of novel thienopyrimidine inhibitors. By progressing logically from biochemical potency and selectivity to cellular target engagement, pathway modulation, and finally, in vivo efficacy, researchers can build a comprehensive and compelling data package. This rigorous, evidence-based approach allows for the confident identification of truly differentiated candidates, separating promising leads from preclinical dead ends and paving the way for the next generation of targeted therapies.
References
-
Title: The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors Source: Ludwig-Maximilians-Universität München URL: [Link]
-
Title: Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: PubMed URL: [Link]
-
Title: Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors Source: MDPI URL: [Link]
-
Title: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Benchmarking substrate-based kinase activity inference using phosphoproteomic data Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase Source: ResearchGate URL: [Link]
-
Title: Comprehensive evaluation of phosphoproteomic-based kinase activity inference Source: bioRxiv URL: [Link]
-
Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... Source: ResearchGate URL: [Link]
-
Title: Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe Source: PubMed URL: [Link]
-
Title: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery Source: PubMed URL: [Link]
-
Title: In vitro and in vivo assays of protein kinase CK2 activity Source: PubMed URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Thieno[2,3-d]pyrimidines: A Researcher's Handbook
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This is largely due to its structural similarity to the purine core of DNA and RNA, allowing it to interact with various biological targets.[2] Among its many therapeutic potentials, its application as an anticancer agent has garnered significant attention.[2][3][4] This guide provides a comprehensive comparison of the cytotoxic effects of different substituted thieno[2,3-d]pyrimidines, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.
The Rationale Behind Targeting Cancer with Thieno[2,3-d]pyrimidines
The anticancer properties of thieno[2,3-d]pyrimidine derivatives often stem from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][4] By targeting key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3), these compounds can disrupt tumor angiogenesis, proliferation, and survival.[3][4][5] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, highlighting their multifaceted approach to combating malignancy.[3][6][7]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of substituted thieno[2,3-d]pyrimidines is highly dependent on the nature and position of their substituents. The following sections and data tables summarize the in vitro cytotoxic activities of several key derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is the primary metric for comparison.
Key Structure-Activity Relationship (SAR) Insights
Several studies have elucidated important structural features that govern the cytotoxic efficacy of thieno[2,3-d]pyrimidines:
-
Substitutions at Position 4: This position on the pyrimidine ring is a critical determinant of biological activity. Modifications at this position with different functional groups have led to some of the most potent compounds.[3]
-
Aryl Substituents: The presence and substitution pattern of an aryl ring, often at position 2, can significantly influence activity. For instance, electron-withdrawing groups on a meta-substituted benzene ring have been shown to enhance antitumor activity.[8]
-
Thiophene Core Modifications: Variations in the substituents on the thiophene ring, such as the presence of cyclohexyl moieties, have been associated with increased activity compared to phenyl derivatives.[9]
Data Summary: Cytotoxicity (IC50) of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & Proposed Mechanism | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Potent VEGFR-2 inhibitor | [5] |
| HepG2 (Liver) | 4.10 ± 0.45 | [5] | ||
| Compound IIIc | MCF-7 (Breast) | 1.44 | Meta-substituted benzene ring with electron-withdrawing group | [8] |
| HepG2 (Liver) | 1.47 | [8] | ||
| Compound IIIa | MCF-7 (Breast) | 2.01 | [8] | |
| HepG2 (Liver) | 2.44 | [8] | ||
| Compound 8 | HT-29 (Colon) | Induces significant apoptosis (74.9%) | Topoisomerase II inhibitor, induces G2/M cell cycle arrest | [3][6] |
| Compound 5 | HT-29 (Colon) | Induces significant apoptosis (65.3%) | FLT3 kinase inhibitor | [3] |
| HepG2 (Liver) | Induces significant apoptosis (49.9%) | [3] | ||
| Compound 22 | MCF-7 (Breast) | 11.32 ± 0.32 | VEGFR-2 inhibitor, induces G2/M cell cycle arrest and apoptosis | [7] |
| HepG2 (Liver) | 16.66 ± 1.22 | [7] | ||
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | 2-(anthracen-9-yl)triazole substituent | [1] |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | 2-(4-bromophenyl)triazole substituent | [1] |
| Compound 8d | HUH-7 (Liver) | 5.8 µg/mL | High selectivity for tumor cells over normal cells | [10] |
| MCF-7 (Breast) | 8.3 µg/mL | [10] | ||
| BHK (Kidney) | 17 µg/mL | [10] | ||
| WISH (Normal) | 723 µg/mL | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Visualizing the Mechanism: Kinase Inhibition and Apoptosis Induction
Many thieno[2,3-d]pyrimidine derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of how these compounds can interfere with the VEGFR-2 signaling cascade, a critical pathway in angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Furthermore, the induction of apoptosis is a key mechanism for many of these compounds. The following diagram outlines the general workflow for assessing apoptosis.
Caption: Experimental workflow for the assessment of apoptosis using flow cytometry.
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of cytotoxicity studies, standardized protocols are essential. The following are detailed methodologies for the key experiments cited in the evaluation of thieno[2,3-d]pyrimidines.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[13]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[12] Measure the absorbance at a wavelength of 492 nm or between 570-590 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells.
-
Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide underscore the importance of targeted substitutions in optimizing cytotoxic potency and selectivity. Future research should focus on elucidating the precise molecular targets of the most active compounds and evaluating their efficacy and safety in preclinical in vivo models. The development of derivatives with improved pharmacokinetic properties will also be crucial for their translation into clinical candidates.
References
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4933. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ghorab, M. M., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(21), 3864. [Link]
-
Li, Y., et al. (2022). Synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives. Chinese Journal of Chemistry, 40(13), 1585-1596. [Link]
-
El-Sayed, N. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][5][8]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1056. [Link]
-
Kumar, A., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
-
Hafez, H. N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1971-1987. [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 154, 108839. [Link]
-
Abdel-gawad, S. M., et al. (2011). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 58(4), 458-465. [Link]
-
Hafez, H. N., et al. (2008). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. European Journal of Medicinal Chemistry, 43(9), 1996-2006. [Link]
-
Elkaeed, E. B., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8104. [Link]
-
Al-Shmgani, H. S., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Nikolova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5732. [Link]
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds in Drug Design
A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic agent. Among the myriad of privileged structures, the thieno[2,3-d]pyrimidine and quinazoline scaffolds have emerged as particularly fruitful frameworks, especially in the realm of oncology. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and biological applications to empower researchers in making informed decisions in their drug design endeavors.
At a Glance: A Tale of Two Scaffolds
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, has a long and successful history in medicinal chemistry, most notably as the backbone of numerous approved kinase inhibitors.[1][2] The thieno[2,3-d]pyrimidine scaffold, where the benzene ring of quinazoline is replaced by a thiophene ring, is often considered a bioisostere of quinazoline.[3][4] This bioisosteric relationship implies that they can possess similar biological activities due to their comparable size, shape, and electronic distribution. However, the introduction of the sulfur-containing thiophene ring imparts distinct physicochemical and pharmacological properties, offering both advantages and challenges in drug design.
Physicochemical Properties: A Comparative Analysis
The choice between a thieno[2,3-d]pyrimidine and a quinazoline core can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes key physicochemical differences:
| Property | Thieno[2,3-d]pyrimidine | Quinazoline | Rationale and Implications in Drug Design |
| Molecular Weight | Generally lower | Generally higher | A lower molecular weight is often advantageous for better membrane permeability and oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | Can be modulated by substituents, but the thiophene ring can increase lipophilicity compared to benzene. | Generally high, contributing to potential solubility issues. | The sulfur atom in the thiophene ring can offer a handle for metabolic oxidation, potentially leading to faster clearance. Careful substituent choice is crucial to balance potency and metabolic stability. |
| Hydrogen Bonding | The pyrimidine core offers hydrogen bond acceptors. The thiophene ring does not typically participate in hydrogen bonding. | The pyrimidine core offers hydrogen bond acceptors. The benzene ring is a weak hydrogen bond acceptor. | Both scaffolds provide key hydrogen bonding interactions with target proteins, particularly in the hinge region of kinases. |
| Polar Surface Area (PSA) | Influenced by substituents, but the core scaffold's PSA is comparable to quinazoline. | Influenced by substituents. | PSA is a critical parameter for predicting cell permeability. Both scaffolds allow for modulation of PSA through derivatization. |
| Metabolic Stability | The thiophene ring is susceptible to oxidation by cytochrome P450 enzymes. | The benzene ring can undergo hydroxylation. | The metabolic fate of each scaffold needs to be carefully considered and can be tuned by introducing blocking groups or altering substitution patterns. |
Synthetic Accessibility: Navigating the Routes to Core Scaffolds
Both scaffolds are synthetically accessible, though the starting materials and reaction conditions can differ.
Synthesis of the Thieno[2,3-d]pyrimidine Core
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is the Gewald reaction, followed by cyclization.[5]
Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative
Step 1: Gewald Reaction to form 2-aminothiophene-3-carbonitrile
-
To a solution of a ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
-
Reflux the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of formic acid or formamide for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Chlorination and Nucleophilic Substitution
-
Reflux the thieno[2,3-d]pyrimidin-4-one (1.0 eq) in an excess of phosphoryl chloride (POCl₃) for 2-3 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
-
Dissolve the 4-chloro intermediate (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent such as isopropanol or DMF.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), and heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by precipitation or column chromatography.
Synthesis of the Quinazoline Core
The synthesis of the quinazoline core often starts from readily available anthranilic acid derivatives.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
Step 1: Formation of 2-aminobenzamide
-
React anthranilic acid (1.0 eq) with thionyl chloride to form the corresponding acid chloride.
-
React the acid chloride with ammonia to yield 2-aminobenzamide.
Step 2: Cyclization to form the Quinazolin-4-one
-
Heat the 2-aminobenzamide (1.0 eq) with an appropriate orthoester, such as triethyl orthoformate, or with formic acid to effect cyclization to the quinazolin-4-one.
Step 3: Chlorination and Nucleophilic Substitution
-
Reflux the quinazolin-4-one (1.0 eq) in an excess of phosphoryl chloride (POCl₃) to obtain the 4-chloroquinazoline.
-
React the 4-chloroquinazoline (1.0 eq) with the desired aniline (1.1 eq) in a suitable solvent like isopropanol, often with acid catalysis (e.g., a few drops of HCl), and heat to reflux.
-
Isolate the final 4-anilinoquinazoline product by filtration upon cooling or by standard workup and purification procedures.[6]
Biological Activity: A Focus on Kinase Inhibition
Both thieno[2,3-d]pyrimidines and quinazolines are renowned for their potent inhibitory activity against a wide range of protein kinases, which are critical targets in cancer therapy.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved EGFR inhibitors, including gefitinib and erlotinib. These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The quinazoline core provides a key hydrogen bond interaction with the hinge region of the EGFR kinase domain.
Thieno[2,3-d]pyrimidine-based EGFR inhibitors have also been extensively explored as bioisosteres of their quinazoline counterparts.[4] In many cases, they exhibit comparable or even superior potency.
Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Scaffold | Derivative Example | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
| Quinazoline | Gefitinib | ~10-20 | >100 | [7] |
| Thieno[2,3-d]pyrimidine | Compound 15 from a 2020 study | 0.94 | - | [3] |
| Thieno[2,3-d]pyrimidine | Compound 9d from a 2020 study | - | 5.4 (PANC-1) | [8] |
| Thieno[2,3-d]pyrimidine | Compound l from a 2022 study | - | 27.6 (MDA-MB-231) | [5] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFRs are key regulators of this process. Both quinazoline and thieno[2,3-d]pyrimidine scaffolds have been successfully employed to develop potent VEGFR inhibitors. Vandetanib, a quinazoline-based drug, is a dual inhibitor of EGFR and VEGFR.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of a test compound against a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Specific substrate (e.g., a synthetic peptide)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.[2]
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Conclusion: Making the Right Choice for Your Drug Design Campaign
The choice between a thieno[2,3-d]pyrimidine and a quinazoline scaffold is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
Choose Quinazoline when:
-
Leveraging a well-established and clinically validated scaffold is a priority.
-
The synthetic routes are well-optimized and scalable.
-
The target has a known binding mode that is well-accommodated by the quinazoline core.
Consider Thieno[2,3-d]pyrimidine when:
-
Seeking to explore novel chemical space and potentially improve upon existing quinazoline-based drugs.
-
Looking for opportunities to modulate physicochemical properties, such as lipophilicity and metabolic stability, through the introduction of the thiophene ring.
-
Aiming to circumvent existing intellectual property surrounding quinazoline-based compounds.
Ultimately, both scaffolds represent powerful tools in the medicinal chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, coupled with rigorous experimental evaluation, will pave the way for the design and development of the next generation of innovative therapeutics.
References
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. Wiley Online Library. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Hindawi. Available at: [Link]
-
Recent advances in the biological activity of quinazoline. ResearchGate. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available at: [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]
-
Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. PubMed. Available at: [Link]
-
Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PubMed Central. Available at: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][3][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][9]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
-
Representative examples of potent anticancer quinazoline drugs. ResearchGate. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives. ResearchGate. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4). As a chlorinated heterocyclic compound, its disposal requires adherence to specific procedures to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes technical data, established safety protocols, and regulatory considerations to offer a clear, step-by-step approach for researchers, scientists, and drug development professionals.
Understanding the Compound: Hazard Profile and Reactivity
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The primary chemical feature relevant to its disposal and handling is the reactive chlorine atom at the 4-position of the thienopyrimidine ring. This site is susceptible to nucleophilic substitution, a reaction where the chlorine atom is replaced by another atom or group.[1][2] This reactivity is the basis for considering a chemical deactivation step prior to disposal, as the chloro-substituent is what classifies it as a halogenated organic compound, necessitating specific waste management.
The Core Directive: Segregation and Professional Disposal
The most critical step in the proper disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is to treat it as a halogenated hazardous waste . The primary disposal instruction for its isomer is to "Dispose of contents/container to an approved waste disposal plant".[1] This means it should never be disposed of down the sink or in regular solid waste.
Immediate Steps for Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids". The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine"
-
CAS Number: "439692-55-4"
-
The hazard characteristics: "Irritant"
-
The date of accumulation.
-
-
Segregation: Store this waste container separately from non-halogenated waste streams. It is also crucial to keep it away from incompatible materials, particularly strong bases and oxidizing agents, to prevent unintended reactions.
In-Lab Deactivation: A Precautionary Approach
For laboratories equipped and authorized to perform chemical treatment of waste, a deactivation step can be considered to reduce the reactivity of the compound before it is collected for final disposal. This process involves a nucleophilic substitution reaction to replace the reactive chlorine atom.
Causality of Deactivation: The 4-chloro position on the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. By reacting it with a less hazardous nucleophile, the reactive chloro group can be displaced, potentially rendering the molecule less hazardous and non-halogenated for disposal purposes. However, this treated waste must still be disposed of as chemical waste, though it may be reclassified as non-halogenated.
It is imperative to perform this procedure on a small scale first to ensure the reaction is well-controlled. This procedure should only be carried out by trained personnel in a fume hood with appropriate personal protective equipment.
Proposed Deactivation Protocol (Hydrolysis)
A simple and relatively safe method for deactivation is hydrolysis, where water acts as the nucleophile to replace the chlorine with a hydroxyl group, converting the compound to the corresponding thienopyrimidinone.
Materials:
-
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine waste
-
A suitable solvent in which the compound is soluble (e.g., ethanol, isopropanol)
-
A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
Stir plate and stir bar
-
Heating mantle
-
pH paper or meter
Step-by-Step Methodology:
-
In a fume hood, dissolve the 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine waste in a minimal amount of a suitable alcohol solvent in a round-bottom flask equipped with a stir bar and a condenser.
-
Add an aqueous solution of a slight excess of sodium bicarbonate or sodium carbonate. The base will neutralize the hydrochloric acid (HCl) generated during the reaction.
-
Gently heat the mixture to reflux with stirring. The reaction time will vary, but several hours may be required for complete conversion.
-
Monitor the reaction for the disappearance of the starting material using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) as needed.
-
Transfer the neutralized solution to a "Non-Halogenated Organic Waste" container. Clearly label the contents of this container.
Self-Validating System: The success of this protocol relies on the complete conversion of the chlorinated starting material. This should be verified analytically. The neutralization of the resulting solution ensures that it is safe for storage and transport.
Final Disposal Logistics
Whether you choose to perform the in-lab deactivation or not, the final disposal must be handled by a licensed hazardous waste management company.
Operational Plan:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any available safety information.
-
Handover: Ensure that the waste container is properly sealed and labeled before handing it over to the disposal personnel.
Data Presentation and Visualization
Table 1: Summary of Disposal Procedures
| Step | Untreated Waste | Deactivated Waste | Rationale |
| 1. Collection | Collect in a "Halogenated Organic Solids" container. | Collect in a "Non-Halogenated Organic Waste" container after treatment. | Segregation of halogenated waste is a standard and often regulatory requirement. |
| 2. Labeling | "Hazardous Waste: 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine, CAS 439692-55-4, Irritant" | "Hazardous Waste: Treated 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine waste (Hydrolyzed), Non-Halogenated" | Accurate labeling ensures safe handling and proper disposal routing. |
| 3. Storage | In a designated satellite accumulation area, segregated from incompatibles. | In a designated satellite accumulation area. | Prevents accidental mixing and reactions. |
| 4. Final Disposal | Via a licensed hazardous waste disposal company. | Via a licensed hazardous waste disposal company. | Ensures compliance with environmental regulations and safe final destruction. |
Diagram 1: Disposal Workflow
Caption: Logical flow for the proper disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Conclusion
The proper disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a multi-step process that prioritizes safety and environmental compliance. The core principle is the segregation of this compound as a halogenated hazardous waste and its ultimate disposal through a certified professional service. While in-lab deactivation is a potential option for reducing the reactivity of the waste, it must be approached with caution and only by trained personnel. By following these guidelines, researchers and laboratory professionals can ensure that this chemical is managed responsibly from the point of generation to its final disposition.
References
-
Snégaraoff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(47), 9783-9791. [Link]
-
Budhram, R. S., & McOmie, J. F. W. (1981). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1067-1070. [Link]
Sources
Personal protective equipment for handling 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
Strategic Safety Protocol: Handling 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine
This guide provides an essential operational framework for the safe handling and disposal of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Hazard Analysis and Risk Assessment
6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound whose structure warrants a cautious approach. The primary, identified risks are associated with irritant properties upon contact. A thorough risk assessment is the foundation of safe laboratory practice.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The presence of a chlorinated pyrimidine core suggests that upon decomposition, hazardous byproducts such as hydrogen chloride, nitrogen oxides, and sulfur oxides may be released.[2] Therefore, all handling procedures must be designed to contain the solid compound and prevent exposure to dust or aerosols.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) & Engineering Controls |
| Skin Irritation | Category 2 | Chemical-resistant gloves (Nitrile) , lab coat, and appropriate protective clothing to prevent skin exposure.[2][3] |
| Eye Irritation | Category 2A | Splash-proof safety goggles and face shield are mandatory.[2][4] |
| Respiratory Irritation | STOT SE Category 3 | All handling of the solid must occur within a certified chemical fume hood to control airborne dust and aerosols.[2][5] |
| Ingestion | Not Classified (Assumed Harmful) | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a redundant system of safety, minimizing the risk of accidental exposure.[7]
-
Primary Engineering Control: Chemical Fume Hood
-
Rationale: This is the most critical safety component. As a solid, 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine can easily form airborne dust during weighing and transfer. A certified chemical fume hood maintains negative pressure, ensuring that any dust or aerosol is contained and exhausted away from the operator.[5] All manipulations of this compound must be performed within a fume hood.
-
-
Hand Protection: Nitrile Gloves
-
Eye and Face Protection: Safety Goggles & Face Shield
-
Rationale: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particles and accidental splashes.[4] A face shield should be worn over the goggles during any operation with a significant risk of splashing, such as when dissolving the compound or during transfers.
-
-
Body Protection: Laboratory Coat
-
Rationale: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from contamination.[9]
-
-
Respiratory Protection
-
Rationale: While the fume hood is the primary control, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be available for emergency situations, such as a significant spill outside of the fume hood.[4]
-
Operational Protocol: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure at every stage of the process.
A. Preparation and Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
Assemble all Materials: Before bringing the compound into the fume hood, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).
-
Don PPE: Put on all required PPE (lab coat, safety goggles, face shield, nitrile gloves) before entering the designated handling area.[1]
-
Prepare Spill Kit: Ensure a chemical spill kit is readily accessible.[7]
B. Weighing and Solution Preparation (Inside Fume Hood)
-
Tare Container: Place a weigh boat or appropriate glassware on the analytical balance within the fume hood and tare it.
-
Transfer Solid: Carefully transfer the desired amount of 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine from the stock bottle to the tared container. Use a clean spatula and avoid generating dust. Keep the stock bottle opening pointed away from you.
-
Close Containers: Immediately and securely close the primary stock bottle.
-
Dissolution: Add the desired solvent to the container with the compound in a slow, controlled manner to prevent splashing. If necessary, cap and gently swirl to dissolve.
C. Post-Handling Decontamination
-
Decontaminate Tools: Clean any spatulas or surfaces that came into contact with the compound using an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Wipe Down Fume Hood: Decontaminate the work surface inside the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, then face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after the procedure is complete.[2][6]
Handling Workflow Diagram
Caption: Workflow for handling 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[2]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
-
Spill: Evacuate the area. If the spill is inside a fume hood, contain it with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[10] Do not allow the material to enter drains.[6]
Disposal Plan
The disposal of chlorinated organic compounds must be handled with care to prevent environmental contamination.[7]
-
Solid Waste: All solid 6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Chlorinated Organic Compound".[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2][10] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your standard operating procedures, you establish a robust framework that protects researchers and ensures the responsible stewardship of chemical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
